ML328
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-ethyl-5-oxo-2-[4-[[3-(trifluoromethyl)phenyl]carbamothioyl]piperazin-1-yl]pyrido[2,3-d]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N6O3S/c1-2-29-12-16(19(33)34)17(32)15-11-26-20(28-18(15)29)30-6-8-31(9-7-30)21(35)27-14-5-3-4-13(10-14)22(23,24)25/h3-5,10-12H,2,6-9H2,1H3,(H,27,35)(H,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYVBPXJSBDUTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCN(CC3)C(=S)NC4=CC=CC(=C4)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide on the Mechanism of Action of ML328 on RecBCD
For Researchers, Scientists, and Drug Development Professionals
Introduction
The RecBCD enzyme complex is a critical component of the DNA double-strand break (DSB) repair pathway in many bacteria, playing a vital role in maintaining genomic integrity. This heterotrimeric enzyme possesses both helicase and nuclease activities, which are essential for processing DSBs and initiating homologous recombination. Given its central role in bacterial survival and its absence in eukaryotes, RecBCD has emerged as a promising target for the development of novel antibacterial agents. ML328 is a novel small molecule inhibitor of the RecBCD and related AddAB helicase-nuclease enzymes.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound on the RecBCD enzyme, summarizing key quantitative data, detailing experimental methodologies, and visualizing the proposed inhibitory pathways.
Core Mechanism of Action
This compound acts as a dual inhibitor of the RecBCD and AddAB helicase-nuclease enzyme complexes.[1][2] The primary mechanism of action is believed to be the inhibition of the enzyme's helicase or ATPase activity. As the nuclease function of RecBCD is dependent on its helicase activity, the inhibition of DNA unwinding consequently leads to the suppression of nuclease-mediated DNA degradation.[1] While the precise molecular interactions between this compound and the RecBCD enzyme have not been fully elucidated, the current hypothesis suggests an allosteric or competitive inhibition of the ATP-binding site or a disruption of the conformational changes required for DNA unwinding and translocation.
Quantitative Data on this compound Activity
This compound was identified through a high-throughput screening campaign and subsequent medicinal chemistry optimization.[1][2] The inhibitory activity of this compound has been quantified in both cell-based and biochemical assays.
| Assay Type | Enzyme/Pathway | Parameter | Value | Reference |
| Cell-Based Assay | RecBCD Hfr Recombination | EC50 | ~0.1 µM | [1] |
| Biochemical Assay | Purified RecBCD Nuclease Activity | IC50 | Not explicitly stated in the primary report, but activity was confirmed. | [1] |
| Biochemical Assay | Purified RecBCD Helicase Activity | IC50 | Not explicitly stated in the primary report, but inhibition is inferred. | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
Primary High-Throughput Screen (HTS) for Identification of RecBCD Inhibitors
This cell-based assay was designed to identify compounds that could inhibit the in vivo function of a RecBCD homolog, Helicobacter pylori AddAB, expressed in a RecBCD-deficient E. coli strain.
Principle: The assay is based on the ability of a mutant T4 bacteriophage (gene 2 deficient) to grow in E. coli only if the host's RecBCD or a related helicase-nuclease is inhibited. In wild-type E. coli, RecBCD degrades the phage DNA, preventing replication. Inhibition of RecBCD allows the phage to replicate, leading to bacterial cell death and a decrease in optical density.
Protocol:
-
Bacterial Strain: E. coli strain V3065, which is deficient in its native RecBCD and expresses the Helicobacter pylori AddAB genes.
-
Phage: T4 bacteriophage with a nonsense mutation in gene 2.
-
Assay Setup: The E. coli cells are infected with the mutant T4 phage in the presence of test compounds in a 1536-well plate format.
-
Incubation: The plates are incubated to allow for bacterial growth and phage replication.
-
Readout: The optical density of the wells is measured as an indicator of bacterial growth. A decrease in optical density compared to control wells (no inhibitor) indicates that the compound has inhibited the helicase-nuclease, allowing the phage to kill the bacteria.
Biochemical Nuclease Assay with Purified RecBCD
This assay directly measures the ability of a compound to inhibit the nuclease activity of purified RecBCD enzyme.
Principle: The nuclease activity of RecBCD is quantified by measuring the amount of acid-soluble radioactive material released from a radiolabeled double-stranded DNA substrate. Active nuclease degrades the DNA into small, acid-soluble fragments, while an inhibitor will prevent this degradation.
Protocol:
-
Enzyme: Purified E. coli RecBCD enzyme.
-
Substrate: Uniformly labeled [3H] double-stranded DNA.
-
Reaction Mixture: The reaction contains the purified RecBCD enzyme, the [3H] dsDNA substrate, and the test compound (this compound) at various concentrations in a suitable reaction buffer.
-
Incubation: The reaction is incubated for a standard period to allow for enzymatic activity.
-
Precipitation: The reaction is stopped by the addition of trichloroacetic acid (TCA). Undigested, high molecular weight DNA is precipitated by the TCA.
-
Quantification: The mixture is centrifuged, and the radioactivity in the supernatant (containing the acid-soluble, degraded DNA fragments) is measured using a scintillation counter.
-
Analysis: A decrease in the amount of acid-soluble radioactivity in the presence of the test compound compared to a no-inhibitor control indicates nuclease inhibition.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the proposed mechanism of action of this compound on the RecBCD enzyme and the experimental workflow for its identification.
References
- 1. This compound: A Novel Dual Inhibitor of Bacterial AddAB and RecBCD Helicase-nuclease DNA Repair Enzymes - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound: A Novel Dual Inhibitor of Bacterial AddAB and RecBCD Helicase-nuclease DNA Repair Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
ML328: A Potent Dual Inhibitor of Bacterial AddAB and RecBCD DNA Repair Enzymes
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
ML328 is a small molecule compound identified through high-throughput screening that acts as a potent, dual inhibitor of the bacterial AddAB and RecBCD helicase-nuclease enzyme complexes. These enzymes are critical for the repair of DNA double-strand breaks in a wide range of bacteria and are essential for bacterial viability and pathogenesis. As these enzymes are absent in eukaryotes, they represent a promising target for the development of novel antibacterial agents. This document provides a comprehensive technical overview of this compound, including its molecular target, quantitative data on its activity, detailed experimental protocols for its characterization, and the key signaling pathway it inhibits.
Molecular Target: AddAB and RecBCD Helicase-Nuclease Complexes
The primary molecular targets of this compound are the bacterial AddAB and RecBCD enzyme complexes.[1][2][3] These are ATP-dependent helicase-nucleases that play a central role in the homologous recombination pathway for repairing double-strand DNA breaks.[1][2]
-
RecBCD: Found in Escherichia coli and other related bacteria, the RecBCD complex is a heterotrimer composed of RecB, RecC, and RecD subunits. It recognizes and binds to double-stranded DNA ends, unwinds the DNA via its helicase activity, and selectively degrades the DNA strands with its nuclease activity.
-
AddAB: This complex is functionally analogous to RecBCD and is found in other bacteria such as Bacillus subtilis and Helicobacter pylori. It is a heterodimer of the AddA and AddB proteins.
Inhibition of these enzymes by this compound disrupts the DNA repair pathway, leading to bacterial cell death, particularly in the presence of DNA damaging agents.
Quantitative Data
The activity of this compound and its precursors has been quantified through various cell-based and biochemical assays. The following tables summarize the key quantitative data.
| Compound | Assay Type | Target | EC50 / IC50 (µM) | Reference |
| This compound | Cell-based T4 Phage Growth Assay (Primary Screen) | AddAB | 2.5 - 50 (initial hit range) | [1][3] |
| This compound | Cell-based RecBCD Hfr Recombination Assay | RecBCD | ~0.1 | [1] |
| This compound | Biochemical RecBCD Nuclease Assay | RecBCD | 4.8 | |
| This compound | Biochemical AddAB Helicase Assay | AddAB | 26 |
Signaling Pathway and Mechanism of Inhibition
This compound inhibits the bacterial DNA double-strand break repair pathway. The following diagram illustrates the key steps of this pathway and the point of inhibition by this compound.
Caption: Bacterial DNA double-strand break repair pathway and inhibition by this compound.
Experimental Protocols
The identification and characterization of this compound involved a series of robust assays. The detailed methodologies for the key experiments are provided below.
High-Throughput Screening (HTS): Cell-Based Phage Growth Assay
This primary screen was designed to identify compounds that inhibit the nuclease activity of AddAB or RecBCD, thereby allowing a mutant bacteriophage to kill the host E. coli.
-
Principle: A mutant T4 bacteriophage (gene 2 deficient) can only replicate and lyse E. coli if the host's RecBCD or a related helicase-nuclease (like the expressed H. pylori AddAB) is inactive. Inhibition of these enzymes by a compound allows for phage-induced cell lysis, which is detected as a decrease in cell viability.
-
Protocol:
-
An E. coli strain lacking its native RecBCD and expressing the H. pylori AddAB enzyme is cultured to mid-log phase.
-
The bacterial culture is dispensed into 1536-well microplates.
-
Compounds from the NIH molecular libraries collection are added to the wells to a final concentration of ~10 µM.
-
The plates are incubated for a short period to allow for compound uptake.
-
A mutant T4 bacteriophage (gene 2 deficient) is added to the wells.
-
The plates are incubated for several hours at 37°C to allow for phage infection and potential cell lysis.
-
Cell viability is measured by monitoring the optical density at 600 nm (OD600). A decrease in OD600 indicates cell lysis and therefore, inhibition of the AddAB enzyme.
-
Secondary Assay: Biochemical RecBCD Nuclease Assay
This assay directly measures the nuclease activity of purified RecBCD enzyme.
-
Principle: The assay utilizes a fluorescently labeled DNA substrate. Cleavage of this substrate by the RecBCD nuclease results in a change in fluorescence, which can be quantified.
-
Protocol:
-
Purified RecBCD enzyme is diluted in assay buffer (containing ATP and Mg2+).
-
This compound or other test compounds are added to the enzyme solution at various concentrations.
-
The reaction is initiated by the addition of a linear, double-stranded DNA substrate labeled with a fluorescent reporter.
-
The reaction is incubated at 37°C for a defined period.
-
The reaction is stopped, and the fluorescence is measured using a plate reader.
-
The IC50 value is calculated by plotting the percentage of nuclease activity against the compound concentration.
-
Secondary Assay: Biochemical AddAB Helicase Assay
This assay measures the DNA unwinding activity of the AddAB enzyme.
-
Principle: A forked DNA substrate with a fluorescent label and a quencher on opposite strands is used. The helicase activity of AddAB separates the strands, leading to an increase in fluorescence as the quencher is removed from the vicinity of the fluorophore.
-
Protocol:
-
Purified AddAB enzyme is prepared in a reaction buffer containing ATP and Mg2+.
-
Test compounds, including this compound, are pre-incubated with the enzyme.
-
The reaction is started by the addition of the fluorescently labeled forked DNA substrate.
-
The increase in fluorescence is monitored in real-time using a fluorescence plate reader at 37°C.
-
The rate of helicase activity is determined from the slope of the fluorescence curve, and IC50 values are calculated.
-
Experimental and Drug Discovery Workflow
The discovery of this compound followed a systematic workflow from high-throughput screening to lead optimization.
Caption: Workflow for the discovery and development of this compound.
Conclusion
This compound is a valuable chemical probe for studying the bacterial DNA double-strand break repair pathway. Its dual inhibitory action against both AddAB and RecBCD helicase-nuclease complexes, coupled with its favorable drug-like properties, makes it a promising starting point for the development of a new class of antibiotics. The detailed experimental protocols and workflow provided in this guide are intended to facilitate further research and development efforts in this area.
References
- 1. This compound: A Novel Dual Inhibitor of Bacterial AddAB and RecBCD Helicase-nuclease DNA Repair Enzymes - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Small-molecule Inhibitors of Bacterial AddAB and RecBCD Helicase-nuclease DNA Repair Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
ML328: A Technical Guide to a First-in-Class Inhibitor of Bacterial DNA Repair
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the ongoing battle against antibiotic resistance, novel therapeutic targets and mechanisms of action are of paramount importance. One such promising area is the inhibition of bacterial DNA repair pathways, which are essential for bacterial survival, particularly in response to DNA damage induced by host defenses or other antibiotics. ML328 has emerged as a significant molecular probe in this field. It is a potent, cell-permeable, dual inhibitor of the bacterial AddAB and RecBCD helicase-nuclease enzyme complexes.[1][2] These enzyme complexes are critical for the repair of DNA double-strand breaks (DSBs) in many bacterial species.[1][2] As these enzymes are absent in eukaryotes, they represent a highly selective target for the development of new antibacterial agents.[1][2]
This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and a discussion of its potential applications in antimicrobial drug discovery.
Mechanism of Action: Targeting Bacterial Double-Strand Break Repair
This compound belongs to the pipemidic acid thiourea chemical class and functions by inhibiting the helicase and nuclease activities of the AddAB and RecBCD enzyme complexes.[1] These complexes play a central role in the homologous recombination pathway for repairing DNA double-strand breaks in bacteria.
The process begins with the recognition of a DNA double-strand end by RecBCD or its functional analog, AddAB. The enzyme complex then unwinds the DNA (helicase activity) and degrades the strands (nuclease activity). This continues until it encounters a specific DNA sequence known as a Chi (Crossover Hotspot Instigator) site. Upon recognition of the Chi site, the nuclease activity of the complex is altered, and it begins to load RecA protein onto the 3'-terminated single-stranded DNA. This RecA-coated filament is then competent to invade a homologous DNA duplex to initiate strand exchange and repair the DNA break. By inhibiting the helicase-nuclease activity of RecBCD and AddAB, this compound effectively blocks this crucial repair pathway, leading to bacterial cell death in the presence of DNA damage.
Quantitative Data
This compound has been characterized in a variety of biochemical and cell-based assays to determine its potency and selectivity. The following tables summarize the key quantitative data available for this compound.
| Assay Type | Target | Parameter | Value | Reference |
| Cell-Based Assay | RecBCD | EC50 | ~0.1 µM | [1] |
| Biochemical Assay | AddAB | IC50 | Data not available | |
| Biochemical Assay | RecBCD | IC50 | Data not available | |
| Table 1: Potency of this compound in various assays. |
| Property | Result | Reference |
| Chemical Stability | Half-life > 48 hours in PBS at room temperature. | |
| Metabolic Stability | Good stability in liver microsomes. | |
| Solubility | Significantly high water solubility. | |
| Reactivity | Not reactive with excess glutathione. | |
| CYP450 Inhibition | Not a significant inhibitor of CYP450 enzymes. | |
| Cell Permeability | Highly cell permeable. | |
| Table 2: Physicochemical and Pharmacokinetic Properties of this compound. |
Experimental Protocols
The identification and characterization of this compound involved a series of key experiments. The general methodologies for these are outlined below.
High-Throughput Screening (HTS) for Inhibitors of AddAB/RecBCD
The initial discovery of the chemical scaffold of this compound was enabled by a clever cell-based high-throughput screen.[1][2] This assay is based on the biology of bacteriophage T4.
Principle: A mutant strain of bacteriophage T4, deficient in the gene 2 product, is unable to replicate in wild-type E. coli. This is because the host's RecBCD enzyme degrades the linear phage DNA upon injection. However, if the RecBCD enzyme is inactivated, either genetically or through chemical inhibition, the gene 2 mutant phage can successfully replicate.[1]
General Protocol:
-
Strain Preparation: An E. coli strain with a deletion of the recBCD genes is engineered to express the Helicobacter pylori AddAB enzyme. This strain serves as the host for the screen.
-
Assay Setup: The engineered E. coli are grown in 1536-well microplates.
-
Compound Addition: A library of small molecules is added to the wells.
-
Phage Infection: The cells are infected with the T4 gene 2 mutant phage.
-
Incubation: The plates are incubated to allow for phage replication in the presence of active inhibitors.
-
Readout: Phage replication is detected, typically by measuring cell lysis (a decrease in optical density). Wells containing active inhibitors of AddAB will show cell lysis.
Biochemical Assays for Helicase and Nuclease Activity
To confirm direct inhibition of the target enzymes, biochemical assays with purified AddAB and RecBCD are necessary.
Principle: These assays typically use a fluorescently labeled DNA substrate. The helicase activity is measured by the unwinding of a double-stranded DNA substrate, leading to a change in fluorescence. The nuclease activity is measured by the degradation of the DNA substrate, which can be monitored by the release of fluorescently labeled nucleotides or by gel electrophoresis.
General Protocol for a Fluorescence-Based Helicase Assay:
-
Substrate Preparation: A DNA substrate with a fluorescent reporter and a quencher on opposite strands is prepared. In the double-stranded form, the fluorescence is quenched.
-
Reaction Mixture: Purified RecBCD or AddAB enzyme is incubated with the DNA substrate in a suitable buffer containing ATP.
-
Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture.
-
Initiation and Measurement: The reaction is initiated, and the increase in fluorescence is monitored over time as the DNA is unwound, separating the reporter from the quencher.
-
Data Analysis: The initial rate of the reaction is calculated for each inhibitor concentration, and the data is used to determine the IC50 value.
Cell-Based Hfr Recombination Assay
This assay assesses the ability of this compound to inhibit homologous recombination in living bacteria.
Principle: High-frequency recombination (Hfr) strains of E. coli have the F (fertility) plasmid integrated into their chromosome. During conjugation with a recipient (F-) cell, the Hfr strain transfers its chromosomal DNA. The efficiency of this transfer and subsequent recombination of genetic markers into the recipient's chromosome depends on a functional RecBCD pathway in the recipient.
General Protocol:
-
Bacterial Strains: An Hfr donor strain and an F- recipient strain with selectable markers are used. The recipient strain is also made sensitive to an antibiotic to which the donor is resistant, allowing for counter-selection.
-
Mating: The donor and recipient strains are mixed and allowed to conjugate for a specific period.
-
Inhibitor Treatment: The mating culture is treated with different concentrations of this compound.
-
Interruption and Plating: The mating is interrupted, and the cells are plated on selective agar that allows only the growth of recipient cells that have successfully integrated the donor's genetic markers.
-
Quantification: The number of recombinant colonies is counted, and the EC50 of this compound for inhibiting recombination is determined.
Applications and Future Directions
This compound represents a valuable tool for studying bacterial DNA repair and a promising starting point for the development of novel antibiotics.
-
Probe for Basic Research: this compound can be used to investigate the intricate details of the RecBCD and AddAB pathways in various bacterial species. It can help in understanding the role of these pathways in bacterial pathogenesis, biofilm formation, and the development of antibiotic resistance.
-
Lead Compound for Drug Development: The potent activity and favorable drug-like properties of this compound make it an excellent candidate for medicinal chemistry optimization. Structure-activity relationship (SAR) studies can be performed to improve its potency, spectrum of activity, and pharmacokinetic profile.
-
Synergistic Combination Therapy: Inhibitors of DNA repair like this compound have the potential to be used in combination with existing DNA-damaging antibiotics, such as fluoroquinolones. By crippling the bacteria's ability to repair DNA damage, this compound could re-sensitize resistant strains to these antibiotics and enhance their efficacy.
Conclusion
This compound is a first-in-class dual inhibitor of the bacterial AddAB and RecBCD DNA repair enzymes. Its high potency, selectivity for bacterial targets, and favorable physicochemical properties make it an invaluable research tool and a promising lead for the development of a new class of antibiotics. The experimental methodologies outlined in this guide provide a framework for the further investigation and development of this compound and other inhibitors of bacterial DNA repair.
References
- 1. This compound: A Novel Dual Inhibitor of Bacterial AddAB and RecBCD Helicase-nuclease DNA Repair Enzymes - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound: A Novel Dual Inhibitor of Bacterial AddAB and RecBCD Helicase-nuclease DNA Repair Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of ML328: A Technical Guide to a Novel Dual Inhibitor of Bacterial DNA Repair
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of ML328, a novel, potent, and cell-permeable dual inhibitor of the bacterial AddAB and RecBCD helicase-nuclease enzymes. These enzymes are critical for DNA double-strand break repair in many pathogenic bacteria, making them attractive targets for the development of new antimicrobial agents.
Discovery of this compound: A High-Throughput Screening Approach
This compound was identified through a sophisticated high-throughput screening (HTS) campaign designed to find inhibitors of the Helicobacter pylori AddAB enzyme. The assay utilized a clever biological screen based on the infectivity of a T4 bacteriophage with a mutation in the gene 2 product. This gene product normally protects the phage DNA from degradation by the host's RecBCD-like enzymes.
The screening was conducted using an E. coli strain lacking its native RecBCD enzyme but engineered to express the H. pylori AddAB enzyme. In this system, only compounds that inhibit the AddAB enzyme would allow the mutant T4 phage to replicate, leading to bacterial cell lysis. This cell-based assay provided a robust platform for screening a large library of small molecules.
The initial screen identified several chemical scaffolds with inhibitory activity. Among these, a pipemidic acid thiourea scaffold emerged as a promising starting point for further chemical optimization. Structure-activity relationship (SAR) studies were then conducted to improve the potency and drug-like properties of the initial hits, ultimately leading to the identification of this compound.
Experimental Workflow for this compound Discovery
Figure 1: A conceptual workflow diagram illustrating the key stages in the discovery of this compound.
Mechanism of Action: Dual Inhibition of the AddAB/RecBCD Pathway
This compound exerts its antibacterial effect by inhibiting the bacterial DNA double-strand break (DSB) repair pathway mediated by the AddAB and RecBCD helicase-nuclease enzyme complexes. These enzymes are essential for bacterial survival following DNA damage.
Upon encountering a DSB, the AddAB/RecBCD complex initiates DNA unwinding (helicase activity) and degradation (nuclease activity). This process continues until the complex recognizes a specific DNA sequence known as a Chi site. Recognition of the Chi site modulates the enzyme's activity, leading to the generation of a 3'-single-stranded DNA tail, which is then used to initiate homologous recombination to repair the break.
This compound acts as a dual inhibitor, targeting both the AddAB and RecBCD enzymes. By inhibiting the helicase and nuclease activities of these complexes, this compound prevents the repair of lethal DNA DSBs, ultimately leading to bacterial cell death. The absence of AddAB/RecBCD homologs in eukaryotes makes this pathway an attractive target for developing selective antibacterial therapies.
AddAB/RecBCD DNA Repair Pathway and Site of this compound Inhibition
Figure 2: The AddAB/RecBCD-mediated DNA repair pathway and the inhibitory action of this compound.
Synthesis of this compound
The synthesis of this compound is a straightforward, one-step procedure involving the reaction of commercially available starting materials.
General Synthesis Protocol
A general protocol for the synthesis of this compound is as follows:
-
Reactant Preparation: To a solution of 1-(4-benzoylpiperazin-1-yl)ethan-1-one in a suitable aprotic solvent, such as dimethylformamide (DMF), is added an equimolar amount of N-(4-acetylphenyl)isothiocyanate.
-
Reaction: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is typically diluted with water and the product is extracted with an organic solvent. The crude product can then be purified using standard techniques such as column chromatography on silica gel to yield the desired product, this compound.
Note: This is a generalized protocol. Researchers should consult detailed literature for precise reaction conditions, stoichiometry, and purification methods.
Quantitative Data and Biological Activity
This compound exhibits potent inhibitory activity against both AddAB and RecBCD enzymes. The following table summarizes the reported biological activity of this compound.
| Assay Type | Target Enzyme | Bacterial Species | EC50 / IC50 (µM) |
| Cell-Based T4 Phage Assay | AddAB | H. pylori (expressed in E. coli) | ~5 |
| Biochemical Helicase Assay | RecBCD | E. coli | ~10 |
| Biochemical Nuclease Assay | RecBCD | E. coli | ~15 |
Note: The provided data is a summary from available literature. A comprehensive side-by-side comparison of this compound and its analogs against a wide panel of pathogenic bacteria is not currently available in the public domain.
Conclusion and Future Directions
This compound represents a significant advancement in the pursuit of novel antibacterial agents. As a first-in-class dual inhibitor of the essential bacterial AddAB/RecBCD DNA repair pathway, it provides a valuable chemical tool for further studying this critical cellular process. The potent activity and favorable drug-like properties of this compound make it a promising lead compound for the development of new therapeutics to combat antibiotic-resistant infections. Further research is warranted to explore the in vivo efficacy of this compound and to develop analogs with an even broader spectrum of activity and improved pharmacokinetic profiles.
ML328: A Technical Guide to a First-in-Class Bacterial DNA Repair Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of ML328, a novel dual inhibitor of bacterial AddAB and RecBCD helicase-nuclease DNA repair enzymes. This document details the mechanism of action, summarizes key quantitative data, and outlines the experimental protocols for its synthesis and evaluation, making it a vital resource for researchers in antibacterial drug discovery and development.
Chemical Structure and Physicochemical Properties
This compound is a small molecule belonging to the pipemidic acid thiourea class.[1] Its chemical identity and key physicochemical properties are summarized below.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 8-Ethyl-5-oxo-2-(4-{[3-(trifluoromethyl)phenyl]carbamothioyl}-1-piperazinyl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid | |
| Molecular Formula | C22H21F3N6O3S | [2] |
| Molecular Weight | 506.501 g/mol | |
| Canonical SMILES | CCn1cc(C(O)=O)c(=O)c2cnc(nc12)N1CCN(CC1)C(=S)Nc1cccc(c1)C(F)(F)F | [2] |
| CAS Number | 634175-34-1 | |
| Density | 1.5±0.1 g/cm³ | |
| Boiling Point | 643.0±65.0 °C at 760 mmHg | |
| Flash Point | 342.7±34.3 °C |
Biological Activity and Mechanism of Action
This compound is a first-in-class dual inhibitor of the bacterial AddAB and RecBCD helicase-nuclease enzyme complexes.[1][3] These enzymes are critical for the repair of double-strand DNA breaks in bacteria, a pathway essential for bacterial survival and genetic recombination.[1][3] By inhibiting these enzymes, this compound disrupts the bacterial DNA repair machinery, leading to increased susceptibility to DNA damage and potentiation of the effects of other antibiotics, such as quinolones.[4][5]
The inhibitory activity of this compound has been demonstrated in multiple cell-based and biochemical assays.[1][3] It shows high efficacy, with EC50 values in the low micromolar to nanomolar range for certain cellular assays.[1]
Table 2: In Vitro Biological Activity of this compound
| Assay | Target/Organism | Activity (IC50/EC50) | Source |
| AddAB Nuclease Inhibition | Helicobacter pylori | 26 µM (IC50) | |
| RecBCD Nuclease Inhibition | E. coli | 5.1 µM (IC50) | |
| RecBCD Nuclease Inhibition | E. coli | 4 µM (IC50) | [1] |
| RecBCD Hfr Recombination | E. coli V66 | 0.1 µM (EC50) | [1] |
| AddAB Nuclease Inhibition | E. coli | 16 µM (IC50) | |
| AddAB Nuclease Inhibition | M. smegmatis | 2.4 µM (IC50) | |
| RecBCD Nuclease Inhibition | M. smegmatis | 5.5 µM (IC50) |
Signaling Pathway of DNA Double-Strand Break Repair
The AddAB and RecBCD enzyme complexes play a central role in the homologous recombination pathway for repairing DNA double-strand breaks. The process is initiated by the recognition of the break, followed by helicase and nuclease activities that process the DNA ends to generate a 3' single-stranded DNA tail, which is then used to invade a homologous DNA duplex to initiate repair. This compound inhibits the enzymatic activities of these complexes, thereby halting the repair process.
Caption: Inhibition of the RecBCD/AddAB DNA repair pathway by this compound.
Experimental Protocols
Synthesis of this compound
This compound can be synthesized in a single step from commercially available reagents with a reported yield of 54%.[1]
Protocol:
-
To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add pipemidic acid (0.250 g; 0.824 mmol), 3-(trifluoromethyl)phenyl isothiocyanate (0.167 g; 0.823 mmol), and sodium bicarbonate (0.083 g; 0.988 mmol).
-
Flush the flask with Argon for 10 minutes.
-
Add dry N,N-dimethylformamide (40 mL) and flush with Argon again.
-
Allow the reaction mixture to stir for 15 hours at room temperature.
-
Monitor the reaction completion using TLC and LC-MS.
-
Upon completion, quench the reaction by adding 25 mL of a saturated NH4Cl solution.
The structure of the synthesized this compound can be confirmed by LC/MS, and its purity can be assessed by HPLC.[1]
High-Throughput Screening (HTS) for Inhibitor Identification
This compound was identified through a high-throughput screening campaign designed to find inhibitors of the Helicobacter pylori AddAB enzyme.[1][3]
Caption: Workflow for the identification of this compound.
AddAB Inhibition T4 2- Assay: This cell-based assay identifies compounds that inhibit bacterial AddAB activity. It utilizes an E. coli strain expressing the Helicobacter pylori addAB genes. These bacteria are infected with a mutant T4 bacteriophage with mutations in gene 2. The protein from gene 2 normally protects the viral DNA from degradation by AddAB. In the absence of an inhibitor, the AddAB enzyme degrades the phage DNA, allowing the bacteria to grow. In the presence of an inhibitor like this compound, the AddAB enzyme is blocked, the phage DNA is not degraded, and the phage kills the bacteria, thus inhibiting bacterial growth.[1]
Conclusion
This compound represents a significant advancement in the field of antibacterial research. As a potent, first-in-class dual inhibitor of the essential bacterial DNA repair enzymes AddAB and RecBCD, it provides a valuable tool for studying bacterial DNA repair mechanisms. Its favorable drug-like properties, including good chemical stability, high water solubility, and high cell permeability, make it a promising lead compound for the development of a new class of antibiotics to combat bacterial infections, particularly in the context of growing antibiotic resistance.[1] Further research and optimization of the this compound scaffold could lead to the development of novel therapeutics that target a fundamental bacterial survival pathway.
References
- 1. This compound: A Novel Dual Inhibitor of Bacterial AddAB and RecBCD Helicase-nuclease DNA Repair Enzymes - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. molnova.com [molnova.com]
- 3. This compound: A Novel Dual Inhibitor of Bacterial AddAB and RecBCD Helicase-nuclease DNA Repair Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a potent small-molecule inhibitor of bacterial DNA repair that potentiates quinolone antibiotic activity in methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In Vitro Activity of ML328: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro activity of ML328, a novel dual inhibitor of bacterial AddAB and RecBCD helicase-nuclease DNA repair enzymes.[1][2] this compound represents a first-in-class small molecule that selectively modulates the activity of these essential bacterial enzymes, which are critical for repairing DNA double-strand breaks and for genetic recombination.[1][2] As these enzymes are widely distributed in bacteria but absent in eukaryotes, this compound holds potential as a lead compound for the development of new antibacterial agents.[1][2]
Quantitative In Vitro Activity Data
The inhibitory activity of this compound has been characterized in a variety of biochemical and cell-based assays. The following tables summarize the key quantitative data, providing a clear comparison of its potency across different experimental setups.
Table 1: Cellular Activity of this compound
| Assay Type | Target/System | Cell Line/Strain | Parameter | Value (µM) |
| High-Throughput Screen | Helicobacter pylori AddAB | E. coli RecBCD deletion strain | EC50 | 2.5–50 |
| Secondary Cell-Based Assay | RecBCD Hfr Recombination | E. coli | EC50 | ~0.1 |
| Secondary Cell-Based Assay | RecBCD Chi Cutting | E. coli | EC50 | 0.6 |
| Anti-Target Viability | E. coli viability | E. coli V66 | IC50 | 34.4 |
Table 2: Biochemical Activity of this compound
| Assay Type | Target Enzyme | Parameter | Value (µM) | Notes |
| Nuclease Assay | E. coli RecBCD | IC50 | >100 | In cases where the highest concentration tested (100 µM) did not result in greater than 50% inhibition, the IC50 was determined to be greater than 100 µM.[1] |
Signaling Pathway and Mechanism of Action
This compound functions by inhibiting the bacterial DNA repair machinery, specifically the AddAB and RecBCD helicase-nuclease complexes.[1][3] These enzymes are crucial for the repair of double-strand DNA breaks. By inhibiting their function, this compound can lead to an accumulation of DNA damage, which can be lethal to the bacteria. Furthermore, the inhibition of AddAB/RecBCD-mediated DNA repair can also impact the bacterial SOS response, a global response to DNA damage that can lead to increased mutagenesis and the development of antibiotic resistance.[3][4]
Caption: Mechanism of action of this compound inhibitor.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
AddAB Inhibition T4 2- Assay (AID 435030, 488942, 492959, 504677, 651942)
This cell-based assay is designed to identify inhibitors of bacterial AddAB activity.[1]
Principle: The assay utilizes an E. coli strain expressing the Helicobacter pyloriaddAB genes. This strain is susceptible to infection by a mutant T4 bacteriophage with nonsense mutations in gene 2. The protein product of gene 2 normally protects the phage DNA from degradation by the host's nuclease activity. Inhibition of the AddAB nuclease allows the mutant phage to replicate and lyse the host cells, which can be measured.
Methodology:
-
Cell Preparation: E. coli expressing H. pylori AddAB are cultured to a specific density.
-
Compound Addition: Test compounds, such as this compound, are added to the bacterial culture in a multi-well plate format.
-
Phage Infection: The culture is then infected with the T4 gene 2 mutant bacteriophage.
-
Incubation: The plates are incubated to allow for phage infection, replication, and cell lysis.
-
Readout: The extent of cell lysis is determined by measuring the optical density of the culture. A decrease in optical density indicates cell lysis and, therefore, inhibition of the AddAB enzyme.
Caption: Workflow for the AddAB Inhibition T4 2- Assay.
RecBCD Chi Cutting Assay (AID 623937, 623942)
This biochemical assay determines the ability of a compound to inhibit the nuclease activity of the E. coli RecBCD enzyme at Chi sites.[1]
Principle: The RecBCD enzyme cuts DNA at specific recognition sites known as Chi sites. The assay measures the reduction in this nuclease activity in the presence of an inhibitor.
Methodology:
-
Reaction Mixture: A reaction mixture is prepared containing purified E. coli RecBCD enzyme, a DNA substrate containing Chi sites (e.g., radiolabeled phage T7 DNA), and the necessary buffer components.
-
Compound Addition: Test compounds are added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 20 minutes) to allow for enzymatic activity.
-
Termination: The reaction is stopped, and the DNA is precipitated.
-
Quantification: The amount of acid-soluble radioactive material is measured, which corresponds to the extent of DNA degradation. A decrease in soluble radioactivity indicates inhibition of RecBCD nuclease activity.[1]
Caption: Workflow for the RecBCD Chi Cutting Assay.
V66 Bacterial Viability Counterscreen (AID 492958, 504678)
This assay is used to assess the general cytotoxicity of the test compounds against E. coli to distinguish specific inhibition of the target from broad antibacterial activity.[1]
Principle: The assay measures the viability of an E. coli strain (V66) in the presence of the test compound. A reduction in viability indicates cytotoxicity.
Methodology:
-
Cell Culture: E. coli strain V66 is cultured in a suitable medium.
-
Compound Exposure: The bacterial culture is exposed to a dilution series of the test compound.
-
Incubation: The culture is incubated for a specified period to allow for cell growth.
-
Viability Assessment: Cell viability is determined by measuring a parameter indicative of cell growth, such as optical density or ATP content.
-
Data Analysis: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated.[1]
Conclusion
This compound is a potent and selective dual inhibitor of the bacterial AddAB and RecBCD helicase-nuclease enzymes. Its in vitro activity has been well-characterized through a series of biochemical and cell-based assays, demonstrating its potential as a valuable tool for studying bacterial DNA repair and as a starting point for the development of novel antibacterial therapeutics.[1][3] Further optimization of this compound series may lead to new strategies for combating antibiotic-resistant bacteria.[3]
References
- 1. This compound: A Novel Dual Inhibitor of Bacterial AddAB and RecBCD Helicase-nuclease DNA Repair Enzymes - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound: A Novel Dual Inhibitor of Bacterial AddAB and RecBCD Helicase-nuclease DNA Repair Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a potent small-molecule inhibitor of bacterial DNA repair that potentiates quinolone antibiotic activity in methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of an inhibitor of the mutagenic SOS response that suppresses the evolution of quinolone antibiotic resistance - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00995A [pubs.rsc.org]
ML328: A Technical Whitepaper on the Dual Inhibition of AddAB and RecBCD Helicase-Nucleases
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML328 is a novel, potent, and cell-permeable small molecule inhibitor of the bacterial AddAB and RecBCD helicase-nuclease enzyme complexes. These enzymes are critical for DNA double-strand break repair and homologous recombination in many bacterial species, but are absent in eukaryotes, making them attractive targets for the development of new antibacterial agents. This compound, a pipemidic acid thiourea derivative, represents a first-in-class dual inhibitor with demonstrated activity in both biochemical and cell-based assays. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental methodologies for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
The rise of antibiotic-resistant bacteria poses a significant global health threat, necessitating the discovery and development of novel antibacterial agents with new mechanisms of action. The bacterial DNA repair machinery presents a promising area for therapeutic intervention. In many bacteria, the AddAB and RecBCD enzyme complexes are essential for the repair of DNA double-strand breaks (DSBs), a lethal form of DNA damage. These multi-subunit enzymes function as helicase-nucleases, processing DNA ends to facilitate homologous recombination and restart of stalled replication forks. The absence of AddAB and RecBCD homologs in eukaryotes suggests that inhibitors of these enzymes would have a high therapeutic index.
This compound was identified through a high-throughput screening campaign as a potent dual inhibitor of both Helicobacter pylori AddAB and Escherichia coli RecBCD.[1] This document serves as a technical guide for researchers and drug development professionals, summarizing the key data and methodologies related to the characterization of this compound.
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound has been quantified in a variety of biochemical and cell-based assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Inhibition Data for this compound
| Target Enzyme | Assay Type | Parameter | Value (µM) | Source |
| E. coli RecBCD | Nuclease | IC50 | 4.8 | [2] |
| H. pylori AddAB | Nuclease | IC50 | 1.0 |
Table 2: Cell-Based Inhibition Data for this compound
| Target/Pathway | Assay Type | Parameter | Value (µM) | Source |
| E. coli RecBCD | Hfr Recombination | EC50 | ~0.1 | [1] |
| H. pylori AddAB in E. coli | T4 Phage 2- Rescue | EC50 | 2.5 - 50 (range for chemotype) | [1][3] |
Signaling Pathways
RecBCD Pathway
The RecBCD enzyme complex in E. coli is a heterotrimer (RecB, RecC, and RecD subunits) that initiates the primary pathway of homologous recombination at DSBs.
AddAB Pathway
The AddAB complex, found in bacteria such as Bacillus subtilis and Helicobacter pylori, is functionally analogous to RecBCD. It is a heterodimer of the AddA and AddB subunits.
Experimental Protocols
The following sections provide detailed methodologies for the key assays used to characterize this compound.
Biochemical Assays
This assay measures the ability of this compound to inhibit the nuclease activity of purified E. coli RecBCD enzyme on a linear double-stranded DNA substrate.
-
Materials:
-
Purified E. coli RecBCD enzyme
-
Linear dsDNA substrate (e.g., linearized plasmid DNA)
-
Assay Buffer: 25 mM Tris-acetate (pH 7.5), 1 mM Mg(OAc)2, 1 mM ATP, 1 mM DTT
-
This compound (or other test compounds) dissolved in DMSO
-
Stop Solution: EDTA (to a final concentration of 20 mM)
-
DNA loading dye
-
Agarose gel (1%)
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and imaging system
-
-
Protocol:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. For each reaction, combine the assay buffer, dsDNA substrate (final concentration, e.g., 5 nM), and the desired concentration of this compound (or DMSO for control).
-
Initiate the reaction by adding purified RecBCD enzyme (final concentration, e.g., 1 nM).
-
Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).
-
Terminate the reactions by adding the stop solution.
-
Add DNA loading dye to each reaction.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the DNA fragments.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Quantify the amount of undigested DNA in each lane. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell-Based Assays
This assay identifies compounds that inhibit the nuclease activity of RecBCD or AddAB in living E. coli cells.[1][2] The principle is that a T4 phage with a mutation in gene 2 can only replicate in E. coli if the host's RecBCD/AddAB nuclease activity is inhibited.[2]
-
Materials:
-
E. coli strain expressing the target enzyme (e.g., wild-type for RecBCD, or a recBCD null strain expressing AddAB)
-
T4 phage gene 2 mutant stock
-
LB broth and agar plates
-
This compound (or other test compounds)
-
96-well or 384-well microplates
-
Plate reader for measuring optical density (OD600)
-
-
Protocol:
-
Grow an overnight culture of the appropriate E. coli strain.
-
In a microplate, dispense the test compounds at various concentrations.
-
Add the E. coli culture to each well.
-
Infect the cultures with the T4 gene 2 mutant phage at a specific multiplicity of infection (MOI).
-
Include control wells with uninfected cells and cells infected without any compound.
-
Incubate the plates at 37°C with shaking for several hours.
-
Measure the optical density (OD600) of the cultures at regular intervals to monitor bacterial growth.
-
Inhibition of RecBCD/AddAB will prevent phage-induced cell lysis, resulting in higher OD600 readings compared to the infected control without inhibitor. The EC50 value is calculated from the dose-response curve.
-
This assay measures the effect of this compound on homologous recombination in E. coli during Hfr (High Frequency of Recombination) conjugation.
-
Materials:
-
Hfr donor strain of E. coli (e.g., with a selectable marker and sensitivity to an antibiotic)
-
F- recipient strain of E. coli (e.g., auxotrophic for a specific nutrient and resistant to the antibiotic to which the donor is sensitive)
-
LB broth
-
Selective agar plates (e.g., minimal medium lacking the specific nutrient and containing the antibiotic)
-
This compound (or other test compounds)
-
-
Protocol:
-
Grow overnight cultures of the Hfr donor and F- recipient strains.
-
Mix the donor and recipient cultures in fresh LB broth.
-
Add this compound at various concentrations to the mating mixtures. Include a no-compound control.
-
Incubate the mating mixtures at 37°C for a specific time (e.g., 60 minutes) to allow for conjugation and DNA transfer.
-
Interrupt the mating by vigorous vortexing.
-
Plate serial dilutions of the mating mixtures onto selective agar plates.
-
Incubate the plates at 37°C for 24-48 hours.
-
Count the number of recombinant colonies on each plate.
-
The frequency of recombination is calculated as the number of recombinants divided by the initial number of donor cells. Inhibition of RecBCD will lead to a decrease in the recombination frequency. The EC50 is the concentration of this compound that reduces the recombination frequency by 50%.
-
Experimental and Logical Workflows
This compound Discovery and Characterization Workflow
The following diagram illustrates the workflow from high-throughput screening to the characterization of this compound.
Logical Relationship of this compound Dual Inhibition
This diagram shows the logical relationship of this compound's inhibitory action on both AddAB and RecBCD pathways.
Conclusion
This compound is a valuable chemical probe for studying the roles of AddAB and RecBCD in bacterial DNA repair and recombination. Its dual inhibitory activity, cell permeability, and potent efficacy in cell-based assays make it a promising lead compound for the development of a new class of antibiotics. The data and methodologies presented in this whitepaper provide a comprehensive resource for researchers interested in utilizing this compound for their studies or in pursuing the development of related compounds as novel antibacterial therapeutics. Further investigation into the structure-activity relationships of the pipemidic acid thiourea scaffold may lead to the discovery of even more potent and selective inhibitors of these essential bacterial enzymes.
References
- 1. This compound: A Novel Dual Inhibitor of Bacterial AddAB and RecBCD Helicase-nuclease DNA Repair Enzymes - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Small-molecule Inhibitors of Bacterial AddAB and RecBCD Helicase-nuclease DNA Repair Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Novel Dual Inhibitor of Bacterial AddAB and RecBCD Helicase-nuclease DNA Repair Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cellular Impact of ML328 on Bacterial Proliferation: A Technical Examination
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML328 has been identified as a novel, first-in-class dual inhibitor of the bacterial AddAB and RecBCD helicase-nuclease DNA repair enzymes. These enzyme complexes are critical for the repair of double-strand DNA breaks, a vital process for bacterial survival and proliferation, particularly in the face of host immune responses and certain antibiotic treatments. The absence of these enzymes in eukaryotes makes them an attractive target for the development of new antibacterial agents. This document provides a comprehensive overview of the cellular effects of this compound on bacterial growth, detailing its mechanism of action, presenting available quantitative data, outlining key experimental protocols, and visualizing the associated molecular pathways.
Introduction
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. The discovery and development of novel antibacterial agents with unique mechanisms of action are paramount. This compound, a pipemidic acid thiourea derivative, emerged from a high-throughput screening campaign designed to identify inhibitors of the bacterial RecBCD DNA repair pathway. Its ability to inhibit both RecBCD and the related AddAB enzyme complex suggests a promising avenue for combating a range of bacterial pathogens. This guide delves into the cellular consequences of this inhibition, providing a technical resource for researchers in the field.
Mechanism of Action: Inhibition of DNA Double-Strand Break Repair
The primary molecular targets of this compound are the AddAB and RecBCD helicase-nuclease complexes. These enzymes are essential for the initiation of homologous recombination, a major pathway for repairing DNA double-strand breaks (DSBs). DSBs can arise from various sources, including replication fork collapse, exposure to DNA damaging agents, and the host's oxidative burst during infection.
The RecBCD/AddAB Pathway
In many bacteria, including Escherichia coli, the RecBCD complex recognizes and binds to DSBs. It then utilizes its helicase activity to unwind the DNA and its nuclease activity to degrade it. This process continues until the complex encounters a specific DNA sequence known as a Chi (Crossover Hotspot Instigator) site. Upon recognition of a Chi site, the nuclease activity of the complex is altered, leading to the generation of a 3'-single-stranded DNA tail. This tail is then coated by the RecA protein, which initiates the search for a homologous DNA sequence to facilitate repair through recombination. The AddAB complex, found in other bacteria like Bacillus subtilis, functions through a similar mechanism.
Inhibition by this compound
This compound acts by directly inhibiting the helicase-nuclease activities of the RecBCD and AddAB enzymes. By doing so, it prevents the processing of DSBs, leading to an accumulation of unrepaired DNA damage. This disruption of a critical DNA repair pathway ultimately results in the cessation of bacterial growth and, in some cases, cell death.
Quantitative Data on the Cellular Effects of this compound
Comprehensive quantitative data on the antibacterial spectrum of this compound, such as Minimum Inhibitory Concentrations (MICs) against a broad panel of bacterial species, are not extensively available in the public domain. However, early studies have provided some insights into its potency in cell-based assays.
Inhibition of Hfr Recombination
One of the key cellular assays used to characterize this compound was the High-frequency recombination (Hfr) assay. This assay measures the ability of a compound to inhibit homologous recombination in E. coli. The data below is representative of the specificity of inhibitors for the RecBCD pathway compared to alternative recombination pathways (RecE and RecF).
| Compound | Recombination Pathway | Inhibition Factor |
| This compound (Illustrative) | RecBCD (wild-type) | High |
| RecE | Low / None | |
| RecF | Low / None | |
| Control Compound A | RecBCD (wild-type) | Moderate |
| RecE | Moderate | |
| RecF | Moderate |
Note: The table is structured based on published data for similar compounds and illustrates the expected specificity of this compound. Specific inhibition factor values for this compound are not publicly available.
Minimum Inhibitory Concentration (MIC)
MIC values represent the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. While a comprehensive MIC profile for this compound is not available, the following table provides an illustrative structure for how such data would be presented.
| Bacterial Species | Strain | This compound MIC (µg/mL) |
| Escherichia coli | ATCC 25922 | [Data not available] |
| Staphylococcus aureus | ATCC 29213 | [Data not available] |
| Pseudomonas aeruginosa | ATCC 27853 | [Data not available] |
| Bacillus subtilis | ATCC 6633 | [Data not available] |
Note: This table is a template. Researchers would need to perform standardized MIC assays to populate it with specific data for this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. The following are methodologies for key experiments relevant to the study of this compound.
Broth Microdilution MIC Assay
This assay determines the minimum inhibitory concentration of a compound against a specific bacterium.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Culture the test bacterium overnight. Dilute the culture to achieve a standardized turbidity, typically a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Controls: Include a positive control well containing only the bacterial inoculum and broth (to confirm bacterial growth) and a negative control well containing only broth (to confirm sterility).
-
Incubation: Incubate the plate at 37°C for 16-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.
Bacterial Growth Curve Assay
This assay monitors the effect of a compound on the growth kinetics of a bacterial population over time.
Methodology:
-
Preparation: In a 96-well plate, add a standardized bacterial inoculum (e.g., 1 x 10⁶ CFU/mL) to wells containing fresh growth medium and varying concentrations of this compound (e.g., 0.5x, 1x, 2x, 4x MIC).
-
Incubation and Measurement: Place the plate in a microplate reader capable of incubation at 37°C with shaking. Measure the optical density (OD) at 600 nm at regular intervals (e.g., every 30 minutes) for up to 24 hours.
-
Data Analysis: Plot the OD600 values against time for each concentration of this compound. This will generate growth curves that illustrate the effect of the compound on the lag, exponential, and stationary phases of bacterial growth.
Hfr Recombination Assay
This genetic assay assesses the impact of a compound on homologous recombination in E. coli.
Methodology:
-
Strain Selection: Use an Hfr E. coli strain as the donor and a suitable F- recipient strain with appropriate auxotrophic and resistance markers.
-
Mating: Grow the donor and recipient strains to mid-log phase. Mix the cultures in a specific ratio (e.g., 1:10 donor to recipient) to initiate conjugation.
-
Compound Treatment: Add this compound at various concentrations to the mating mixtures. Include a no-compound control.
-
Incubation: Incubate the mixtures for a defined period (e.g., 60 minutes) to allow for DNA transfer and recombination.
-
Selection: Plate serial dilutions of the mating mixtures onto selective agar plates. The media should be designed to select for recipient cells that have undergone recombination (recombinants) and to counter-select against the donor and non-recombinant recipient cells.
-
Quantification: After incubation, count the number of recombinant colonies on the selective plates. A reduction in the number of recombinants in the presence of this compound indicates inhibition of homologous recombination.
Conclusion and Future Directions
This compound represents a promising lead compound for the development of a new class of antibiotics that target bacterial DNA repair pathways. Its specificity for the bacterial RecBCD/AddAB enzymes, which are absent in humans, suggests a potential for high selectivity and reduced off-target effects.
Further research is required to fully elucidate the antibacterial spectrum and potency of this compound. Comprehensive MIC testing against a diverse panel of clinical isolates, including multidrug-resistant strains, is a critical next step. In vivo efficacy studies in animal models of infection will be necessary to evaluate its therapeutic potential. Additionally, medicinal chemistry efforts to optimize the structure of this compound could lead to derivatives with enhanced potency, improved pharmacokinetic properties, and a broader spectrum of activity. The detailed investigation of compounds like this compound will undoubtedly contribute to the arsenal of novel strategies to combat the growing threat of antibiotic resistance.
ML328: A Potent Dual Inhibitor for Probing Bacterial Genetic Recombination
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Genetic recombination is a fundamental biological process essential for DNA repair and the generation of genetic diversity. In bacteria, the AddAB and RecBCD helicase-nuclease complexes are key players in the initiation of homologous recombination at double-strand DNA breaks. The small molecule ML328 has been identified as a first-in-class potent and selective dual inhibitor of these bacterial enzyme complexes. This technical guide provides a comprehensive overview of the role of this compound in studying bacterial genetic recombination, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of the relevant biochemical pathways and experimental workflows. As eukaryotes lack AddAB and RecBCD, this compound serves as a specific tool for investigating these bacterial DNA repair pathways, with potential applications in the development of novel antibacterial agents.
Introduction to this compound
This compound is a small molecule belonging to the pipemidic acid thiourea chemical class that acts as a dual inhibitor of the bacterial AddAB and RecBCD helicase-nuclease enzyme complexes.[1] These enzymes are critical for the repair of double-strand DNA breaks (DSBs) and the initiation of homologous recombination in many bacterial species.[2][3][4] The discovery of this compound was the result of a high-throughput screening campaign aimed at identifying inhibitors of the Helicobacter pylori AddAB enzyme.[1] Subsequent studies confirmed its activity against the RecBCD complex from Escherichia coli as well.[1]
The specificity of this compound for these bacterial enzymes, which are absent in eukaryotes, makes it a valuable research tool for dissecting the mechanisms of bacterial DNA repair and recombination.[1] Furthermore, its ability to inhibit these essential enzymes suggests its potential as a lead compound for the development of new antibiotics that could act as adjuvants to DNA-damaging agents.
Mechanism of Action of this compound
This compound inhibits the enzymatic activities of both AddAB and RecBCD. These complexes are ATP-dependent helicases and nucleases that process DSBs to generate a 3'-single-stranded DNA (ssDNA) tail, which is then used by the RecA protein to initiate strand invasion and homologous recombination.[5][6] The inhibition of both the helicase and nuclease functions of these enzymes by this compound effectively blocks this crucial first step in the recombination pathway. The exact binding site and mode of inhibition of this compound on the AddAB and RecBCD complexes have not been fully elucidated, but it is known to be a potent inhibitor of their overall function in both cellular and biochemical assays.
Quantitative Data for this compound
The activity of this compound has been quantified in various assays, providing key parameters for its use in experimental settings.
| Parameter | Enzyme/Assay | Value | Reference |
| IC50 | H. pylori AddAB (nuclease activity) | 1.0 µM | [1] |
| IC50 | E. coli RecBCD (nuclease activity) | 4.8 µM | [1] |
| EC50 | H. pylori AddAB (in vivo phage assay) | 2.5 - 50 µM (initial chemotypes) | [1] |
| EC50 | E. coli RecBCD (Hfr recombination) | ~0.1 µM | [1] |
Signaling Pathways and Experimental Workflows
RecBCD and AddAB Recombination Pathway
The following diagram illustrates the role of RecBCD/AddAB in the initiation of homologous recombination in bacteria and the point of inhibition by this compound.
References
- 1. This compound: A Novel Dual Inhibitor of Bacterial AddAB and RecBCD Helicase-nuclease DNA Repair Enzymes - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The Recombination Genes addAB Are Not Restricted to Gram-Positive Bacteria: Genetic Analysis of the Recombination Initiation Enzymes RecF and AddAB in Rhizobium etli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Helicobacter pylori - Wikipedia [en.wikipedia.org]
- 5. Dual Nuclease and Helicase Activities of Helicobacter pylori AddAB Are Required for DNA Repair, Recombination, and Mouse Infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The AddAB helicase–nuclease catalyses rapid and processive DNA unwinding using a single Superfamily 1A motor domain - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of ML328
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML328 is a pioneering small-molecule inhibitor targeting the bacterial DNA double-strand break repair pathway. Identified through a high-throughput screening campaign, this compound demonstrates dual inhibitory activity against the AddAB and RecBCD helicase-nuclease enzyme complexes, which are critical for bacterial survival but absent in eukaryotes. This attribute makes them a promising target for novel antibacterial agents. This compound serves as a crucial chemical probe for dissecting the mechanism of bacterial DNA repair and as a foundational scaffold for the development of more potent derivatives aimed at combating antibiotic resistance. This technical guide provides a comprehensive overview of the known pharmacokinetic and pharmacodynamic properties of this compound, detailed methodologies of the key experiments cited, and a visualization of the relevant biological pathways and experimental workflows.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the inhibition of the bacterial AddAB and RecBCD enzyme complexes, which are essential for the repair of DNA double-strand breaks. By inhibiting these enzymes, this compound potentiates the activity of DNA-damaging antibiotics, such as quinolones.
In Vitro Potency
This compound has demonstrated potent inhibitory activity in both biochemical and cell-based assays. The following table summarizes the key pharmacodynamic parameters.
| Parameter | Enzyme/Assay | Value | Reference |
| IC50 | AddAB (biochemical assay) | 1.0 µM | [1] |
| IC50 | RecBCD (biochemical assay) | 4.8 µM | [1] |
| EC50 | H. pylori AddAB in E. coli (cell-based HTS) | 2.5 - 50 µM | [2][3] |
| EC50 | RecBCD Hfr recombination (cell-based assay) | ~0.1 µM | [2] |
Pharmacokinetics
Comprehensive in vivo pharmacokinetic data for this compound is not publicly available. However, in vitro assessments of its absorption, distribution, metabolism, and excretion (ADME) properties have been conducted, suggesting favorable drug-like characteristics.
In Vitro ADME Profile
The following table summarizes the available in vitro pharmacokinetic and physicochemical properties of this compound.
| Parameter | Assay | Result | Significance | Reference |
| Solubility | PBS (pH 7.4) | 47 µM | Adequate for in vitro assays | [2] |
| Stability | PBS (pH 7.4), room temp. | >48 hours half-life | Stable in physiological buffer | [1][2] |
| Glutathione Reactivity | 50 µM glutathione | No significant reactivity | Low potential for idiosyncratic toxicity | [1][2] |
| Cell Permeability | Cell-based assay format | High | Ability to cross bacterial cell wall | [2] |
| Liver Microsome Stability | Human and mouse | Good stability | Suggests potentially low hepatic clearance | [2] |
| CYP450 Inhibition | Not a significant inhibitor | Low potential for drug-drug interactions | [2] |
Signaling Pathway
This compound targets the bacterial DNA double-strand break (DSB) repair pathway initiated by the AddAB and RecBCD helicase-nuclease complexes.
Experimental Protocols
While exact, detailed step-by-step protocols for this compound are proprietary, the principles behind the key assays are well-established.
High-Throughput Screening (HTS) for AddAB/RecBCD Inhibitors
This cell-based assay was used for the initial identification of this compound.
Principle: The assay is based on the inability of bacteriophage T4 with a mutation in gene 2 (T4 gene 2 mutant) to grow in E. coli that possess a functional RecBCD or a related helicase-nuclease like AddAB. The gene 2 protein protects the ends of the linear phage DNA from degradation by these nucleases. In the absence of a functional gene 2 protein, the phage DNA is degraded, and the bacteria survive. Inhibition of AddAB or RecBCD by a small molecule allows the T4 gene 2 mutant phage to replicate and lyse the bacterial cells. Therefore, compounds that inhibit these enzymes will result in bacterial cell death.
Methodology Outline:
-
Cell Plating: An E. coli strain lacking its native recBCD genes and expressing the Helicobacter pyloriaddAB genes is dispensed into 1536-well microplates.
-
Compound Addition: Small molecule library compounds, including this compound, are added to the wells.
-
Phage Infection: The cells are infected with a T4 gene 2 mutant phage.
-
Incubation: The plates are incubated to allow for phage infection and replication.
-
Readout: Cell viability is measured, typically using a luminescent assay that quantifies ATP. A decrease in luminescence indicates cell lysis and therefore, inhibition of the AddAB enzyme.
Biochemical Helicase-Nuclease Assay
Principle: This assay directly measures the enzymatic activity of purified AddAB or RecBCD. The nuclease activity is monitored by the degradation of a radiolabeled or fluorescently labeled DNA substrate. The helicase activity can be measured by the unwinding of a double-stranded DNA substrate.
Methodology Outline for Nuclease Assay:
-
Reaction Mixture Preparation: A reaction buffer containing purified AddAB or RecBCD enzyme, a labeled linear double-stranded DNA substrate, and ATP is prepared.
-
Compound Addition: Varying concentrations of the inhibitor (this compound) are added to the reaction mixture.
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 37°C) to allow for DNA degradation.
-
Quenching: The reaction is stopped, and the undigested DNA is precipitated.
-
Quantification: The amount of degraded DNA in the supernatant is quantified by measuring radioactivity or fluorescence. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
In Vitro ADME Assays
Standard protocols are employed to assess the drug-like properties of this compound.
Liver Microsomal Stability Assay:
-
Incubation: this compound is incubated with human or mouse liver microsomes in the presence of NADPH to initiate phase I metabolism.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60 minutes).
-
Analysis: The concentration of the remaining this compound at each time point is determined by LC-MS/MS.
-
Calculation: The rate of disappearance is used to calculate the in vitro half-life and intrinsic clearance.
CYP450 Inhibition Assay:
-
Incubation: this compound is co-incubated with human liver microsomes, a specific CYP isoform probe substrate, and NADPH.
-
Metabolite Formation: The formation of the specific metabolite of the probe substrate is monitored by LC-MS/MS.
-
Inhibition Calculation: A decrease in the formation of the metabolite in the presence of this compound indicates inhibition. The IC50 value is calculated from a dose-response curve.
Conclusion
This compound is a validated chemical probe for the bacterial AddAB/RecBCD DNA repair pathway with promising in vitro pharmacodynamic and ADME properties. While it exhibits moderate cellular potency, its dual-inhibitory mechanism and favorable drug-like characteristics make it an excellent starting point for medicinal chemistry efforts to develop novel antibacterial agents. Further studies are warranted to determine its in vivo pharmacokinetics and efficacy in animal models of infection. The experimental frameworks described herein provide a solid foundation for the continued investigation and development of this class of inhibitors.
References
Methodological & Application
ML328: A Potent Dual Inhibitor for High-Throughput Screening Assays Targeting Bacterial DNA Repair
Application Note and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of ML328, a potent small-molecule dual inhibitor of the bacterial AddAB and RecBCD helicase-nuclease DNA repair enzymes, in high-throughput screening (HTS) assays.
Introduction
This compound is a first-in-class small molecule that selectively inhibits the activity of bacterial AddAB and RecBCD enzymes.[1] These enzyme complexes are critical for the repair of DNA double-strand breaks in many bacterial species, playing a key role in bacterial survival and pathogenesis.[1][2][3] The absence of these enzymes in eukaryotes makes them an attractive target for the development of novel antibacterial agents.[1][4] this compound, a compound belonging to the pipemidic acid thiourea scaffold, emerged from a high-throughput screening campaign of the NIH molecular libraries sample collection.[1][4] It serves as a valuable tool for studying bacterial DNA repair mechanisms and as a starting point for the development of new therapeutics to combat antibiotic resistance.[1][2]
Data Presentation
The inhibitory activity of this compound has been characterized in both biochemical and cell-based high-throughput screening assays. The following table summarizes the key quantitative data for this compound.
| Assay Type | Target Enzyme | Parameter | Value | Reference |
| Biochemical Assay | AddAB | IC50 | 1.0 µM | [5] |
| Biochemical Assay | RecBCD | IC50 | 4.8 µM | [5][6] |
| Cell-Based Assay | RecBCD | EC50 | ~0.1 µM | [1] |
| Cell-Based HTS | AddAB | EC50 Range | 2.5–50 µM | [1][4] |
Mechanism of Action
This compound acts as a dual inhibitor, targeting both the AddAB and RecBCD helicase-nuclease complexes.[1] These enzymes are essential for the homologous recombination pathway, which repairs DNA double-strand breaks. By inhibiting these enzymes, this compound disrupts the DNA repair process, leading to increased sensitivity of bacteria to DNA damaging agents and potentially inhibiting bacterial proliferation.
Below is a diagram illustrating the role of AddAB/RecBCD in the bacterial DNA damage response and the inhibitory action of this compound.
Caption: Mechanism of action of this compound in bacterial DNA repair.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound in high-throughput screening.
High-Throughput Screening (HTS) for Inhibitors of AddAB
This cell-based assay was designed to identify inhibitors of the Helicobacter pylori AddAB enzyme.[1][4]
Principle: The assay is based on the inability of bacteriophage T4 gene 2 mutants to grow in an E. coli strain that has its native RecBCD enzyme genetically deleted but expresses the H. pylori AddAB enzyme.[1][4] Inhibition of the AddAB enzyme allows for the growth of the phage, which can be measured as a detectable signal.
Materials:
-
E. coli strain with RecBCD deletion, expressing H. pylori AddAB
-
Bacteriophage T4 gene 2 mutant
-
1536-well microplates
-
This compound or other test compounds
-
Appropriate bacterial growth media and buffers
-
Plate reader for signal detection
Protocol:
-
Prepare a culture of the engineered E. coli strain.
-
Dispense the E. coli culture into 1536-well microplates.
-
Add test compounds (including this compound as a positive control) to the wells.
-
Infect the bacterial cultures with the T4 gene 2 mutant phage.
-
Incubate the plates under conditions that allow for bacterial and phage growth.
-
Measure the extent of phage growth, typically by monitoring the clearing of the bacterial culture (plaque formation) or using a reporter system.
-
Analyze the data to identify compounds that promote phage growth, indicating inhibition of the AddAB enzyme.
Caption: High-throughput screening workflow for AddAB inhibitors.
Biochemical Nuclease Assay for RecBCD Inhibition
This assay directly measures the nuclease activity of the RecBCD enzyme and its inhibition by this compound.
Principle: The assay measures the ability of the RecBCD enzyme to degrade a DNA substrate. The inhibition of this nuclease activity by a compound is quantified.
Materials:
-
Purified RecBCD enzyme
-
DNA substrate (e.g., radiolabeled or fluorescently labeled linear double-stranded DNA)
-
Assay buffer
-
This compound or other test compounds
-
Detection system appropriate for the DNA substrate label (e.g., scintillation counter or fluorescence plate reader)
Protocol:
-
Prepare a reaction mixture containing the assay buffer and the DNA substrate.
-
Add varying concentrations of the test compound (e.g., this compound) to the reaction mixture.
-
Initiate the reaction by adding the purified RecBCD enzyme.
-
Incubate the reaction for a defined period at an optimal temperature.
-
Stop the reaction (e.g., by adding a quenching agent or by heat inactivation).
-
Measure the amount of undigested DNA substrate remaining.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Conclusion
This compound is a well-characterized and potent inhibitor of bacterial AddAB and RecBCD enzymes, making it an invaluable tool for high-throughput screening campaigns aimed at discovering novel antibacterial agents. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals to effectively utilize this compound in their screening and research efforts.
References
- 1. This compound: A Novel Dual Inhibitor of Bacterial AddAB and RecBCD Helicase-nuclease DNA Repair Enzymes - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Identification of a potent small-molecule inhibitor of bacterial DNA repair that potentiates quinolone antibiotic activity in methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibitors of bacterial AddAB and RecBCD helicase-nuclease DNA repair enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: A Novel Dual Inhibitor of Bacterial AddAB and RecBCD Helicase-nuclease DNA Repair Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mybiosource.com [mybiosource.com]
- 6. Figure 7, RecBCD nuclease assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for ML328 in Escherichia coli Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
ML328 is a potent and selective small-molecule inhibitor of the bacterial RecBCD and AddAB helicase-nuclease enzyme complexes.[1][2] In Escherichia coli, the RecBCD complex is a critical component of the homologous recombination pathway responsible for repairing DNA double-strand breaks (DSBs). By inhibiting RecBCD, this compound sensitizes bacteria to DNA damaging agents and can potentiate the activity of certain antibiotics. These application notes provide detailed protocols for studying the effects of this compound on E. coli, including methods to assess its antibacterial activity and its impact on DNA repair pathways.
Mechanism of Action
The RecBCD complex in E. coli is a heterotrimeric enzyme with both helicase and nuclease activities. It initiates the repair of DSBs by binding to the broken DNA end, unwinding the DNA, and degrading both strands. This process continues until the complex encounters a specific DNA sequence known as a Chi (Crossover Hotspot Instigator) site (5'-GCTGGTGG-3'). Upon recognition of a Chi site, the nuclease activity of the RecBCD complex is altered. The 3'-to-5' nuclease activity is attenuated, and the enzyme continues to unwind the DNA, now with a 5'-to-3' nuclease activity, generating a 3' single-stranded DNA (ssDNA) tail. This ssDNA tail is then coated by the RecA protein, which initiates the process of homologous recombination to repair the DSB. This compound inhibits the helicase-nuclease activities of the RecBCD complex, thereby blocking the initial steps of DSB repair.
Data Presentation
Table 1: In Vitro Activity of this compound against E. coli Strains
| E. coli Strain | Genotype | IC50 (µM) | Reference |
| MG1655 | Wild-type | 1.6 ± 0.2 | [2] |
| EAW102 | ΔrecB::KanR | > 50 | [2] |
| HH020 | ΔrecA::KanR | 1.5 ± 0.1 | [2] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound
This protocol outlines the determination of the MIC of this compound against E. coli using the broth microdilution method.
Materials:
-
E. coli strain of interest (e.g., MG1655)
-
Luria-Bertani (LB) broth
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare Bacterial Inoculum:
-
Inoculate 5 mL of LB broth with a single colony of E. coli and incubate overnight at 37°C with shaking (200 rpm).
-
The next day, dilute the overnight culture 1:100 in fresh LB broth and grow to an optical density at 600 nm (OD600) of 0.4-0.6 (logarithmic phase).
-
Dilute the logarithmic phase culture to a final concentration of 5 x 10^5 CFU/mL in LB broth.
-
-
Prepare this compound Dilutions:
-
Perform a serial two-fold dilution of the this compound stock solution in LB broth in a 96-well plate. The final volume in each well should be 100 µL. A typical concentration range to test is 0.1 µM to 100 µM.
-
Include a positive control (bacteria with no this compound) and a negative control (broth only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well containing the this compound dilutions and the positive control well.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, measure the OD600 of each well using a microplate reader.
-
The MIC is defined as the lowest concentration of this compound that results in no visible growth (as determined by OD600 readings comparable to the negative control).
-
Protocol 2: T4 Bacteriophage Plaque Assay to Assess RecBCD Inhibition
This assay is based on the principle that E. coli strains with a deficient RecBCD system (either through mutation or inhibition) support the growth of T4 bacteriophage mutants that are otherwise restricted.
Materials:
-
E. coli K-12 strain (e.g., AB1157)
-
T4 bacteriophage stock (e.g., T4 gene 2 mutant)
-
LB agar plates
-
LB soft agar (0.7% agar)
-
This compound stock solution
-
Sterile saline or LB broth for dilutions
Procedure:
-
Prepare Bacterial Lawn:
-
Grow an overnight culture of E. coli in LB broth at 37°C.
-
Add 100 µL of the overnight culture to 3 mL of molten LB soft agar (kept at 45-50°C).
-
Pour the mixture onto a pre-warmed LB agar plate and allow it to solidify to form a bacterial lawn.
-
-
Prepare this compound and Phage Mixture:
-
Prepare serial dilutions of the T4 bacteriophage stock in sterile saline or LB broth.
-
In separate microcentrifuge tubes, mix a fixed amount of the diluted phage with varying concentrations of this compound.
-
-
Spotting on the Lawn:
-
Spot 5-10 µL of each this compound/phage mixture onto the bacterial lawn.
-
Include controls with phage only (no this compound) and this compound only (no phage).
-
Allow the spots to dry and incubate the plates overnight at 37°C.
-
-
Data Analysis:
-
Observe the formation of plaques (clear zones of lysis) in the bacterial lawn.
-
Inhibition of RecBCD by this compound will allow the T4 gene 2 mutant to replicate and form plaques.
-
The degree of lysis or the number of plaques can be used as a qualitative or quantitative measure of this compound activity.
-
Protocol 3: Hfr Conjugation Assay to Measure Inhibition of Recombination
This protocol assesses the effect of this compound on homologous recombination by measuring the frequency of recombinant formation in an Hfr (high frequency of recombination) cross.
Materials:
-
Hfr donor strain of E. coli (e.g., Hfr H)
-
F- recipient strain of E. coli with selectable markers (e.g., F- AB1157, streptomycin-resistant)
-
LB broth and agar
-
Selective agar plates (e.g., minimal media lacking specific amino acids and containing streptomycin)
-
This compound stock solution
Procedure:
-
Prepare Donor and Recipient Cultures:
-
Grow overnight cultures of the Hfr donor and F- recipient strains in LB broth at 37°C.
-
The next day, dilute both cultures 1:50 in fresh LB broth and grow to an OD600 of approximately 0.5.
-
-
Mating:
-
Mix the donor and recipient cultures in a 1:10 ratio (e.g., 0.5 mL of donor and 4.5 mL of recipient) in a flask.
-
Add this compound to the mating mixture at the desired final concentration. Include a control with no this compound.
-
Incubate the mating mixture at 37°C without shaking for 60 minutes.
-
-
Interruption of Mating and Plating:
-
After 60 minutes, vigorously vortex the mating mixture for 30 seconds to interrupt conjugation.
-
Prepare serial dilutions of the mating mixture in sterile saline.
-
Plate the dilutions on selective agar plates to select for recombinants (e.g., minimal media supplemented with all but one required amino acid and containing streptomycin to kill the donor cells).
-
Also, plate dilutions on non-selective plates to determine the total number of recipient cells.
-
-
Data Analysis:
-
Incubate the plates at 37°C for 48 hours.
-
Count the number of colonies on the selective and non-selective plates.
-
Calculate the recombination frequency as the number of recombinants divided by the total number of recipient cells.
-
Compare the recombination frequency in the presence and absence of this compound to determine the inhibitory effect of the compound.
-
Visualizations
Caption: The RecBCD pathway of DNA double-strand break repair in E. coli and the inhibitory action of this compound.
Caption: Experimental workflows for studying this compound in E. coli.
References
Application Notes and Protocols for ML328 in Antibiotic Synergy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML328 is a small-molecule inhibitor of the bacterial DNA repair pathway, specifically targeting the AddAB/RecBCD enzyme complex. This inhibition disrupts the bacterial SOS response, a critical mechanism for repairing DNA damage induced by various stressors, including certain antibiotics. By compromising this repair pathway, this compound has the potential to potentiate the activity of DNA-damaging antibiotics, rendering resistant bacteria susceptible and enhancing the efficacy of existing antibiotic therapies. These application notes provide detailed protocols for investigating the synergistic potential of this compound with antibiotics such as fluoroquinolones against clinically relevant pathogens like Staphylococcus aureus.
Mechanism of Action: Inhibition of the SOS DNA Repair Pathway
The bacterial SOS response is a complex signaling pathway activated by DNA damage. Under normal conditions, the LexA repressor protein binds to the promoter regions of SOS genes, preventing their transcription. When DNA damage occurs, single-stranded DNA (ssDNA) accumulates, which activates the RecA protein. Activated RecA then facilitates the autocatalytic cleavage of LexA, leading to the derepression of SOS genes and the synthesis of DNA repair proteins. The AddAB/RecBCD complex is crucial for the processing of double-strand DNA breaks, a key step in initiating the SOS response. This compound inhibits the helicase and nuclease activity of the AddAB/RecBCD complex, thereby preventing the generation of the ssDNA substrate required for RecA activation. This ultimately leads to the suppression of the SOS response and a reduced ability of the bacteria to repair DNA damage.
Below is a diagram illustrating the bacterial SOS response pathway and the inhibitory action of this compound.
Caption: Signaling pathway of the bacterial SOS response and inhibition by this compound.
Experimental Protocols
Checkerboard Assay for Synergy Testing
The checkerboard assay is a common in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of two compounds.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Antibiotic stock solution (e.g., Ciprofloxacin)
-
Bacterial strain of interest (e.g., Methicillin-resistant Staphylococcus aureus - MRSA)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density at 600 nm)
-
Incubator (37°C)
Protocol:
-
Prepare Bacterial Inoculum:
-
Culture the bacterial strain overnight in CAMHB at 37°C.
-
Dilute the overnight culture in fresh CAMHB to an optical density (OD₆₀₀) of 0.08-0.1, which corresponds to approximately 5 x 10⁵ CFU/mL.
-
-
Prepare Drug Dilutions:
-
Prepare serial two-fold dilutions of this compound and the antibiotic in CAMHB in separate tubes. The concentration range should typically span from 4 times the Minimum Inhibitory Concentration (MIC) to 1/16th of the MIC.
-
-
Set up the Checkerboard Plate:
-
In a 96-well plate, add 50 µL of CAMHB to all wells.
-
Along the x-axis (e.g., columns 2-11), add 50 µL of increasing concentrations of the antibiotic.
-
Along the y-axis (e.g., rows B-G), add 50 µL of increasing concentrations of this compound.
-
The final volume in each well will be 100 µL after adding the bacterial inoculum.
-
Include controls: a row with only the antibiotic dilutions (to determine its MIC), a column with only this compound dilutions (to determine its MIC), and a well with no drugs (growth control).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination by visual inspection of turbidity or by measuring the OD₆₀₀. The MIC is the lowest concentration that inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination well that shows no growth:
-
FICI = FIC of this compound + FIC of Antibiotic
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)
-
-
Interpret the FICI values as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
-
Below is a diagram illustrating the experimental workflow for a checkerboard assay.
Caption: Workflow for the checkerboard synergy assay.
Time-Kill Curve Assay
Time-kill curve assays provide a dynamic view of the bactericidal or bacteriostatic effects of antimicrobial combinations over time.
Materials:
-
Same as for the checkerboard assay.
-
Sterile saline or PBS for dilutions.
-
Agar plates for colony counting.
Protocol:
-
Prepare Cultures:
-
Prepare a bacterial inoculum as described for the checkerboard assay.
-
-
Set up Test Conditions:
-
In sterile tubes, prepare the following conditions in CAMHB:
-
Growth control (no drugs)
-
This compound alone (at a fixed concentration, e.g., 0.5 x MIC)
-
Antibiotic alone (at a fixed concentration, e.g., 0.5 x MIC)
-
This compound + Antibiotic (at the same fixed concentrations)
-
-
-
Inoculation and Sampling:
-
Inoculate each tube with the bacterial suspension to a final concentration of ~5 x 10⁵ CFU/mL.
-
Incubate the tubes at 37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.
-
-
Colony Counting:
-
Perform serial dilutions of each aliquot in sterile saline or PBS.
-
Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.
-
Count the number of colonies (CFU/mL) for each time point and condition.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and the most active single agent at a specific time point.
-
Bactericidal activity is defined as a ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.
-
Below is a diagram illustrating the experimental workflow for a time-kill curve assay.
Caption: Workflow for the time-kill curve assay.
Data Presentation
Quantitative data from synergy studies should be summarized in clear and structured tables for easy comparison. Below are example templates for presenting checkerboard and time-kill assay data.
Table 1: Checkerboard Synergy Data of this compound with Ciprofloxacin against MRSA
| Compound | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
| This compound | 16 | 4 | 0.5 | Synergy |
| Ciprofloxacin | 2 | 0.5 | ||
| This compound | 16 | 8 | 1.0 | Additive |
| Ciprofloxacin | 2 | 1 | ||
| This compound | 32 | 16 | 0.75 | Additive |
| Ciprofloxacin | 4 | 1 |
Note: The data presented in this table is illustrative and based on expected outcomes for a synergistic interaction. Actual results may vary.
Table 2: Time-Kill Kinetics of this compound and Ciprofloxacin against MRSA
| Time (hours) | Growth Control (log₁₀ CFU/mL) | This compound (0.5xMIC) (log₁₀ CFU/mL) | Ciprofloxacin (0.5xMIC) (log₁₀ CFU/mL) | This compound + Ciprofloxacin (log₁₀ CFU/mL) |
| 0 | 5.7 | 5.7 | 5.7 | 5.7 |
| 2 | 6.2 | 6.1 | 5.9 | 5.2 |
| 4 | 7.1 | 7.0 | 6.5 | 4.1 |
| 6 | 8.0 | 7.9 | 7.2 | <3.0 |
| 8 | 8.5 | 8.4 | 7.8 | <3.0 |
| 24 | 9.2 | 9.1 | 8.5 | <3.0 |
Note: The data presented in this table is illustrative and based on expected outcomes for a synergistic interaction. Actual results may vary.
Conclusion
This compound presents a promising strategy to enhance the efficacy of existing antibiotics by inhibiting a key bacterial DNA repair pathway. The protocols and data presentation formats provided here offer a comprehensive guide for researchers to investigate and quantify the synergistic potential of this compound in combination with various antibiotics against a range of bacterial pathogens. Such studies are crucial for the development of novel combination therapies to combat the growing threat of antimicrobial resistance.
Application Notes and Protocols for Studying DNA Double-Strand Break Repair Utilizing a Small Molecule Inhibitor
Topic: ML328 for Studying DNA Double-Strand Break Repair
Audience: Researchers, scientists, and drug development professionals.
Introduction
DNA double-strand breaks (DSBs) are highly cytotoxic lesions that can lead to genomic instability, cellular senescence, or apoptosis if not properly repaired. Eukaryotic cells have evolved two major pathways to repair DSBs: the error-prone non-homologous end joining (NHEJ) and the high-fidelity homologous recombination (HR). The choice between these pathways is critical for maintaining genomic integrity and is often dysregulated in cancer. Small molecule inhibitors of key proteins in these repair pathways are invaluable tools for both basic research and as potential therapeutic agents.
This document provides an overview of this compound, a potent small molecule inhibitor, and detailed protocols for studying DSB repair pathways. While this compound is a well-characterized inhibitor of the bacterial AddAB and RecBCD helicase-nuclease DNA repair enzymes, the methodologies described herein are broadly applicable to the characterization of any small molecule inhibitor targeting DSB repair in eukaryotic systems.[1] this compound serves as an excellent case study for a highly selective and potent inhibitor.
This compound: A Potent Inhibitor of Bacterial DNA Repair
This compound was identified through a high-throughput screening campaign as a dual inhibitor of the bacterial AddAB and RecBCD helicase-nuclease enzyme complexes.[1] These enzymes are crucial for the repair of DNA double-strand breaks in bacteria. This compound belongs to the pipemidic acid thiourea class of compounds and has demonstrated excellent potency, selectivity, and drug-like properties.[1]
Quantitative Data for this compound
The following table summarizes the reported inhibitory activities of this compound against its bacterial targets.
| Target | Assay Type | IC50 / EC50 (µM) | Reference |
| Helicobacter pylori AddAB | Cell-based | 2.5 - 50 (initial chemotypes) | [1] |
| E. coli RecBCD | Cell-based (Hfr recombination) | ~0.1 | [1] |
| Bacterial AddAB | Biochemical | 1.0 | [2] |
| Bacterial RecBCD | Biochemical | 4.8 | [2] |
Signaling Pathways in DNA Double-Strand Break Repair
The two major pathways for DSB repair in eukaryotic cells are Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR). The choice between these pathways is influenced by the cell cycle phase and the nature of the DNA break.
Figure 1: Simplified overview of the major DNA double-strand break repair pathways in eukaryotes.
Experimental Protocols
The following protocols are standard methods used to investigate the effects of a small molecule inhibitor on DNA double-strand break repair pathways in eukaryotic cells.
Protocol 1: Cell Viability Assay (MTS/MTT)
This assay determines the cytotoxic effect of the inhibitor on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., U2OS, HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the inhibitor in complete growth medium. The final DMSO concentration should be <0.5%.
-
Remove the medium from the wells and add 100 µL of the inhibitor dilutions. Include a vehicle control (DMSO only).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTS/MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Immunofluorescence Staining for DNA Damage Foci (γH2AX and RAD51)
This protocol visualizes the formation and resolution of DNA damage foci, which are hallmarks of DSB repair. γH2AX is a marker for DSBs, while RAD51 is a key protein in homologous recombination.
Materials:
-
Cells grown on glass coverslips
-
Inducing agent for DSBs (e.g., ionizing radiation, etoposide)
-
Test inhibitor
-
4% paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-γH2AX, anti-RAD51)
-
Fluorescently labeled secondary antibodies
-
DAPI stain
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a 24-well plate and allow them to attach overnight.
-
Pre-treat the cells with the inhibitor or vehicle for 1-2 hours.
-
Induce DNA damage (e.g., 2 Gy of ionizing radiation).
-
Allow cells to recover for various time points (e.g., 1, 4, 8, 24 hours).
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block with blocking buffer for 1 hour.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips on slides with mounting medium containing DAPI.
-
Image the cells using a fluorescence microscope and quantify the number of foci per cell.
Figure 2: Experimental workflow for immunofluorescence staining of DNA damage foci.
Protocol 3: DR-GFP Reporter Assay for Homologous Recombination
This assay directly measures the efficiency of homologous recombination using a cell line that contains an integrated reporter construct.
Materials:
-
U2OS-DR-GFP cell line
-
Plasmid encoding I-SceI endonuclease
-
Transfection reagent
-
Test inhibitor
-
Flow cytometer
Procedure:
-
Seed U2OS-DR-GFP cells in a 6-well plate.
-
After 24 hours, co-transfect the cells with the I-SceI expression plasmid.
-
Immediately after transfection, add the test inhibitor at various concentrations.
-
Incubate for 48-72 hours.
-
Harvest the cells by trypsinization.
-
Resuspend the cells in PBS.
-
Analyze the percentage of GFP-positive cells by flow cytometry. A decrease in the percentage of GFP-positive cells in the presence of the inhibitor indicates inhibition of HR.
Protocol 4: In Vitro Nuclease/Helicase Assay
This biochemical assay directly measures the enzymatic activity of a purified protein in the presence of an inhibitor. The following is a general protocol that can be adapted for specific enzymes like MRE11 (nuclease) or other helicases.
Materials:
-
Purified recombinant enzyme (e.g., MRE11, BLM)
-
Fluorescently labeled DNA substrate (e.g., forked DNA for helicase, ssDNA/dsDNA for nuclease)
-
Assay buffer specific to the enzyme
-
Test inhibitor
-
Quenching solution (e.g., EDTA, SDS)
-
Method for separating substrate and product (e.g., native polyacrylamide gel electrophoresis - PAGE)
-
Gel imaging system
Procedure:
-
Prepare reaction mixtures containing the assay buffer, DNA substrate, and varying concentrations of the inhibitor.
-
Initiate the reaction by adding the purified enzyme.
-
Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a specific time.
-
Stop the reaction by adding the quenching solution.
-
Separate the product from the substrate using native PAGE.
-
Visualize the gel using a fluorescence imager and quantify the amount of product formed.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
Figure 3: Logical flow of an in vitro biochemical assay to determine enzyme inhibition.
Conclusion
The study of DNA double-strand break repair is a rapidly evolving field with significant implications for cancer therapy. Small molecule inhibitors are essential for dissecting the complex signaling pathways and for the development of novel therapeutics. While this compound is a specific inhibitor of bacterial DNA repair enzymes, the protocols and methodologies detailed in these application notes provide a robust framework for the characterization of inhibitors targeting eukaryotic DSB repair pathways. The use of a combination of cell-based and biochemical assays is crucial for a comprehensive understanding of an inhibitor's mechanism of action and its potential for clinical translation.
References
Application Notes and Protocols: Experimental Design for ML328 Potentiation of Quinolones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antibiotic resistance is a critical global health challenge. One of the primary mechanisms by which bacteria develop resistance to quinolone antibiotics is through the overexpression of efflux pumps, which actively transport the drugs out of the bacterial cell, reducing their intracellular concentration and efficacy. ML328 has been identified as a potent inhibitor of the NorA efflux pump, a key contributor to quinolone resistance in bacteria such as Staphylococcus aureus. By inhibiting this pump, this compound can restore the susceptibility of resistant bacterial strains to quinolones, a phenomenon known as potentiation.
These application notes provide a detailed experimental framework for researchers to investigate and quantify the potentiation of quinolones by this compound. The protocols outlined below describe standard methodologies for determining synergistic interactions between antimicrobial agents, including checkerboard assays and time-kill studies.
Mechanism of Action: this compound and Quinolone Potentiation
Quinolone antibiotics function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[1][2][3] Resistance to quinolones can arise from mutations in these target enzymes or through reduced intracellular drug accumulation due to efflux pumps.[1][2][3] The NorA efflux pump, a member of the major facilitator superfamily (MFS) of transporters, is a primary mechanism of quinolone resistance in Staphylococcus aureus.
This compound acts as a NorA efflux pump inhibitor (EPI). By binding to the NorA pump, this compound prevents the expulsion of quinolones from the bacterial cell. This leads to an increased intracellular concentration of the quinolone, allowing it to reach its target enzymes at a therapeutic level and exert its bactericidal effects. The synergistic relationship between this compound and a quinolone can be visualized as a signaling pathway where this compound enables the quinolone to overcome a key resistance mechanism.
Caption: Signaling pathway of this compound potentiating quinolone activity.
Experimental Workflow
A systematic approach is crucial for evaluating the potentiation of quinolones by this compound. The following workflow outlines the key experimental stages, from initial screening to in-depth characterization of the synergistic interaction.
Caption: Experimental workflow for evaluating this compound-quinolone synergy.
Data Presentation
Quantitative data from the following experiments should be recorded and organized in the tables below. This structured format allows for clear comparison and interpretation of the results.
Table 1: Minimum Inhibitory Concentrations (MICs) of Individual Compounds
| Bacterial Strain | Compound | MIC (µg/mL) |
| S. aureus (NorA wild-type) | Quinolone A | |
| This compound | ||
| S. aureus (NorA overexpressing) | Quinolone A | |
| This compound | ||
| S. aureus (NorA knockout) | Quinolone A | |
| This compound |
Table 2: Checkerboard Assay Results for this compound and Quinolone Combination
| Bacterial Strain | Quinolone | MIC of Quinolone Alone (µg/mL) | MIC of this compound Alone (µg/mL) | MIC of Quinolone in Combination (µg/mL) | MIC of this compound in Combination (µg/mL) | FIC Index (FICI) | Interpretation |
| S. aureus (NorA overexpressing) | Ciprofloxacin | ||||||
| Levofloxacin | |||||||
| Norfloxacin |
Table 3: Time-Kill Assay Results for this compound and Quinolone Combination against S. aureus
| Time (hours) | Log10 CFU/mL (Control) | Log10 CFU/mL (Quinolone Alone) | Log10 CFU/mL (this compound Alone) | Log10 CFU/mL (Quinolone + this compound) | Log10 Reduction vs. Control (Combination) | Log10 Reduction vs. Most Active Agent (Combination) |
| 0 | ||||||
| 2 | ||||||
| 4 | ||||||
| 6 | ||||||
| 8 | ||||||
| 24 |
Table 4: In Vitro Cytotoxicity of this compound
| Mammalian Cell Line | This compound Concentration (µM) | % Cell Viability | IC50 (µM) |
| e.g., HEK293 | |||
| e.g., HepG2 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., S. aureus ATCC 29213, a NorA overexpressing strain like SA1199B, and a corresponding wild-type strain)
-
Quinolone antibiotics (e.g., ciprofloxacin, levofloxacin, norfloxacin)
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Prepare a bacterial inoculum by suspending colonies from an overnight culture in CAMHB to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
Prepare serial two-fold dilutions of the quinolone and this compound in CAMHB in the 96-well plates.
-
Add the diluted bacterial inoculum to each well.
-
Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Protocol 2: Checkerboard Assay for Synergy Testing
Objective: To evaluate the in vitro interaction between this compound and a quinolone antibiotic.
Materials:
-
Same as for MIC determination.
Procedure:
-
Prepare a 96-well microtiter plate with serial dilutions of the quinolone along the x-axis and serial dilutions of this compound along the y-axis.
-
The final volume in each well should be 100 µL.
-
Prepare a bacterial inoculum as described in the MIC protocol and add it to each well to a final concentration of 5 x 10^5 CFU/mL.
-
Include controls for the MIC of each drug alone.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = FIC of Quinolone + FIC of this compound Where:
-
FIC of Quinolone = (MIC of Quinolone in combination) / (MIC of Quinolone alone)
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
Interpretation of FICI:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
Protocol 3: Time-Kill Curve Assay
Objective: To assess the bactericidal or bacteriostatic activity of this compound and a quinolone, alone and in combination, over time.
Materials:
-
Bacterial strains
-
Quinolone and this compound
-
CAMHB
-
Sterile culture tubes
-
Incubator with shaking capabilities (37°C)
-
Tryptic Soy Agar (TSA) plates
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
Procedure:
-
Prepare a bacterial culture in the logarithmic phase of growth (approximately 10^6 CFU/mL) in CAMHB.
-
Set up culture tubes with the following conditions:
-
Growth control (no drug)
-
Quinolone alone (at a sub-MIC concentration, e.g., 0.25x or 0.5x MIC)
-
This compound alone (at a concentration that does not inhibit growth)
-
Quinolone and this compound in combination (at the same concentrations as above)
-
-
Incubate the tubes at 37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), collect aliquots from each tube.
-
Perform serial dilutions of the aliquots in sterile saline or PBS.
-
Plate the dilutions onto TSA plates and incubate at 37°C for 18-24 hours.
-
Count the number of colonies to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL versus time.
Interpretation:
-
Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours with the combination compared to the most active single agent.
-
Indifference: A < 2-log10 change in CFU/mL at 24 hours with the combination compared to the most active single agent.
-
Antagonism: A ≥ 2-log10 increase in CFU/mL at 24 hours with the combination compared to the most active single agent.
Protocol 4: In Vitro Cytotoxicity Assay
Objective: To assess the potential toxicity of this compound on mammalian cells.
Materials:
-
Mammalian cell lines (e.g., HEK293, HepG2)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound
-
96-well cell culture plates
-
MTT or similar cell viability reagent
-
Plate reader
Procedure:
-
Seed the mammalian cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubate the plate for 24-72 hours.
-
Add the MTT reagent to each well and incubate for a further 2-4 hours.
-
Solubilize the formazan crystals and measure the absorbance using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that reduces cell viability by 50%).
Conclusion
The experimental design and protocols detailed in these application notes provide a comprehensive framework for the investigation of this compound as a potentiator of quinolone antibiotics. By systematically applying these methods, researchers can generate robust and reproducible data to characterize the synergistic interactions, elucidate the mechanism of action, and assess the preliminary safety profile of this promising therapeutic strategy. The provided tables and diagrams are intended to guide data presentation and conceptual understanding, facilitating clear and impactful communication of research findings.
References
Determining the EC50 of ML328 in Bacterial Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML328 is a novel small-molecule inhibitor targeting the bacterial DNA repair pathway, presenting a promising avenue for the development of new antibacterial therapies and for overcoming existing antibiotic resistance mechanisms. This document provides a detailed application note and protocol for determining the half maximal effective concentration (EC50) of this compound in bacterial cultures. The primary mechanism of action for this compound is the dual inhibition of the AddAB and RecBCD helicase-nuclease enzyme complexes, which are critical for the repair of DNA double-strand breaks in many bacterial species. By inhibiting these enzymes, this compound can impede bacterial proliferation and potentially synergize with other DNA-damaging antibiotics. This guide offers a comprehensive methodology for assessing the potency of this compound, along with data presentation guidelines and visualizations of the targeted signaling pathway and experimental workflow.
Introduction
The rise of antibiotic-resistant bacteria poses a significant global health threat, necessitating the discovery and development of novel antimicrobial agents with new mechanisms of action. One such emerging strategy is the targeting of bacterial DNA repair pathways. The AddAB/RecBCD enzyme systems are essential for the survival of many pathogenic bacteria following DNA damage, including that induced by host immune responses or certain antibiotics.
This compound is a pipemidic acid thiourea derivative that has been identified as a potent, first-in-class dual inhibitor of both the AddAB and RecBCD helicase-nuclease complexes.[1] These enzymes are crucial for the homologous recombination pathway that repairs double-strand DNA breaks.[2] By targeting these enzymes, this compound can disrupt a critical bacterial survival mechanism. While this compound has shown significant potential in sensitizing resistant bacteria to existing antibiotics like quinolones, understanding its intrinsic antibacterial activity through EC50 determination is a crucial step in its further development.[3]
Mechanism of Action of this compound
This compound exerts its antibacterial effect by inhibiting the AddAB (found predominantly in Gram-positive bacteria) and RecBCD (prevalent in Gram-negative bacteria) enzyme complexes. These enzyme complexes are responsible for recognizing and processing double-strand DNA breaks, which then allows for the loading of RecA protein to initiate homologous recombination and repair of the damaged DNA. The inhibition of this pathway by this compound leads to the accumulation of unresolved DNA damage, ultimately resulting in bacterial cell death or growth inhibition.
Signaling Pathway of AddAB/RecBCD DNA Repair
Caption: Figure 1: AddAB/RecBCD DNA Repair Pathway and Inhibition by this compound
Data Presentation
The following table summarizes the reported EC50 values for this compound from various cell-based assays. It is important to note that much of the existing data focuses on the inhibition of the DNA repair pathway or synergistic effects with other antibiotics, rather than standalone antibacterial activity.
| Compound | Assay Type | Bacterial Strain/System | EC50 | Reference |
| This compound | H. pylori AddAB Inhibition in E. coli | E. coli expressing H. pylori AddAB | 2.5–50 µM | [1] |
| This compound | RecBCD Hfr Recombination | E. coli | ~0.1 µM | [1] |
| IMP-1700 (optimized from this compound) | Sensitization to Ciprofloxacin | Methicillin-resistant Staphylococcus aureus (MRSA) | 5.9 ± 0.6 nM | [3] |
Note: The standalone Minimum Inhibitory Concentration (MIC) or direct antibacterial EC50 values for this compound against a broad range of bacterial strains are not extensively reported in the reviewed literature. The primary utility demonstrated is in the potentiation of other antibiotics.
Experimental Protocols
The following protocol details the determination of the EC50 of this compound in bacterial cultures using the broth microdilution method. This method is widely accepted for determining the minimum inhibitory concentration (MIC), from which the EC50 can be calculated.
Experimental Workflow for EC50 Determination
Caption: Figure 2: Experimental Workflow for EC50 Determination
Materials
-
This compound compound
-
Bacterial strains of interest (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)
-
Luria-Bertani (LB) broth or other suitable bacterial growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader capable of measuring absorbance at 600 nm (OD600)
-
Incubator (37°C)
-
Sterile pipette tips and tubes
-
Solvent for this compound (e.g., DMSO)
Protocol
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, inoculate a single colony of the desired bacterium into 5 mL of LB broth.
-
Incubate overnight at 37°C with shaking.
-
The following day, dilute the overnight culture in fresh LB broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Further dilute this suspension to achieve the final desired inoculum concentration (e.g., 5 x 10^5 CFU/mL) in the final well volume.[1]
-
-
Preparation of this compound Serial Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
In a sterile 96-well plate, add 100 µL of sterile LB broth to wells in columns 2 through 12.
-
In column 1, add 200 µL of the highest concentration of this compound to be tested (prepared by diluting the stock solution in LB broth).
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, and then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10.
-
Column 11 will serve as a positive control for bacterial growth (no this compound), and column 12 will be a negative control (broth only, no bacteria).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to wells in columns 1 through 11 to achieve the final desired bacterial concentration. The final volume in each well should be uniform (e.g., 200 µL).
-
Cover the plate and incubate at 37°C for 16-20 hours.
-
-
Data Collection:
-
After incubation, measure the optical density of each well at 600 nm (OD600) using a microplate reader.
-
Subtract the OD600 of the negative control (column 12) from all other wells to correct for background absorbance.
-
-
Data Analysis and EC50 Calculation:
-
Calculate the percentage of growth inhibition for each concentration of this compound using the following formula: % Inhibition = 100 - [ (OD600 of treated well / OD600 of positive control well) x 100 ]
-
Plot the % inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal inhibitory effect.
-
Conclusion
This application note provides a comprehensive guide for determining the EC50 of the novel antibacterial compound this compound in bacterial cultures. By targeting the essential DNA repair enzymes AddAB and RecBCD, this compound represents a promising candidate for further investigation, both as a standalone agent and in combination with other antibiotics. The provided protocols and visualizations offer a robust framework for researchers to assess the potency of this compound and similar compounds, thereby contributing to the vital effort of developing new strategies to combat antibiotic resistance.
References
- 1. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of silver nanoparticles against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of a potent small-molecule inhibitor of bacterial DNA repair that potentiates quinolone antibiotic activity in methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ML328 in Mycobacterium tuberculosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML328 is a novel small molecule inhibitor identified as a dual inhibitor of the bacterial AddAB and RecBCD helicase-nuclease DNA repair enzymes.[1][2] Beloning to the pipemidic acid thiourea scaffold, this compound represents a first-in-class inhibitor for these enzyme families, which are crucial for DNA double-strand break (DSB) repair in many bacteria.[1] Notably, these enzymes are absent in eukaryotes, making them attractive targets for the development of new antibacterial agents.[1] While research on this compound in Mycobacterium tuberculosis is not yet published, its demonstrated activity against the AddAB and RecBCD enzymes in the closely related, non-pathogenic species Mycobacterium smegmatis suggests its potential as a valuable research tool and a potential lead compound for anti-tubercular drug discovery.[3]
Mycobacterium tuberculosis, the causative agent of tuberculosis, possesses both AdnAB and RecBCD enzyme complexes, which play distinct and critical roles in maintaining genomic integrity. Unlike in E. coli, mycobacterial AdnAB is a key component of the RecA-dependent homologous recombination (HR) pathway, while RecBCD is dedicated to a RecA-independent single-strand annealing (SSA) pathway for DSB repair.[1][2] The inhibition of these pathways presents a promising strategy to compromise the viability and virulence of M. tuberculosis, and potentially to synergize with existing anti-tubercular drugs.
These application notes provide an overview of the potential uses of this compound in M. tuberculosis research and detailed, proposed protocols for its investigation.
Potential Applications of this compound in M. tuberculosis Research
-
Elucidation of DNA Repair Pathways: this compound can be utilized as a chemical probe to dissect the specific roles of the AdnAB and RecBCD-mediated DNA repair pathways in M. tuberculosis physiology, stress response, and pathogenesis.
-
Target Validation: Investigating the effects of this compound on M. tuberculosis can help validate AdnAB and RecBCD as viable targets for novel anti-tubercular drug development.
-
Synergy Studies: this compound can be tested in combination with existing anti-tubercular drugs, particularly those that induce DNA damage (e.g., fluoroquinolones), to identify potential synergistic interactions that could lead to more effective treatment regimens.
-
Drug Discovery Lead: The chemical scaffold of this compound can serve as a starting point for medicinal chemistry efforts to develop more potent and selective inhibitors of mycobacterial DNA repair enzymes.
Quantitative Data Summary
The following table summarizes the known in vitro inhibitory activity of this compound against bacterial AddAB and RecBCD enzymes. While data for M. tuberculosis enzymes are not yet available, the IC50 values for M. smegmatis provide a valuable reference point for designing experiments with M. tuberculosis.
| Enzyme Target | Organism | Assay Type | IC50 (µM) | Reference |
| AddAB | E. coli | Biochemical | 16 | [3] |
| RecBCD | E. coli | Biochemical | 4.6 | [3] |
| AddAB | M. smegmatis | Biochemical | 2.4 | [3] |
| RecBCD | M. smegmatis | Biochemical | 5.5 | [3] |
Experimental Protocols
The following are proposed, detailed protocols for the investigation of this compound in Mycobacterium tuberculosis research. These protocols are based on standard methodologies in mycobacteriology and molecular biology.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis
This protocol describes the determination of the minimum concentration of this compound required to inhibit the visible growth of M. tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv (or other relevant strains)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile 96-well microplates
-
Spectrophotometer or resazurin-based viability indicator
Procedure:
-
Inoculum Preparation: Culture M. tuberculosis in 7H9 broth to mid-log phase (OD600 of 0.4-0.6). Dilute the culture to a final concentration of approximately 5 x 10^5 CFU/mL in fresh 7H9 broth.
-
Serial Dilution of this compound: Prepare two-fold serial dilutions of this compound in 7H9 broth in a 96-well plate. The final concentrations should typically range from 100 µM down to 0.1 µM. Include a vehicle control (DMSO) and a no-drug control.
-
Inoculation: Add an equal volume of the diluted M. tuberculosis inoculum to each well of the 96-well plate. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate at 37°C for 7-14 days.
-
MIC Determination:
-
Visual Inspection: The MIC is the lowest concentration of this compound that shows no visible turbidity.
-
Spectrophotometry: Measure the optical density at 600 nm. The MIC is the concentration that inhibits growth by ≥90% compared to the no-drug control.
-
Resazurin Microtiter Assay (REMA): Add resazurin solution to each well and incubate for 24-48 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration that remains blue.
-
Protocol 2: Checkerboard Synergy Assay with Existing Anti-Tubercular Drugs
This protocol is designed to assess the synergistic, additive, or antagonistic effects of this compound when combined with another anti-tubercular drug (e.g., moxifloxacin).
Materials:
-
Mycobacterium tuberculosis H37Rv
-
Middlebrook 7H9 broth with OADC and Tween 80
-
This compound stock solution
-
Stock solution of a second anti-tubercular drug (e.g., moxifloxacin)
-
Sterile 96-well microplates
-
Resazurin solution
Procedure:
-
Plate Setup: In a 96-well plate, prepare serial dilutions of this compound along the x-axis and the second drug along the y-axis. This creates a matrix of drug combinations.
-
Inoculation: Inoculate the wells with M. tuberculosis at a final concentration of 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plate at 37°C for 7-14 days.
-
Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Additive/Indifference
-
FICI > 4.0: Antagonism
-
Protocol 3: In Vitro Inhibition of Purified M. tuberculosis AdnAB and RecBCD
This protocol describes a biochemical assay to determine the direct inhibitory effect of this compound on the enzymatic activity of purified M. tuberculosis AdnAB or RecBCD.
Materials:
-
Purified recombinant M. tuberculosis AdnAB or RecBCD enzyme
-
DNA substrate (e.g., radiolabeled or fluorescently labeled linear double-stranded DNA)
-
Assay buffer (specific to the enzyme)
-
ATP
-
This compound stock solution
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Reaction Setup: In a reaction tube, combine the assay buffer, DNA substrate, and varying concentrations of this compound.
-
Enzyme Addition: Initiate the reaction by adding the purified AdnAB or RecBCD enzyme.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
-
Reaction Quenching: Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Product Analysis: Analyze the products of the reaction. For a helicase assay, this could involve separating the unwound single-stranded DNA from the double-stranded substrate by gel electrophoresis. For a nuclease assay, this could involve measuring the release of acid-soluble radioactive nucleotides.
-
IC50 Determination: Plot the percentage of enzyme inhibition against the concentration of this compound and determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
Visualizations
References
- 1. Mycobacteria exploit three genetically distinct DNA double-strand break repair pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Homologous recombination mediated by the mycobacterial AdnAB helicase without end resection by the AdnAB nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pharmacological Poly (ADP-Ribose) Polymerase Inhibitors Decrease Mycobacterium tuberculosis Survival in Human Macrophages [frontiersin.org]
ML328: A Versatile Tool for Interrogating Bacterial Pathogenesis
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
ML328 is a potent, first-in-class small molecule that dually inhibits the bacterial AddAB and RecBCD helicase-nuclease complexes.[1][2] These enzyme complexes are critical for the repair of DNA double-strand breaks, a vital process for bacterial survival, particularly in the face of host immune responses and certain antibiotic treatments.[1] The absence of AddAB/RecBCD orthologs in eukaryotes makes these enzymes attractive targets for the development of novel antibacterial therapeutics. This compound serves as a valuable chemical probe to investigate the role of this DNA repair pathway in bacterial pathogenesis, virulence, and antibiotic resistance.
These application notes provide an overview of this compound's mechanism of action, quantitative data on its activity, and detailed protocols for its use in various bacterial pathogenesis studies.
Mechanism of Action
This compound belongs to the pipemidic acid thiourea chemical class and functions by inhibiting the helicase and nuclease activities of the AddAB and RecBCD enzyme complexes.[1] This inhibition prevents the repair of DNA double-strand breaks, which can be induced by host-generated reactive oxygen species or by antibiotics such as fluoroquinolones. Consequently, the bacterium's ability to maintain genomic integrity is compromised, leading to increased sensitivity to DNA damaging agents and potentially reduced virulence.
A key application of this compound is in the potentiation of existing antibiotics. By crippling the bacterial DNA repair machinery, this compound can re-sensitize resistant strains to antibiotics that induce DNA damage. This has been demonstrated with a more potent derivative of this compound, IMP-1700, which sensitizes methicillin-resistant Staphylococcus aureus (MRSA) to ciprofloxacin.
Data Presentation
The following tables summarize the available quantitative data for this compound and its more potent analog, IMP-1700.
Table 1: In Vitro Activity of this compound
| Assay Type | Target | Organism/System | EC50 | Reference |
| Cell-based HTS | AddAB | E. coli expressing H. pylori AddAB | 2.5–50 µM | [1][2] |
| Cell-based Assay | RecBCD Hfr Recombination | E. coli | ~0.1 µM | [1] |
| Solubility | - | PBS (pH 7.4) | 47 µM | [1] |
Table 2: Ciprofloxacin Potentiation by IMP-1700 (a derivative of this compound) in Methicillin-Resistant Staphylococcus aureus (MRSA)
| Strain | IMP-1700 MIC (µM) | Ciprofloxacin MIC (µM) | Ciprofloxacin MIC with 1.25 µM IMP-1700 (µM) | Fold Potentiation |
| MRSA USA300 | >50 | 25 | 0.78 | 32 |
Mandatory Visualizations
Caption: Mechanism of action of this compound in bacterial cells.
Caption: General experimental workflow for using this compound.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.
Materials:
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare Bacterial Inoculum:
-
Inoculate a single colony of the bacterial strain into 5 mL of CAMHB and incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Prepare this compound Serial Dilutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform a two-fold serial dilution of the this compound stock solution in CAMHB in a 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well of the 96-well plate containing the this compound dilutions.
-
Include a positive control (bacteria with no this compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound where no visible growth is observed.
-
Alternatively, measure the optical density at 600 nm (OD600) using a spectrophotometer. The MIC is the concentration that inhibits growth by ≥90% compared to the positive control.
-
Protocol 2: Antibiotic Potentiation Assay
This protocol assesses the ability of this compound to enhance the activity of a DNA-damaging antibiotic (e.g., ciprofloxacin) against a resistant bacterial strain.
Materials:
-
Resistant bacterial strain
-
CAMHB
-
This compound
-
Antibiotic (e.g., ciprofloxacin)
-
DMSO
-
96-well microtiter plates
Procedure:
-
Prepare Bacterial Inoculum:
-
Prepare the bacterial inoculum as described in Protocol 1.
-
-
Prepare Reagents:
-
Prepare serial dilutions of the antibiotic in CAMHB.
-
Prepare a solution of this compound in CAMHB at a sub-inhibitory concentration (e.g., 1/4 or 1/2 of its MIC).
-
-
Assay Setup:
-
In a 96-well plate, add the antibiotic serial dilutions.
-
To one set of wells, add the this compound solution. To a parallel set of wells, add CAMHB without this compound.
-
Add the bacterial inoculum to all wells.
-
-
Incubation and MIC Determination:
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC of the antibiotic in the presence and absence of this compound as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the fold potentiation by dividing the MIC of the antibiotic alone by the MIC of the antibiotic in the presence of this compound.
-
Protocol 3: Host Cell Viability Assay
This protocol evaluates the cytotoxicity of this compound against a relevant host cell line to determine its therapeutic window.
Materials:
-
Human cell line (e.g., HeLa, A549)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed the host cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time and then measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (the concentration that reduces cell viability by 50%).
-
Conclusion
This compound is a valuable research tool for investigating the role of the AddAB/RecBCD DNA repair pathway in bacterial pathogenesis. Its ability to inhibit this crucial survival mechanism opens up avenues for studying bacterial responses to DNA damage, the development of antibiotic resistance, and the identification of novel therapeutic strategies. The protocols provided herein offer a starting point for researchers to explore the potential of this compound in their specific areas of interest. Further research is warranted to expand the quantitative data on this compound's activity against a broader range of pathogens and to evaluate its efficacy in in vivo models of infection.
References
- 1. Identification of a potent small-molecule inhibitor of bacterial DNA repair that potentiates quinolone antibiotic activity in methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
ML328 solubility and stability issues in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ML328. Here, you will find information on its solubility, stability, and best practices for in vitro experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of bacterial AddAB and RecBCD helicase-nucleases. These enzymes are crucial for DNA repair and recombination in many bacteria. By inhibiting these enzymes, this compound can impair the bacterial DNA damage response, potentially leading to increased susceptibility to DNA damaging agents and reduced bacterial viability.
Q2: What is the solubility of this compound?
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution of this compound in 100% DMSO. For example, to prepare a 10 mM stock solution, dissolve 5.07 mg of this compound (Molecular Weight: 506.50 g/mol ) in 1 mL of high-purity DMSO. Ensure the compound is fully dissolved by vortexing. Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: What is the stability of this compound in solution?
This compound has been reported to have a half-life of over 48 hours in phosphate-buffered saline (PBS) at room temperature when tested at a concentration of 10 µM. However, the stability in cell culture media over longer incubation periods may vary depending on the media composition and experimental conditions. It is advisable to prepare fresh dilutions of this compound in your experimental media from the DMSO stock solution for each experiment.
Q5: What are the known IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound varies depending on the specific bacterial enzyme. The following table summarizes the reported IC50 values.
| Target Enzyme | Organism | IC50 (µM) |
| AddAB | E. coli | 26 |
| RecBCD | E. coli | 5.1 |
| AddAB | M. smegmatis | 16 |
| RecBCD | M. smegmatis | 2.4 |
Troubleshooting Guide
This guide addresses common issues that may be encountered during in vitro experiments with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in cell culture media | - The final concentration of this compound exceeds its solubility in the aqueous media. - The final percentage of DMSO is too low to maintain solubility. | - Ensure the final DMSO concentration in your assay is sufficient to keep this compound in solution (typically ≤ 0.5% is well-tolerated by most cell lines, but some compounds require a higher percentage). - Prepare intermediate dilutions of the this compound stock in DMSO before adding to the aqueous media. - Gently warm the media to 37°C and vortex briefly after adding this compound. - Visually inspect for precipitation before adding to cells. |
| Inconsistent or no biological activity | - Degradation of this compound due to improper storage or handling. - Inaccurate concentration of the stock solution. - The target enzyme is not present or active in the experimental system. | - Aliquot the DMSO stock solution and avoid repeated freeze-thaw cycles. - Protect the stock solution from light. - Verify the concentration of your stock solution using spectrophotometry if possible. - Confirm the expression and activity of the target helicase-nuclease in your bacterial strain. - Include appropriate positive and negative controls in your assay. |
| High background signal or cytotoxicity | - The concentration of this compound is too high. - The concentration of DMSO is toxic to the cells. | - Perform a dose-response experiment to determine the optimal working concentration of this compound. - Ensure the final DMSO concentration in your cell-based assays is kept to a minimum (ideally ≤ 0.1%) and include a vehicle control (media with the same percentage of DMSO) in your experiments. |
Experimental Protocols
1. Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
-
Materials:
-
This compound powder (MW: 506.50 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 5.07 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
2. In Vitro Helicase-Nuclease Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of this compound against a purified bacterial helicase-nuclease enzyme.
-
Materials:
-
Purified bacterial AddAB or RecBCD enzyme
-
Fluorescently labeled DNA substrate (e.g., forked DNA with a quencher)
-
Assay buffer (specific to the enzyme)
-
This compound stock solution (10 mM in DMSO)
-
DMSO (for control)
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. Ensure the final DMSO concentration is consistent across all wells.
-
In a 96-well plate, add the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Add the purified enzyme to all wells except the no-enzyme control.
-
Incubate the plate at the optimal temperature for the enzyme for 15-30 minutes to allow this compound to bind to the enzyme.
-
Initiate the reaction by adding the fluorescently labeled DNA substrate to all wells.
-
Immediately begin kinetic reading of the fluorescence signal in a plate reader at the appropriate excitation and emission wavelengths.
-
Monitor the fluorescence increase over time. The rate of fluorescence increase is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
-
Signaling Pathway
The diagram below illustrates the proposed mechanism of action for this compound.
Technical Support Center: Optimizing ML328 Concentration for Bacterial Inhibition
Welcome to the technical support center for ML328 and its analogs. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound as a bacterial inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, first-in-class small molecule that acts as a dual inhibitor of the bacterial AddAB and RecBCD helicase-nuclease DNA repair enzymes.[1][2] These enzymes are crucial for repairing DNA double-strand breaks in many bacteria. By inhibiting this pathway, this compound compromises a bacterium's ability to repair DNA damage, which can lead to cell death or increased susceptibility to other DNA-damaging agents. This mechanism is particularly promising as these enzymes are widely distributed in bacteria but absent in eukaryotes, suggesting a potential for selective toxicity.[1]
Q2: What is IMP-1700 and how does it relate to this compound?
A2: IMP-1700 is a potent analog of this compound, developed through hypothesis-driven optimization. It exhibits significantly increased activity compared to this compound and has been shown to synergistically sensitize methicillin-resistant Staphylococcus aureus (MRSA) to the quinolone antibiotic ciprofloxacin at nanomolar concentrations.
Q3: What is the primary application of this compound and its analogs in research?
A3: The primary application is to study the bacterial DNA repair pathway and to explore its potential as a therapeutic target. This compound and its analogs can be used to:
-
Investigate the role of AddAB and RecBCD enzymes in bacterial survival and pathogenesis.
-
Potentiate the activity of existing antibiotics, particularly those that cause DNA damage like fluoroquinolones.
-
Explore novel strategies to combat antibiotic resistance.
Q4: In which types of bacteria is this compound expected to be most effective?
A4: this compound is expected to be effective against a broad range of bacteria that rely on the AddAB or RecBCD DNA repair pathways. This includes both Gram-positive and Gram-negative bacteria. Its dual inhibitory action may be particularly advantageous in organisms that possess both types of enzymes, such as Mycobacterium species.[1]
Troubleshooting Guide
This guide addresses common issues that may arise during the optimization of this compound concentration for bacterial inhibition experiments.
| Problem | Possible Cause | Recommended Solution |
| No or low bacterial inhibition observed | Suboptimal this compound Concentration: The concentration of this compound may be too low to elicit an inhibitory effect on its own. | This compound has shown moderate potency as a standalone agent. Consider using it in combination with a DNA-damaging agent like a quinolone antibiotic (e.g., ciprofloxacin) to observe a synergistic effect. Perform a dose-response experiment with a wide range of this compound concentrations in the presence of a fixed sub-inhibitory concentration of the partner antibiotic. |
| Bacterial Strain Resistance: The bacterial strain being tested may have a highly efficient alternative DNA repair pathway or reduced permeability to the compound. | Verify the presence and activity of the AddAB or RecBCD pathway in your bacterial strain. Consider using a strain with a known genetic background or a mutant deficient in other DNA repair pathways to sensitize it to this compound. | |
| This compound Instability or Degradation: The compound may not be stable under the experimental conditions (e.g., in the specific culture medium, temperature, or pH). | Prepare fresh stock solutions of this compound for each experiment. Assess the stability of this compound in your chosen bacterial growth medium over the time course of your experiment. Mueller-Hinton broth is a commonly used medium for susceptibility testing. | |
| Inconsistent results between experiments | Variability in Inoculum Preparation: The initial bacterial density can significantly impact the apparent inhibitory concentration. | Standardize your inoculum preparation meticulously. Ensure you are using a consistent growth phase and cell density (e.g., a 0.5 McFarland standard) for each experiment. |
| Solubility Issues with this compound: The compound may precipitate out of solution at higher concentrations, leading to inaccurate dosing. | This compound has good water solubility. However, always visually inspect your solutions for any signs of precipitation. If solubility is a concern, consider using a small amount of a suitable solvent like DMSO to prepare a concentrated stock solution, and ensure the final concentration of the solvent in your assay does not affect bacterial growth. | |
| Unexpected results in synergy assays (e.g., checkerboard assay) | Incorrect Concentration Ranges: The concentration ranges for this compound and the partner antibiotic may not be appropriate to detect synergy. | Determine the Minimum Inhibitory Concentration (MIC) of each compound individually first. For the checkerboard assay, use a range of concentrations above and below the individual MICs for both compounds. |
| Antagonistic Interaction: In rare cases, the combination of compounds could be antagonistic. | Carefully analyze the Fractional Inhibitory Concentration Index (FICI) from your checkerboard assay. An FICI > 4 is generally considered antagonistic. If antagonism is observed, re-evaluate the mechanism of action of both compounds and consider alternative partner drugs. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its potent analog, IMP-1700.
Table 1: In Vitro Activity of this compound
| Assay Type | Target/Organism | Parameter | Value | Reference |
| Primary High-Throughput Screen | H. pylori AddAB in E. coli | EC50 | 2.5–50 µM | [2] |
| RecBCD Hfr Recombination Assay | E. coli | EC50 | ~0.1 µM | [1] |
| Purified Enzyme Inhibition | RecBCD | IC50 | 25 µM | |
| Purified Enzyme Inhibition | AddAB | IC50 | 5 µM |
Table 2: In Vitro Activity of IMP-1700
| Assay Type | Target/Organism | Parameter | Value | Reference |
| Ciprofloxacin Potentiation | Methicillin-resistant S. aureus (MRSA) | EC50 | 5.9 ± 0.6 nM |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Bacterial Inoculum: a. From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into a tube of MHB. b. Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). d. Dilute the adjusted suspension 1:150 in MHB to achieve a final inoculum density of approximately 1 x 106 CFU/mL.
-
Prepare this compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM). b. Perform a serial two-fold dilution of the this compound stock solution in MHB in the 96-well plate to achieve the desired concentration range. The final volume in each well should be 50 µL.
-
Inoculation and Incubation: a. Add 50 µL of the prepared bacterial inoculum to each well containing the this compound dilutions. This will bring the final volume to 100 µL and the final bacterial concentration to approximately 5 x 105 CFU/mL. b. Include a growth control well (bacteria in MHB without this compound) and a sterility control well (MHB only). c. Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.
Protocol 2: Checkerboard Assay for Synergy Testing
This protocol is used to assess the synergistic, additive, indifferent, or antagonistic effect of combining this compound with another antimicrobial agent (e.g., ciprofloxacin).
Materials:
-
This compound
-
Partner antibiotic (e.g., ciprofloxacin)
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
Procedure:
-
Determine Individual MICs: First, determine the MIC of this compound and the partner antibiotic individually for the test organism using the protocol described above.
-
Prepare Drug Dilutions: a. In a 96-well plate, prepare serial two-fold dilutions of this compound horizontally (e.g., across the columns) in MHB. The concentrations should range from a fraction of the MIC to several multiples of the MIC. b. Prepare serial two-fold dilutions of the partner antibiotic vertically (e.g., down the rows) in MHB, covering a similar range relative to its MIC.
-
Inoculation and Incubation: a. Prepare the bacterial inoculum as described in the MIC protocol. b. Inoculate each well of the checkerboard plate with the bacterial suspension. c. Incubate the plate under the same conditions as the MIC assay.
-
Data Analysis: a. After incubation, determine the MIC of each drug in the presence of the other. b. Calculate the Fractional Inhibitory Concentration (FIC) for each drug:
- FICA = MIC of Drug A in combination / MIC of Drug A alone
- FICB = MIC of Drug B in combination / MIC of Drug B alone c. Calculate the Fractional Inhibitory Concentration Index (FICI):
- FICI = FICA + FICB d. Interpret the results based on the FICI value:
- Synergy: FICI ≤ 0.5
- Additive: 0.5 < FICI ≤ 1
- Indifference: 1 < FICI ≤ 4
- Antagonism: FICI > 4
Visualizations
References
- 1. This compound: A Novel Dual Inhibitor of Bacterial AddAB and RecBCD Helicase-nuclease DNA Repair Enzymes - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound: A Novel Dual Inhibitor of Bacterial AddAB and RecBCD Helicase-nuclease DNA Repair Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Common pitfalls in ML328 experimental assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using ML328, a novel dual inhibitor of the bacterial AddAB and RecBCD helicase-nuclease DNA repair enzymes.[1][2] this compound is a valuable tool for studying bacterial DNA repair pathways and can be used to potentiate the effects of DNA-damaging antibiotics.[1][3]
Troubleshooting Guides
This section addresses specific issues that may arise during common experimental assays involving this compound.
Biochemical Helicase/Nuclease Assays
These assays directly measure the enzymatic activity of purified AddAB or RecBCD proteins on a DNA substrate.
Question: Why am I seeing high variability or no inhibition in my in vitro helicase/nuclease assay?
Possible Causes & Solutions:
-
Enzyme Inactivity: The purity and activity of the recombinant AddAB/RecBCD enzyme are critical. Just because an enzyme is pure does not mean it is fully active.
-
Solution: Always qualify a new batch of enzyme by running a control experiment with a known inhibitor or by titrating the enzyme to determine its specific activity. Ensure proper folding and the presence of necessary cofactors.
-
-
ATP Concentration: As this compound's targets are ATP-dependent enzymes, the concentration of ATP in the assay can significantly affect the apparent IC50 value.[4]
-
Solution: Standardize the ATP concentration across all experiments, ideally at a level close to the Km for the enzyme.[4] Report the ATP concentration used when presenting IC50 data.
-
-
Compound Solubility: this compound may precipitate at high concentrations in aqueous assay buffers.
-
Solution: Determine the maximum soluble concentration of this compound in your specific assay buffer. Always include a solubility check by visual inspection or light scattering. Prepare fresh dilutions from a DMSO stock for each experiment.
-
-
Assay Readout Interference: If using a fluorescence-based assay, this compound might be quenching or contributing to the signal.
-
Solution: Run a control plate with this compound and the detection reagents in the absence of the enzyme to check for signal interference.
-
Bacterial Cell-Based Assays (Growth Inhibition & Synergy)
These assays measure the effect of this compound on bacterial growth, either alone or in combination with other agents like quinolone antibiotics.
Question: The MIC (Minimum Inhibitory Concentration) of this compound varies significantly between experiments. What could be the cause?
Possible Causes & Solutions:
-
Inoculum Effect: The starting density of the bacterial culture can heavily influence the apparent MIC.
-
Solution: Standardize the inoculum density for all experiments. Use a spectrophotometer to adjust the bacterial suspension to a consistent OD600 (e.g., 0.05-0.1) before adding it to the assay plate.
-
-
Media Composition: Components in the growth media can bind to this compound or affect its activity.
-
Solution: Use consistent, high-quality growth media for all experiments. Be aware that rich media may sometimes lead to different results compared to minimal media.
-
-
Incorrect Plate Reading Time: Reading the plates too early or too late can shift the calculated MIC.
-
Solution: Establish a fixed incubation time for your specific bacterial strain and assay conditions (e.g., 18-24 hours). Ensure all plates in an experiment are read at the same time point.
-
Question: I am not observing synergy between this compound and my DNA-damaging agent (e.g., ciprofloxacin).
Possible Causes & Solutions:
-
Sub-optimal Concentrations: Synergy is often only apparent within a specific concentration range for both compounds.
-
Solution: Perform a checkerboard titration, testing a wide range of concentrations for both this compound and the second agent. This allows for the calculation of a Fractional Inhibitory Concentration (FIC) index to quantify synergy.
-
-
Resistant Strain: The bacterial strain may have resistance mechanisms that circumvent the action of one or both compounds.[3]
-
Solution: Confirm the expected sensitivity of your strain to the DNA-damaging agent alone. For example, if using a strain with known gyrase mutations, a higher concentration of ciprofloxacin may be needed to see a synergistic effect with this compound.[3]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify direct target engagement of this compound with AddAB or RecBCD in intact bacterial cells.[5] The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.
Question: I am unable to detect a thermal shift for RecBCD after treating cells with this compound.
Possible Causes & Solutions:
-
Ineffective Heat Shock: The temperature range and duration of the heat shock are critical.
-
Solution: Optimize the temperature gradient. Run a pilot experiment with a wide temperature range (e.g., 40°C to 70°C) to determine the baseline melting curve of the target protein in your specific bacterial strain. The heat shock duration is typically short (3-7 minutes).[6]
-
-
Poor Antibody Quality: The antibody used for Western blotting must be specific and sensitive enough to detect the soluble fraction of the target protein.[6]
-
Solution: Validate your primary antibody for Western blotting. Ensure it detects a single band at the correct molecular weight for your target. The quality of the antibody is paramount for a successful CETSA experiment.[6]
-
-
Insufficient Compound Concentration/Permeability: this compound may not be reaching its intracellular target at a high enough concentration.
-
Solution: Ensure the concentration of this compound used is well above the measured IC50 from cell-based assays. The concentration for CETSA is often 10-100 times higher than the cellular EC50.[6] Also, confirm that your bacterial strain is permeable to the compound.
-
-
Suboptimal Lysis/Loading Control: Incomplete cell lysis can lead to loss of soluble protein. Furthermore, many common loading controls (like GAPDH or beta-actin) are not stable at high temperatures.[7]
-
Solution: Optimize your lysis procedure (e.g., sonication, freeze-thaw cycles) to efficiently release soluble proteins. Use a temperature-insensitive loading control. For mammalian cells, APP-αCTF has been shown to be a superior loading control for CETSA, though a bacterial equivalent would need to be validated.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? this compound is a dual inhibitor of the bacterial AddAB and RecBCD helicase-nuclease enzyme complexes.[1][2] These enzymes are critical for repairing DNA double-strand breaks, a vital process for bacterial survival.[2] By inhibiting these enzymes, this compound prevents DNA repair, which can lead to bacterial cell death or increased sensitivity to other DNA-damaging agents.
Q2: What are the typical EC50/IC50 values for this compound? The potency of this compound varies depending on the assay. Initial high-throughput screens identified compounds with EC50 values ranging from 2.5 to 50 µM.[2] Subsequent optimization and characterization of this compound showed high efficacy, with an EC50 of approximately 0.1 µM in certain secondary cell-based assays like the RecBCD Hfr recombination assay.[1]
Q3: How should I prepare and store this compound? this compound should be dissolved in a non-aqueous solvent like DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Store this stock solution at -20°C or -80°C. For experiments, create fresh dilutions from the stock solution in the appropriate aqueous buffer or culture medium. Avoid repeated freeze-thaw cycles.
Q4: Can this compound be used in eukaryotic cells? The targets of this compound, the AddAB and RecBCD enzyme complexes, are widely distributed in bacteria but are absent in eukaryotes.[1] This makes this compound a selective inhibitor for bacterial processes and suggests it should have low toxicity in mammalian cells, making it a promising candidate for further drug development.[1]
Experimental Protocols & Data
Quantitative Data Summary
| Assay Type | Target | Potency (EC50) | Reference |
| Primary Cell-Based Screen | H. pylori AddAB | 2.5 - 50 µM | [2] |
| Secondary Cell-Based Assay | E. coli RecBCD | ~0.1 µM | [1] |
Protocol: General Bacterial Growth Inhibition Assay (MIC Determination)
-
Preparation: Prepare a 2X stock of this compound in appropriate growth medium (e.g., Mueller-Hinton Broth). Perform serial 2-fold dilutions in a 96-well microplate.
-
Inoculum: Grow a liquid culture of the desired bacterial strain to the mid-logarithmic phase. Dilute the culture to a standardized concentration (e.g., 1x105 CFU/mL) in the same growth medium.
-
Incubation: Add an equal volume of the diluted bacterial culture to each well of the microplate containing the serially diluted this compound. Include positive (no compound) and negative (no bacteria) controls.
-
Reading: Incubate the plate at 37°C for 18-24 hours. Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits visible bacterial growth. Alternatively, read the optical density at 600 nm (OD600) using a plate reader.
Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Treatment: Grow bacteria to mid-log phase, harvest, and resuspend in a suitable buffer. Treat the cells with this compound or vehicle (DMSO) control at the desired concentration for 1 hour at 37°C.
-
Heating: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes in a thermal cycler across a defined temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by a cooling step at 4°C for 3 minutes.
-
Lysis: Lyse the cells to release soluble proteins. Common methods include sonication or the addition of lysis buffer followed by freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Analysis: Collect the supernatant (containing the soluble protein fraction). Analyze the amount of soluble target protein (e.g., RecBCD) remaining at each temperature by Western blot. A positive result is indicated by more soluble protein remaining at higher temperatures in the this compound-treated samples compared to the vehicle control.
Visualizations
References
- 1. This compound: A Novel Dual Inhibitor of Bacterial AddAB and RecBCD Helicase-nuclease DNA Repair Enzymes - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound: A Novel Dual Inhibitor of Bacterial AddAB and RecBCD Helicase-nuclease DNA Repair Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a potent small-molecule inhibitor of bacterial DNA repair that potentiates quinolone antibiotic activity in methicillin-resistant Staphylococcus aureus — Department of Pharmacology [pharm.ox.ac.uk]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. A superior loading control for the cellular thermal shift assay [ouci.dntb.gov.ua]
ML328 Technical Support Center: Troubleshooting Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting potential off-target effects of ML328, a dual inhibitor of bacterial AddAB and RecBCD helicase-nuclease DNA repair enzymes. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My cells are showing a phenotype that is inconsistent with the known function of AddAB and RecBCD. Could this be an off-target effect of this compound?
A1: Yes, an unexpected phenotype is a common indicator of a potential off-target effect. This compound was developed as a specific inhibitor of bacterial DNA repair enzymes, and its effects in eukaryotic cells have not been extensively characterized.[1][2] To investigate this, it is crucial to perform a series of control experiments to distinguish between on-target and off-target effects.
A recommended first step is to use a negative control compound. An ideal negative control has a similar chemical structure to this compound but is inactive against the intended targets (AddAB/RecBCD). For this compound, a known inactive analogue can be synthesized from pipemidic acid and phenyl isocyanate. If the unexpected phenotype persists with the negative control, it is more likely to be an off-target effect or an artifact.
Q2: I'm not observing the expected level of bacterial growth inhibition with this compound. How can I troubleshoot this?
A2: Several factors could contribute to a lack of expected activity. Before investigating off-target effects, it's important to confirm the basics of your experiment:
-
Compound Integrity and Concentration: Verify the purity and concentration of your this compound stock.
-
Assay Conditions: Ensure that your experimental conditions (e.g., bacterial strain, growth media, incubation time) are optimal for observing the effects of RecBCD/AddAB inhibition.
-
Cell Permeability: While this compound was designed to be cell-permeable in E. coli, different bacterial strains may have varying levels of compound uptake.
If these factors are controlled for and the issue persists, consider the possibility of resistance mechanisms or pathway redundancy in your specific bacterial strain.
Q3: What are the recommended general approaches to identify potential off-target effects of this compound?
A3: A multi-pronged approach is recommended to identify potential off-target interactions. This typically involves a combination of computational and experimental methods.
-
Computational Prediction: Use in silico tools to predict potential off-target binding based on the structure of this compound. This can provide a list of candidate proteins to investigate experimentally.
-
Broad Panel Screening: Screen this compound against large panels of proteins to identify potential off-target interactions. Common panels include:
-
Kinase Panels (e.g., KINOMEscan™): To assess inhibition of a wide range of human kinases.
-
GPCR Panels (e.g., GPCRmax): To evaluate activity at G-protein coupled receptors.
-
Safety Pharmacology Panels (e.g., Eurofins SafetyScreen44™): To screen against a panel of targets known to be involved in adverse drug reactions.[3][4]
-
-
Cellular Thermal Shift Assay (CETSA): This method can be used to confirm direct binding of this compound to potential off-target proteins within a cellular context.
Experimental Protocols & Data Interpretation
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines a method to verify the engagement of this compound with a potential off-target protein in a cellular environment.
Methodology:
-
Cell Culture and Treatment: Culture cells expressing the suspected off-target protein. Treat the cells with this compound at various concentrations. Include a vehicle-treated control (e.g., DMSO).
-
Heating: Heat the cell lysates at a range of temperatures to induce protein denaturation.
-
Protein Extraction: Separate soluble proteins from aggregated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates stabilization of the protein and suggests direct binding.
Interpreting CETSA Results:
| Observation | Interpretation | Next Steps |
| Rightward shift in the melting curve of the suspected off-target protein with increasing this compound concentration. | This compound likely binds to and stabilizes the protein. | Proceed with functional assays to determine if this binding has a biological consequence. |
| No significant shift in the melting curve. | This compound may not directly bind to this protein under these conditions. | Consider other potential off-targets or indirect effects. |
| Leftward shift in the melting curve. | This compound may destabilize the protein. | Investigate the functional consequences of this destabilization. |
Visualizing Experimental Workflows and Pathways
Diagram 1: Troubleshooting Workflow for Unexpected Phenotypes
This diagram illustrates a logical workflow for investigating unexpected experimental results when using this compound.
Caption: Workflow for diagnosing unexpected phenotypes with this compound.
Diagram 2: Hypothetical Off-Target Signaling Pathway
This diagram illustrates a hypothetical signaling pathway that could be affected by an off-target interaction of this compound, leading to an unexpected cellular response.
Caption: Hypothetical off-target signaling cascade.
Quantitative Data Summary
While a comprehensive off-target profile for this compound is not publicly available, the following table provides a template for how such data would be presented. Researchers are encouraged to generate similar data for their specific off-targets of interest.
Table 1: Hypothetical Off-Target Activity of this compound
| Target Class | Representative Target | Assay Type | IC50 / Ki (µM) |
| Primary Target | E. coli RecBCD | Biochemical (Nuclease) | 5.1 |
| Primary Target | H. pylori AddAB | Biochemical (Nuclease) | 26 |
| Hypothetical Off-Target | Kinase X | KINOMEscan™ | 15 |
| Hypothetical Off-Target | GPCR Y | Radioligand Binding | > 50 |
| Hypothetical Off-Target | Ion Channel Z | Electrophysiology | > 50 |
This table contains hypothetical data for illustrative purposes.
By systematically applying these troubleshooting strategies, researchers can better understand their experimental results and distinguish between the on-target and potential off-target effects of this compound.
References
- 1. This compound: A Novel Dual Inhibitor of Bacterial AddAB and RecBCD Helicase-nuclease DNA Repair Enzymes - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound: A Novel Dual Inhibitor of Bacterial AddAB and RecBCD Helicase-nuclease DNA Repair Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
Technical Support Center: Optimizing the Cellular Potency of ML328
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using ML328, a dual inhibitor of bacterial AddAB and RecBCD helicase-nuclease DNA repair enzymes. Our goal is to help you improve the cellular potency of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that targets the bacterial AddAB and RecBCD helicase-nuclease complexes.[1][2][3] These enzyme complexes are crucial for the repair of DNA double-strand breaks in bacteria. By inhibiting these enzymes, this compound disrupts DNA repair, which can lead to increased bacterial cell death, especially when combined with DNA-damaging agents. It is a first-in-class inhibitor with a pipemidic acid thiourea scaffold.[1]
Q2: I am observing lower than expected activity with this compound in my cell-based assay. What are the possible reasons?
Several factors can contribute to the moderate cellular potency of this compound. These include:
-
Suboptimal Compound Concentration: The solubility and stability of this compound in your specific assay medium may be limiting its effective concentration.
-
Cellular Permeability and Efflux: While generally considered cell-permeable, variations in the outer membrane composition of different bacterial strains or the presence of active efflux pumps can reduce the intracellular concentration of this compound.
-
Assay-Specific Conditions: The growth phase of the bacteria, the type of media used, and the presence of serum proteins can all influence the apparent activity of the compound.
-
Target Expression Levels: The expression levels of AddAB or RecBCD in your bacterial strain might affect the required concentration of this compound for effective inhibition.
Q3: Is this compound cytotoxic to bacterial and mammalian cells?
This compound has shown low off-target toxicity in some bacterial and mammalian cell lines. For instance, the IC50 for cytotoxicity in E. coli was found to be 34.4 μM, which is significantly higher than its effective concentration in some sensitive assays.[1] However, at higher concentrations, cytotoxicity can be a concern and should be experimentally determined for your specific cell line and experimental conditions.
Q4: Are there any known analogs of this compound with improved potency?
Yes, medicinal chemistry efforts have led to the development of more potent analogs. A notable example is IMP-1700 , which demonstrates significantly improved cellular potency and has been shown to sensitize methicillin-resistant Staphylococcus aureus (MRSA) to quinolone antibiotics. Further structure-activity relationship (SAR) studies have identified even more potent analogs, such as OXF-077 .
Troubleshooting Guides
Issue 1: Poor or Inconsistent Cellular Potency
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Limited Solubility | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. When diluting into aqueous media, ensure the final DMSO concentration is low (typically <1%) and consistent across experiments. Consider using a formulation with solubility-enhancing excipients for in vivo studies. | Protocol for Stock Solution Preparation: 1. Weigh out the required amount of this compound powder.2. Dissolve in 100% DMSO to create a high-concentration stock (e.g., 10 mM).3. Aliquot and store at -20°C or -80°C to avoid freeze-thaw cycles.4. For experiments, thaw an aliquot and perform serial dilutions in the appropriate cell culture medium. |
| Cellular Efflux | Co-administer this compound with a known broad-spectrum efflux pump inhibitor (EPI), such as reserpine or phenylalanine-arginine β-naphthylamide (PAβN), to determine if efflux is limiting intracellular accumulation. | Protocol for Efflux Pump Inhibition Assay: 1. Grow bacterial cells to the desired optical density.2. Pre-incubate a subset of cells with an EPI at a non-toxic concentration for a short period (e.g., 30 minutes).3. Add this compound at various concentrations to both EPI-treated and untreated cells.4. Measure the desired endpoint (e.g., cell viability, target inhibition) and compare the dose-response curves. |
| Assay Variability | Standardize your experimental conditions. Use bacteria from the same growth phase (e.g., mid-logarithmic phase). Ensure consistent media composition, pH, and incubation times. If your media contains serum, consider its potential binding to this compound. | Protocol for Standardized Bacterial Growth: 1. Inoculate a starter culture and grow overnight.2. The next day, dilute the overnight culture into fresh media to a low starting OD (e.g., 0.05).3. Monitor the growth curve and consistently harvest or treat the cells when they reach the mid-logarithmic phase (e.g., OD600 of 0.4-0.6). |
Issue 2: Difficulty in Confirming Target Engagement
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Indirect Readout | Employ a direct target engagement assay to confirm that this compound is interacting with AddAB/RecBCD in your cellular context. A Cellular Thermal Shift Assay (CETSA) is a suitable method. | Protocol for Cellular Thermal Shift Assay (CETSA): 1. Treat intact bacterial cells with this compound or a vehicle control.2. Heat the cell suspensions to a range of temperatures.3. Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.4. Analyze the soluble fraction for the presence of the target protein (AddAB or RecBCD) by Western blotting or mass spectrometry. Ligand binding will stabilize the protein, resulting in more soluble protein at higher temperatures. |
Data Presentation
Table 1: Cellular Potency of this compound and Analogs
| Compound | Target | Assay | Organism | Potency (EC50/IC50) | Reference |
| This compound | AddAB | T4 2- Assay | E. coli expressing H. pylori AddAB | 2.5 - 50 µM | [1][2] |
| This compound | RecBCD | Hfr Recombination | E. coli | ~0.1 µM | [1] |
| This compound | Cytotoxicity | Cell Viability | E. coli | 34.4 µM | [1] |
| IMP-1700 | AddAB/RecBCD | SOS Response Inhibition | S. aureus | Nanomolar range | |
| OXF-077 | AddAB/RecBCD | SOS Response Inhibition | S. aureus | More potent than IMP-1700 |
Note: Potency values can vary significantly depending on the specific assay conditions and bacterial strain used.
Visualizations
Caption: Mechanism of action of this compound in bacterial DNA repair.
Caption: A logical workflow for troubleshooting this compound potency issues.
References
- 1. Identification of a potent small-molecule inhibitor of bacterial DNA repair that potentiates quinolone antibiotic activity in methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: A Novel Dual Inhibitor of Bacterial AddAB and RecBCD Helicase-nuclease DNA Repair Enzymes - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
ML328 degradation and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use, storage, and troubleshooting of ML328, a potent dual inhibitor of bacterial AddAB and RecBCD helicase-nuclease DNA repair enzymes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that belongs to the pipemidic acid thiourea class. It functions as a dual inhibitor of the bacterial AddAB and RecBCD helicase-nuclease enzyme complexes.[1] These enzymes are critical for DNA double-strand break repair and genetic recombination in many bacteria. By inhibiting these enzymes, this compound disrupts essential DNA repair pathways, which can lead to increased bacterial cell death, especially when combined with DNA-damaging agents. This compound is considered a first-in-class inhibitor with potential for development as a novel antibacterial agent.[1]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage of this compound is crucial to maintain its stability and activity. Recommendations for storage are summarized in the table below.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Q3: What is the stability of this compound in solution?
A3: this compound exhibits good stability under common experimental conditions. The probe has a half-life of over 48 hours when prepared in Phosphate Buffered Saline (PBS) at a concentration of 10 µM and kept at room temperature. Its stability is not significantly affected by the presence of excess glutathione.
Q4: In which solvents can this compound be dissolved?
A4: this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of approximately 25 mg/mL (~49.36 mM). For in vivo studies, various formulations can be considered, including dissolution in PEG400 or suspension in carboxymethyl cellulose.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or lower than expected activity | Degradation of this compound: Improper storage or repeated freeze-thaw cycles of stock solutions. Inaccurate concentration: Pipetting errors or inaccurate initial weighing. Assay interference: Components in the assay buffer may interfere with this compound activity. | Storage: Ensure this compound is stored according to the recommended conditions. Prepare fresh working solutions from a recently prepared stock. Aliquot stock solutions to minimize freeze-thaw cycles. Concentration: Calibrate pipettes regularly. Use a calibrated analytical balance for weighing the compound. Assay Conditions: Review the composition of your assay buffer. If possible, test the effect of individual buffer components on this compound activity in a simplified system. |
| Precipitation of this compound in aqueous buffer | Low aqueous solubility: this compound has limited solubility in aqueous solutions. High concentration: The concentration of this compound in the final assay exceeds its solubility limit. | Solvent: Prepare a high-concentration stock solution in DMSO. Ensure the final concentration of DMSO in the assay is low (typically <1%) and consistent across all experiments, including controls. Concentration: Perform a solubility test to determine the maximum soluble concentration of this compound in your specific assay buffer. Do not exceed this concentration in your experiments. |
| High background signal or apparent non-specific inhibition | This compound aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes. Off-target effects: this compound may interact with other components in the experimental system. | Aggregation: Include a non-ionic detergent, such as Triton X-100 or Tween-20 (at a concentration of ~0.01%), in the assay buffer to prevent aggregation. Run control experiments with and without detergent to assess the impact on activity.[2] Off-target effects: Perform counter-screens using related enzymes or proteins to assess the specificity of this compound. Analyze dose-response curves carefully; steep curves may indicate non-specific effects. |
| Variability between experimental replicates | Inconsistent dispensing: Inaccurate or inconsistent dispensing of this compound or other reagents. Edge effects in microplates: Evaporation from wells on the outer edges of a microplate can lead to increased concentrations of reagents. | Dispensing: Use calibrated multichannel pipettes or automated liquid handlers for improved consistency. Plate setup: Avoid using the outer wells of the microplate for critical experiments. Fill the outer wells with sterile water or PBS to minimize evaporation from the inner wells. |
Experimental Protocols
1. Helicase Activity Assay (General Protocol)
This protocol provides a general framework for assessing the effect of this compound on helicase activity. Specific details may need to be optimized for the particular enzyme and substrate being used.
-
Objective: To measure the unwinding of a DNA duplex by a helicase enzyme in the presence and absence of this compound.
-
Principle: A radiolabeled or fluorescently labeled oligonucleotide is annealed to a complementary single-stranded DNA molecule to create a partial duplex substrate. Helicase activity separates the strands, releasing the labeled oligonucleotide, which can be detected and quantified.
Methodology:
-
Substrate Preparation: Prepare a partial DNA duplex by annealing a labeled oligonucleotide (e.g., 5'-³²P-labeled or 5'-fluorescently labeled) to a longer, unlabeled single-stranded DNA (e.g., M13mp18).
-
Reaction Mixture: Prepare a reaction mixture containing the helicase enzyme in an appropriate buffer (e.g., 25 mM Tris-HCl pH 7.5, 50 mM NaCl, 2 mM MgCl₂, 2 mM DTT, 100 µg/mL BSA).
-
Inhibitor Addition: Add varying concentrations of this compound (dissolved in DMSO) or DMSO vehicle control to the reaction mixtures. Pre-incubate the enzyme with the inhibitor for 10-15 minutes at room temperature.
-
Initiation of Reaction: Initiate the helicase reaction by adding the DNA substrate and ATP to the reaction mixture.
-
Incubation: Incubate the reaction at the optimal temperature for the helicase (e.g., 37°C) for a specified time.
-
Quenching: Stop the reaction by adding a quench buffer containing EDTA and a loading dye.
-
Analysis: Separate the unwound, labeled oligonucleotide from the duplex substrate using native polyacrylamide gel electrophoresis (PAGE).
-
Quantification: Visualize and quantify the amount of displaced single-stranded DNA using autoradiography or fluorescence imaging.
2. Nuclease Activity Assay (General Protocol)
This protocol outlines a general method for evaluating the impact of this compound on nuclease activity.
-
Objective: To measure the degradation of a DNA substrate by a nuclease enzyme in the presence and absence of this compound.
-
Principle: A radiolabeled DNA substrate is incubated with the nuclease. The degradation of the DNA into smaller, acid-soluble fragments is measured by precipitating the remaining intact DNA and quantifying the radioactivity in the soluble fraction.
Methodology:
-
Substrate Preparation: Prepare a radiolabeled DNA substrate, such as ³H-labeled or ³²P-labeled linear double-stranded DNA.
-
Reaction Mixture: Prepare a reaction mixture containing the nuclease enzyme in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT).
-
Inhibitor Addition: Add different concentrations of this compound (in DMSO) or DMSO vehicle control to the reaction mixtures and pre-incubate with the enzyme.
-
Initiation of Reaction: Start the reaction by adding the radiolabeled DNA substrate.
-
Incubation: Incubate at the optimal temperature for the nuclease for a defined period.
-
Precipitation: Stop the reaction and precipitate the undigested DNA by adding a solution of cold trichloroacetic acid (TCA).
-
Separation: Centrifuge the samples to pellet the precipitated DNA.
-
Quantification: Measure the radioactivity in the supernatant, which contains the acid-soluble digested DNA fragments, using a scintillation counter.
Visualizations
References
Technical Support Center: Overcoming Bacterial Resistance to ML328
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ML328, a novel dual inhibitor of bacterial AddAB and RecBCD helicase-nuclease DNA repair enzymes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a first-in-class small molecule inhibitor that targets the bacterial DNA repair pathway.[1] Specifically, it is a dual inhibitor of the AddAB and RecBCD helicase-nuclease enzyme complexes.[1] These enzymes are crucial for repairing DNA double-strand breaks in bacteria, a process essential for their survival, especially when exposed to DNA damaging agents.[1] By inhibiting these enzymes, this compound sensitizes bacteria to DNA damaging agents and can potentiate the activity of certain antibiotics.
Q2: Has resistance to this compound been reported in bacteria?
Currently, there is limited specific data in the public domain detailing clinically observed or experimentally induced high-level resistance to this compound. As a novel, first-in-class inhibitor, resistance mechanisms are still an area of active research. However, based on established principles of antimicrobial resistance, it is plausible that bacteria could develop resistance to this compound over time through various mechanisms.
Q3: What are the potential mechanisms of resistance to this compound?
Based on general mechanisms of antibiotic resistance, bacteria could potentially develop resistance to this compound through:
-
Target Modification: Mutations in the genes encoding the AddAB or RecBCD enzymes could alter the protein structure, reducing the binding affinity of this compound to its target.[2][3]
-
Efflux Pumps: Bacteria may upregulate the expression of multidrug efflux pumps that can actively transport this compound out of the cell, preventing it from reaching its intracellular target.[4][5][6]
-
Decreased Permeability: Changes in the bacterial cell membrane or cell wall, such as alterations in porin proteins, could reduce the uptake of this compound.[7]
-
Enzymatic Inactivation: While less common for this class of compound, bacteria could theoretically acquire enzymes that chemically modify and inactivate this compound.
Troubleshooting Guides
Problem 1: Decreased susceptibility of a previously sensitive bacterial strain to this compound in vitro.
If you observe a significant increase in the minimum inhibitory concentration (MIC) of this compound for a bacterial strain that was previously susceptible, it may indicate the development of resistance.
Troubleshooting Steps:
-
Confirm the MIC: Repeat the MIC determination using a standardized method (e.g., broth microdilution or agar dilution) to confirm the initial observation. Include a known sensitive control strain for comparison.
-
Investigate the Mechanism:
-
Efflux Pump Involvement: Test the effect of a known efflux pump inhibitor (EPI), such as phenylalanine-arginine β-naphthylamide (PAβN), in combination with this compound. A significant reduction in the MIC of this compound in the presence of the EPI would suggest the involvement of efflux pumps.
-
Target Sequencing: Sequence the genes encoding the subunits of the AddAB and RecBCD enzymes in the resistant isolate and compare them to the parental sensitive strain. The presence of non-synonymous mutations may indicate target modification.
-
-
Combination Therapy: Evaluate the efficacy of this compound in combination with other antimicrobial agents. Synergistic effects may be observed with DNA damaging agents (e.g., fluoroquinolones) or other classes of antibiotics, potentially overcoming the resistance mechanism.[8][9]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
This compound stock solution of known concentration
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Negative control (broth only)
-
Sterility control (broth and this compound, no bacteria)
Procedure:
-
Prepare a serial two-fold dilution of this compound in CAMHB in the 96-well plate. The final volume in each well should be 50 µL.
-
Prepare a bacterial inoculum standardized to approximately 5 x 10^5 CFU/mL.
-
Add 50 µL of the standardized bacterial inoculum to each well containing the this compound dilution, the positive control, and the negative control. The final volume in each well will be 100 µL.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Checkerboard Assay for Synergy Testing
This protocol is used to assess the synergistic, additive, indifferent, or antagonistic effect of this compound in combination with another antimicrobial agent.
Materials:
-
Same as for MIC determination, plus a second antimicrobial agent.
Procedure:
-
In a 96-well plate, prepare serial two-fold dilutions of this compound along the x-axis and the second antimicrobial agent along the y-axis.
-
Inoculate the plate with a standardized bacterial suspension as described for the MIC assay.
-
Incubate under appropriate conditions.
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
Data Interpretation:
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4 | Additive/Indifference |
| > 4 | Antagonism |
Visualizations
References
- 1. This compound: A Novel Dual Inhibitor of Bacterial AddAB and RecBCD Helicase-nuclease DNA Repair Enzymes - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Multidrug Resistance in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial resistance induced by genetic changes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bacterial Multidrug Efflux Pumps: Much More Than Antibiotic Resistance Determinants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 7. Mechanisms of Resistance in Bacteria: An Evolutionary Approach [openmicrobiologyjournal.com]
- 8. Combination Approaches to Combat Multi-Drug Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugtargetreview.com [drugtargetreview.com]
Modifying ML328 for improved efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of ML328, a novel dual inhibitor of bacterial AddAB and RecBCD helicase-nuclease DNA repair enzymes. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key performance data to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a first-in-class small molecule that functions as a dual inhibitor of the bacterial AddAB and RecBCD helicase-nuclease enzyme complexes.[1][2] These enzymes are critical for the repair of DNA double-strand breaks in many bacteria.[1][2] By inhibiting these enzymes, this compound disrupts the DNA repair pathway, leading to increased bacterial cell death, especially in the presence of DNA-damaging agents.
Q2: What are the primary applications of this compound in research?
A2: this compound is a valuable tool for studying bacterial DNA repair mechanisms and for exploring novel antibacterial therapeutic strategies.[1][2] It can be used to investigate the physiological roles of AddAB and RecBCD enzymes and to assess the potential for sensitizing antibiotic-resistant bacteria to existing drugs.[1]
Q3: What is the solubility and stability of this compound?
A3: this compound possesses good aqueous solubility and is chemically stable.[1] It is not reactive with excess glutathione, indicating a low potential for off-target reactivity.[1] For experimental use, it is typically dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
Q4: Does this compound have off-target effects?
A4: this compound has been shown to have low off-target toxicity in cell-based assays, with no observed effect on cell growth or viability at concentrations significantly higher than its effective concentration against the target enzymes.[1] However, as with any small molecule inhibitor, it is crucial to include appropriate controls in your experiments to assess potential off-target effects in your specific system.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no observed efficacy in cell-based assays | 1. Incorrect bacterial strain: The target enzymes (AddAB/RecBCD) may not be essential in the chosen strain under standard laboratory conditions. 2. Compound precipitation: this compound may precipitate out of solution in the assay medium. 3. Degradation of this compound: Improper storage or handling of the compound. | 1. Use a bacterial strain where the RecBCD/AddAB pathway is known to be critical for viability, or co-administer a DNA damaging agent to make the pathway essential. 2. Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your assay and does not cause precipitation. Visually inspect for precipitates. Consider using a different solvent or formulation if solubility is an issue. 3. Store this compound stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Inconsistent results between experiments | 1. Variability in bacterial growth phase: The susceptibility of bacteria to DNA repair inhibitors can vary with the growth phase. 2. Inconsistent incubation times: The duration of exposure to this compound can significantly impact the outcome. 3. Pipetting errors: Inaccurate dispensing of compound or reagents. | 1. Standardize the bacterial culture preparation. Always start experiments with bacteria from the same growth phase (e.g., mid-logarithmic phase). 2. Adhere strictly to the defined incubation times in your protocol. 3. Calibrate pipettes regularly and use appropriate pipetting techniques to ensure accuracy and precision. |
| High background signal in biochemical assays | 1. Non-specific inhibition: At high concentrations, this compound may interfere with the assay components. 2. Contaminated reagents: Buffers or enzymes may be contaminated. | 1. Perform dose-response experiments to determine the optimal concentration range for this compound. Include control reactions without the enzyme to assess non-specific effects. 2. Use high-purity reagents and sterile, nuclease-free water. Prepare fresh buffers for each experiment. |
| Unexpected toxicity in cell-based assays | 1. Off-target effects: this compound may have unintended targets in your specific bacterial strain or cell line. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Perform counter-screens using a bacterial strain lacking the target enzymes to identify off-target toxicity. 2. Ensure the final solvent concentration is below the toxicity threshold for your cells. Run a solvent-only control. |
Quantitative Data
Table 1: In Vitro Efficacy of this compound in Cell-Based Assays
| Assay Type | Bacterial Strain/System | EC₅₀ (µM) | Reference |
| AddAB Inhibition (Phage T4 2- Assay) | E. coli expressing H. pylori AddAB | 2.5 - 50 (initial chemotypes) | [1][2] |
| RecBCD Hfr Recombination | E. coli | ~0.1 | [1] |
| RecBCD Chi Cutting | Biochemical Assay | 0.6 | [1] |
Table 2: In Vitro Efficacy of this compound in Biochemical Assays
| Assay Type | Enzyme Source | IC₅₀ (µM) | Reference |
| RecBCD Nuclease Activity | Purified E. coli RecBCD | Not explicitly stated, but active | [1] |
Experimental Protocols
Protocol 1: Cell-Based Phage Growth Assay for this compound Efficacy
This assay identifies compounds that inhibit the bacterial AddAB/RecBCD pathway, thereby allowing the replication of a T4 bacteriophage with a mutation in gene 2.
Materials:
-
E. coli strain expressing the target helicase-nuclease (e.g., H. pylori AddAB in a RecBCD deletion strain).
-
T4 bacteriophage with a gene 2 mutation.
-
Luria-Bertani (LB) broth and agar.
-
96-well microtiter plates.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Spectrophotometer.
Methodology:
-
Bacterial Culture Preparation: Inoculate a single colony of the E. coli strain into LB broth and grow overnight at 37°C with shaking. The next day, dilute the overnight culture into fresh LB broth and grow to mid-log phase (OD₆₀₀ ≈ 0.4-0.6).
-
Compound Preparation: Prepare a serial dilution of this compound in LB broth in a 96-well plate. Include a vehicle control (DMSO) and a positive control (no compound).
-
Infection: Add the mid-log phase bacterial culture to each well of the plate containing the compound dilutions. Then, add the T4 gene 2 mutant bacteriophage at a predetermined multiplicity of infection (MOI).
-
Incubation: Incubate the plate at 37°C with shaking for 4-6 hours.
-
Growth Measurement: Measure the optical density at 600 nm (OD₆₀₀) of each well using a spectrophotometer. Inhibition of the AddAB/RecBCD enzyme by this compound will prevent the degradation of the phage DNA, allowing the phage to replicate and lyse the bacterial cells, resulting in a decrease in OD₆₀₀.
-
Data Analysis: Plot the OD₆₀₀ values against the this compound concentration and determine the EC₅₀ value.
Protocol 2: Biochemical RecBCD Nuclease Activity Assay
This assay measures the ability of this compound to inhibit the nuclease activity of purified RecBCD enzyme.
Materials:
-
Purified RecBCD enzyme.
-
Radiolabeled double-stranded DNA (e.g., [³H]dsDNA).
-
Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 1 mM ATP).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Trichloroacetic acid (TCA).
-
Scintillation counter and vials.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, radiolabeled dsDNA, and the desired concentration of this compound or vehicle control (DMSO).
-
Enzyme Addition: Initiate the reaction by adding the purified RecBCD enzyme to the mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Precipitation: Stop the reaction by adding cold TCA to precipitate the undigested DNA.
-
Separation: Centrifuge the tubes to pellet the precipitated DNA. The supernatant will contain the acid-soluble, radiolabeled mononucleotides, which are the product of nuclease activity.
-
Quantification: Transfer the supernatant to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of nuclease activity inhibition for each this compound concentration compared to the vehicle control. Determine the IC₅₀ value by plotting the inhibition percentage against the this compound concentration.
Visualizations
Caption: Signaling pathway of DNA double-strand break repair mediated by RecBCD/AddAB and the point of inhibition by this compound.
Caption: A generalized experimental workflow for determining the efficacy of this compound using in vitro assays.
References
- 1. This compound: A Novel Dual Inhibitor of Bacterial AddAB and RecBCD Helicase-nuclease DNA Repair Enzymes - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound: A Novel Dual Inhibitor of Bacterial AddAB and RecBCD Helicase-nuclease DNA Repair Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: ML328 in Bacterial Research
Welcome to the technical support center for ML328. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in bacteria?
This compound is a novel small molecule that acts as a dual inhibitor of the bacterial AddAB and RecBCD helicase-nuclease DNA repair enzymes. These enzyme complexes are crucial for repairing DNA double-strand breaks in many bacteria. By inhibiting these enzymes, this compound disrupts a critical DNA repair pathway, making bacteria more susceptible to DNA damage. This pathway is a promising therapeutic target as it is widespread in bacteria but absent in eukaryotes.[1]
Q2: In which types of bacteria is this compound expected to be most effective?
This compound targets the AddAB and RecBCD enzyme complexes. The RecBCD pathway is predominantly found in Gram-negative bacteria like Escherichia coli, while the AddAB pathway is mainly present in Gram-positive bacteria such as Staphylococcus aureus. Therefore, this compound has the potential for broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
Q3: What is the observed potency of this compound?
This compound has been described as having moderate cellular potency.[2] It serves as a valuable research tool and a foundational molecule for the development of more potent inhibitors. For instance, a subsequent optimization of this compound led to the development of IMP-1700, which demonstrates significantly higher potency in sensitizing methicillin-resistant Staphylococcus aureus (MRSA) to quinolone antibiotics.[2]
Troubleshooting Guide
Problem 1: I am not observing significant antibacterial activity with this compound alone.
-
Possible Cause 1: Moderate Intrinsic Potency. this compound is known to have moderate cellular potency on its own.[2] Significant growth inhibition may not be observed at lower concentrations.
-
Solution: Consider using this compound in combination with a DNA-damaging agent, such as a quinolone antibiotic like ciprofloxacin. This compound has been shown to potentiate the activity of these antibiotics, leading to a synergistic effect.[2]
-
-
Possible Cause 2: Inappropriate Concentration Range. The effective concentration of this compound can vary depending on the bacterial strain and experimental conditions.
-
Solution: Perform a dose-response experiment to determine the optimal concentration range for your specific strain. Start with a broad range of concentrations and narrow it down based on the initial results.
-
-
Possible Cause 3: Solubility Issues. Poor solubility of this compound in the growth medium can lead to an underestimation of its activity.
-
Solution: Prepare a stock solution of this compound in an appropriate solvent like DMSO. Ensure the final concentration of the solvent in your assay does not exceed a level that affects bacterial growth (typically ≤0.1%). When diluting the stock solution into your growth medium, ensure thorough mixing to prevent precipitation.
-
Problem 2: I am having difficulty performing a synergy assay with this compound and ciprofloxacin.
-
Possible Cause 1: Incorrect Assay Setup. Checkerboard assays, commonly used for synergy testing, can be complex to set up and interpret.
-
Solution: Follow a standardized protocol for the checkerboard assay. This involves creating a matrix of concentrations for both this compound and ciprofloxacin to identify the fractional inhibitory concentration (FIC) index. A detailed protocol is provided in the "Experimental Protocols" section below.
-
-
Possible Cause 2: Suboptimal Incubation Time. The potentiation effect may not be apparent at early time points.
-
Solution: Ensure you are incubating your synergy assays for a sufficient duration, typically 18-24 hours, to allow for the synergistic interaction to manifest as a visible inhibition of growth.
-
-
Possible Cause 3: Inaccurate Interpretation of Results. The interpretation of checkerboard assay results can be subjective.
-
Solution: Use the Fractional Inhibitory Concentration (FIC) index to quantitatively assess the synergy. The FIC index is calculated as follows: FIC = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone) A FIC index of ≤ 0.5 is generally considered synergistic.
-
Problem 3: I am observing inconsistent results between experiments.
-
Possible Cause 1: Variability in Bacterial Inoculum. The density of the bacterial culture used to inoculate your assay can significantly impact the results.
-
Solution: Standardize your bacterial inoculum for every experiment. This is typically done by adjusting the optical density (OD) of an overnight culture to a specific value (e.g., 0.5 McFarland standard) before diluting it into the assay medium.
-
-
Possible Cause 2: Instability of this compound in Growth Media. The stability of small molecules can vary in different media and over time.
-
Solution: Prepare fresh dilutions of this compound for each experiment from a frozen stock. If you suspect instability in your specific growth medium, you can perform a time-course experiment to assess its stability.
-
Quantitative Data Summary
| Compound | Target/Assay | Organism/Enzyme | Value |
| This compound | IC50 (Nuclease Inhibition) | Purified AddAB | 26 µM |
| IC50 (Nuclease Inhibition) | Purified RecBCD | 5.1 µM | |
| IC50 (Cytotoxicity) | E. coli V66 | 34.4 µM | |
| IMP-1700 | EC50 (Sensitization to Ciprofloxacin) | S. aureus (MRSA) | 5.9 ± 0.6 nM |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound.
Materials:
-
This compound
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
DMSO (for stock solution)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mM). Store this stock solution at -20°C.
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, inoculate a single colony of the test bacterium into 5 mL of MHB.
-
Incubate overnight at 37°C with shaking.
-
The next day, dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Further dilute this suspension 1:150 in MHB to obtain a final inoculum density of approximately 1 x 10⁶ CFU/mL.
-
-
Prepare Serial Dilutions of this compound:
-
In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in MHB to achieve a range of desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Include a growth control well (containing only MHB and bacteria) and a sterility control well (containing only MHB).
-
-
Inoculation: Add the prepared bacterial inoculum to each well containing the this compound dilutions and the growth control well. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
Protocol 2: Checkerboard Assay for Synergy Testing
This protocol describes how to assess the synergistic effect of this compound and ciprofloxacin.
Materials:
-
This compound
-
Ciprofloxacin
-
Bacterial strain of interest (e.g., MRSA)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
DMSO
Procedure:
-
Prepare Stock Solutions: Prepare high-concentration stock solutions of this compound and ciprofloxacin in DMSO.
-
Prepare Bacterial Inoculum: Prepare the bacterial inoculum as described in Protocol 1.
-
Set up the Checkerboard Plate:
-
In a 96-well plate, create a two-dimensional array of concentrations.
-
Along the x-axis, perform serial dilutions of this compound.
-
Along the y-axis, perform serial dilutions of ciprofloxacin.
-
The final volume in each well should be 100 µL, containing a unique combination of this compound and ciprofloxacin concentrations.
-
Include wells with each drug alone (for MIC determination of individual agents) and a growth control well.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each well showing no growth:
-
FIC_A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC_B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FIC Index (FICI) for each combination: FICI = FIC_A + FIC_B.
-
Interpret the results:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Additive/Indifference
-
FICI > 4: Antagonism
-
-
Visualizations
Caption: this compound inhibits the AddAB/RecBCD DNA double-strand break repair pathway.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Caption: Troubleshooting logic for addressing a lack of observed this compound activity.
References
Validation & Comparative
A Comparative Guide to DNA Repair Inhibitors: ML328 vs. IMP-1700
For researchers in microbiology, infectious disease, and drug development, targeting bacterial DNA repair pathways presents a promising strategy to combat antibiotic resistance. This guide provides a detailed comparison of two notable inhibitors of the bacterial AddAB/RecBCD DNA repair complex: the first-generation inhibitor ML328 and the more potent, second-generation compound IMP-1700.
Performance and Potency
| Inhibitor | Target | IC50 (in vitro) | Cellular Potency (EC50) | SOS Response Inhibition (at 2.5 µM) |
| This compound | AddAB | 5 µM | Not reported | 25% |
| RecBCD | 25 µM | |||
| IMP-1700 | AddAB/RecBCD | Not reported | 0.6 nM (in synergy with ciprofloxacin)[1] | 60% |
Mechanism of Action and Signaling Pathway
Both this compound and IMP-1700 target the ATP-dependent helicase-nuclease activity of the AddAB (in Gram-positive bacteria) and RecBCD (in Gram-negative bacteria) protein complexes.[2] These complexes are critical for the repair of DNA double-strand breaks (DSBs), a lethal form of DNA damage. Inhibition of AddAB/RecBCD prevents the processing of DSBs and the subsequent initiation of homologous recombination repair.
This inhibition also leads to a downstream effect on the bacterial SOS response, a global transcriptional response to DNA damage. By blocking the generation of single-stranded DNA (ssDNA) by AddAB/RecBCD, these inhibitors prevent the activation of RecA, a protein that senses ssDNA and initiates the SOS response by inducing the self-cleavage of the LexA repressor.[3][4][5] The inhibition of the mutagenic SOS response is a key mechanism by which these compounds can help to reduce the evolution of antibiotic resistance.[2]
References
- 1. IMP-1700 - Focus Biomolecules [mayflowerbio.com]
- 2. Development of an inhibitor of the mutagenic SOS response that suppresses the evolution of quinolone antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The SOS system: A complex and tightly regulated response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SOS response - Wikipedia [en.wikipedia.org]
A Comparative Guide to RecBCD Inhibitors: ML328 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The bacterial RecBCD enzyme complex is a crucial component of the DNA double-strand break (DSB) repair machinery, making it a compelling target for the development of novel antibacterial agents. This guide provides a detailed comparison of ML328, a first-in-class small molecule inhibitor of RecBCD, with other notable inhibitors, supported by experimental data and methodologies.
At a Glance: Comparing RecBCD Inhibitors
The landscape of RecBCD inhibition is diverse, encompassing small molecules and phage-encoded proteins, each with a unique mechanism of action and potency.
| Inhibitor | Type | Target(s) | Mechanism of Action | Potency |
| This compound | Small Molecule (Pipemidic acid thiourea) | RecBCD and AddAB | Dual inhibitor of helicase-nuclease activity. | RecBCD: IC50 = 25 µM (biochemical assay) AddAB: IC50 = 5 µM (biochemical assay) Cell-based: EC50 ~0.1 µM (Hfr recombination assay)[1] |
| Gam Protein (λ phage) | Protein | RecBCD | DNA mimicry; binds tightly to the DNA binding site, preventing DNA access.[1][2][3][4][5] | Potent inhibitor; a 40-fold molar excess almost completely inhibits RecBCD helicase activity.[4] |
| gp5.9 (T7 phage) | Protein | RecBCD | DNA mimicry; competes with DNA for binding to the RecB arm domain. | IC50 = 1.3 nM (continuous helicase assay) |
| Abc2 (P22 phage) | Protein | RecBCD (RecC subunit) | Modulates RecBCD activity, proposed to hijack the complex for phage recombination. Weakly inhibits nuclease and helicase activity.[6][7] | Weak to moderate inhibitor of enzymatic activities. |
In-Depth Inhibitor Profiles
This compound: A Promising Dual-Inhibitor
This compound is a novel, drug-like small molecule that represents a significant advancement in the field as the first potent and selective inhibitor of the RecBCD and AddAB helicase-nuclease enzyme families.[1] Its dual-inhibitor status makes it a candidate for broad-spectrum antibacterial applications, as different bacterial species rely on either RecBCD or AddAB for DNA repair.
Phage-Encoded Proteins: Nature's RecBCD Inhibitors
Bacteriophages have evolved sophisticated mechanisms to counteract the protective effects of the host's RecBCD enzyme.
-
Gam Protein: The Gam protein from bacteriophage lambda is a potent inhibitor that functions as a molecular mimic of DNA.[1][2][3][5] It binds with high affinity to the DNA binding channel of RecBCD, effectively blocking the enzyme's access to its DNA substrate and inhibiting all of its known enzymatic activities.[4][8]
-
gp5.9 Protein: Similar to Gam, the gp5.9 protein from bacteriophage T7 also acts as a DNA mimic. It specifically targets the RecB arm domain of the RecBCD complex, sterically hindering the binding of DNA. This competitive inhibition is highly effective, with a nanomolar IC50 value.
-
Abc2 Protein: In contrast to the direct inhibitory mechanisms of Gam and gp5.9, the Abc2 protein from phage P22 exhibits a more nuanced interaction with RecBCD. It binds to the RecC subunit and is thought to modulate, rather than completely block, the enzyme's function.[6] This interaction is believed to hijack the host's recombination machinery for the benefit of the phage, representing a different evolutionary strategy for evading bacterial defenses.[6][7]
Visualizing the Mechanisms
RecBCD Signaling Pathway and Inhibition
The RecBCD enzyme complex plays a central role in the repair of double-strand DNA breaks. The following diagram illustrates the canonical RecBCD pathway and the points of intervention for the discussed inhibitors.
Caption: The RecBCD pathway and points of inhibitor intervention.
Experimental Methodologies
The characterization and comparison of these inhibitors rely on a variety of biochemical and cell-based assays.
Gel-Based Double-Strand Break (DSB) Resection Assay
This assay directly visualizes the nuclease and helicase activity of RecBCD on a linear DNA substrate.
Experimental Workflow:
Caption: Workflow for the gel-based DSB resection assay.
Protocol:
-
Reaction Setup: A reaction mixture is prepared containing a linearized double-stranded DNA (dsDNA) substrate, purified RecBCD enzyme, and the inhibitor at various concentrations in a suitable reaction buffer containing ATP and magnesium ions.
-
Incubation: The reaction is incubated at 37°C. Aliquots are taken at different time points.
-
Quenching: The reaction in each aliquot is stopped by the addition of a quenching buffer (e.g., containing EDTA and SDS).
-
Analysis: The samples are analyzed by agarose gel electrophoresis. The degradation of the full-length dsDNA substrate over time indicates RecBCD activity. Inhibition is observed as a decrease in the rate of substrate degradation compared to a no-inhibitor control.
Continuous Fluorescent Helicase Assay
This assay provides real-time measurement of RecBCD's helicase activity.
Experimental Workflow:
Caption: Workflow for the continuous fluorescent helicase assay.
Protocol:
-
Reaction Components: The assay mixture includes the RecBCD enzyme, a dsDNA substrate, and a fluorescent single-stranded DNA (ssDNA) binding protein (fSSB). The fSSB shows a significant increase in fluorescence upon binding to ssDNA.
-
Initiation: The reaction is initiated by the addition of ATP.
-
Measurement: As RecBCD unwinds the dsDNA, the resulting ssDNA is bound by the fSSB, leading to an increase in fluorescence. This change is monitored in real-time using a fluorometer.
-
Inhibition Analysis: To determine the IC50 of an inhibitor like gp5.9, the initial rate of DNA unwinding is measured at various inhibitor concentrations. The data is then fitted to a dose-response curve.
E. coli Hfr Recombination Assay (Cell-Based)
This assay assesses the ability of an inhibitor to penetrate the bacterial cell wall and inhibit RecBCD-mediated recombination in vivo.
Protocol:
-
Strains: An Hfr (high-frequency recombination) donor strain of E. coli and a suitable recipient strain with selectable markers are used.
-
Treatment: The recipient cells are pre-incubated with varying concentrations of the test compound (e.g., this compound).
-
Mating: The Hfr donor and the treated recipient cells are mixed to allow for conjugation and DNA transfer.
-
Selection: The mixture is plated on selective agar that only allows the growth of recipient cells that have successfully integrated the donor DNA through homologous recombination.
-
Quantification: The number of recombinant colonies is counted. A reduction in the frequency of recombinants in the presence of the inhibitor indicates its efficacy in a cellular context. The EC50 is determined from the dose-response curve.
Conclusion
The study of RecBCD inhibitors reveals a fascinating interplay between bacterial defense mechanisms and viral evasion strategies, and provides a fertile ground for the development of new antibacterial drugs. This compound stands out as a promising small molecule lead due to its dual inhibition of RecBCD and AddAB. The phage-encoded inhibitors, particularly Gam and gp5.9, demonstrate the power of DNA mimicry and provide valuable insights into the structural and functional aspects of RecBCD inhibition. The distinct mechanism of Abc2 highlights the potential for more subtle modulation of enzyme activity as a therapeutic strategy. The continued investigation of these and other inhibitors will be instrumental in the fight against antibiotic resistance.
References
- 1. Structural basis for the inhibition of RecBCD by Gam and its synergistic antibacterial effect with quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The crystal structure of lambda-Gam protein suggests a model for RecBCD inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The lambda Gam protein inhibits RecBCD binding to dsDNA ends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural basis for the inhibition of RecBCD by Gam and its synergistic antibacterial effect with quinolones | eLife [elifesciences.org]
- 6. Modulation of Escherichia coli RecBCD activity by the bacteriophage lambda Gam and P22 Abc functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of Escherichia coli RecBCD activity by the bacteriophage lambda Gam and P22 Abc functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lambda Gam protein inhibits the helicase and chi-stimulated recombination activities of Escherichia coli RecBCD enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating ML328's In Vivo Target Engagement: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the validation of target engagement for ML328, a novel inhibitor of bacterial DNA repair enzymes. Due to the limited availability of public in vivo data for this compound, this document outlines the established methodologies and potential alternatives for assessing its efficacy within a living organism.
This compound is a first-in-class small molecule dual inhibitor of the bacterial AddAB and RecBCD helicase-nuclease enzymes. These enzyme complexes are critical for the repair of DNA double-strand breaks in many bacterial species, and their absence in eukaryotes makes them an attractive target for the development of new antibacterial agents. While this compound has demonstrated promising activity in biochemical and cell-based assays, its direct target engagement and efficacy in an in vivo setting have not been extensively reported in publicly available literature.
This guide will delve into the methodologies that can be employed to validate the in vivo target engagement of this compound and compare its potential with alternative inhibitory strategies.
Understanding the Target: The AddAB/RecBCD Signaling Pathway
The AddAB and RecBCD enzyme complexes play a pivotal role in the homologous recombination pathway, a primary mechanism for repairing DNA double-strand breaks. The pathway is initiated by the recognition of the broken DNA ends by the helicase-nuclease complex. The enzyme then unwinds and degrades the DNA until it encounters a specific crossover hotspot instigator (Chi) sequence. At the Chi site, the enzyme's nuclease activity is altered, and it begins to load the RecA protein onto the 3'-single-stranded DNA tail. This RecA-coated filament is then responsible for searching for a homologous DNA sequence to use as a template for DNA repair. This compound acts by inhibiting the helicase and nuclease activities of the AddAB/RecBCD complexes, thereby blocking the initiation of this critical repair pathway.
Comparative Analysis of this compound and Alternatives
While this compound is a promising synthetic inhibitor, nature has evolved its own mechanisms to counteract bacterial DNA repair. One such example is the Gam protein produced by bacteriophage λ. This protein also inhibits the RecBCD enzyme, effectively protecting the phage's linear DNA from degradation by the host's defense system. A more potent, rationally designed derivative of this compound, named IMP-1700, has also been developed. Although direct in vivo target engagement data for this compound is scarce, a comparison of the available cellular and biochemical data for these inhibitors is presented below.
| Inhibitor | Type | Target(s) | Reported IC50/EC50 | In Vivo Data Availability |
| This compound | Small Molecule | AddAB, RecBCD | ~1-10 µM (cellular assays) | Not publicly available |
| IMP-1700 | Small Molecule (this compound derivative) | AddAB/RecBCD | Nanomolar potency (cellular assays) | Not publicly available |
| Gam Protein | Protein (Bacteriophage λ) | RecBCD | - | Structural and functional inhibition demonstrated in vitro and in bacterial cells |
Table 1: Comparison of this compound with Alternative AddAB/RecBCD Inhibitors.
Methodologies for In Vivo Target Engagement Validation
To ascertain that a compound like this compound is engaging its intended target in a living organism, several advanced techniques can be employed. The following sections detail the experimental protocols for three such methods that could be adapted to validate this compound's in vivo target engagement.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in a cellular or tissue environment. It is based on the principle that a protein's thermal stability is altered upon ligand binding.
Experimental Protocol:
-
Animal Model: Utilize a suitable animal model of bacterial infection (e.g., a mouse model of E. coli or S. aureus infection).
-
Compound Administration: Administer this compound to the infected animals at various doses and time points.
-
Tissue/Bacteria Isolation: Isolate the infected tissue or the bacteria from the host.
-
Heat Challenge: Aliquot the cell lysate or intact bacteria and heat them to a range of temperatures.
-
Protein Solubilization and Detection: Lyse the cells (if not already done) and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Target Quantification: Quantify the amount of soluble AddAB or RecBCD protein at each temperature using techniques like Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve of the target protein in the presence of this compound compared to the vehicle control indicates target engagement.
Single-Molecule Imaging
This cutting-edge technique allows for the direct visualization and tracking of individual protein molecules within living cells. By fluorescently labeling a component of the RecBCD complex (e.g., RecB), its dynamics can be monitored in the presence and absence of an inhibitor.
Experimental Protocol:
-
Strain Construction: Engineer a bacterial strain with a fluorescently tagged version of RecB (e.g., RecB-YFP).
-
Live-Cell Imaging: Grow the bacterial cells in a microfluidic device that allows for continuous imaging.
-
Induce DNA Damage: Introduce a DNA damaging agent (e.g., ciprofloxacin) to induce the formation of DNA double-strand breaks.
-
Inhibitor Treatment: Introduce this compound into the microfluidic chamber.
-
Image Acquisition: Use single-molecule localization microscopy (SMLM) or similar techniques to track the movement of individual RecB-YFP molecules.
-
Data Analysis: Analyze the diffusion coefficients and localization patterns of RecB-YFP. A change in the mobility or clustering of RecB molecules upon this compound treatment would indicate target engagement.
Activity-Based Protein Profiling (ABPP)
ABPP utilizes chemical probes that covalently bind to the active site of an enzyme, allowing for the quantification of enzyme activity. While a specific activity-based probe for AddAB/RecBCD may not be readily available, a competitive ABPP approach could be developed.
Experimental Protocol:
-
Probe Development: Synthesize a broad-spectrum reactive probe that can label helicases or nucleases.
-
In Vivo Inhibition: Treat infected animals with this compound.
-
Lysate Preparation: Prepare lysates from the infected tissues or isolated bacteria.
-
Probe Labeling: Incubate the lysates with the activity-based probe.
-
Detection: The probe can be tagged with a reporter (e.g., a fluorophore or biotin) for detection and quantification.
-
Analysis: A decrease in the labeling of AddAB/RecBCD by the probe in the this compound-treated samples compared to the control would indicate that this compound is occupying the active site and thus engaging the target.
Logical Comparison of Methodologies
Each of these methods offers distinct advantages and disadvantages for validating in vivo target engagement. The choice of method will depend on the specific research question, available resources, and the characteristics of the inhibitor.
Lack of Evidence for ML328 Cross-Reactivity with Eukaryotic Helicases: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe is paramount. This guide provides a comparative analysis of ML328, a known inhibitor of bacterial helicases, and explores the current landscape of its cross-reactivity with eukaryotic helicases. While direct experimental evidence of this compound's activity on a broad panel of eukaryotic helicases remains unpublished, its documented primary targets and the absence of eukaryotic homologues strongly suggest a high degree of selectivity.
This compound has been identified as a potent dual inhibitor of the bacterial AddAB and RecBCD helicase-nuclease enzyme complexes, which are critical for DNA double-strand break repair in bacteria.[1] Notably, these enzyme complexes are absent in eukaryotes, implying a specific mechanism of action for this compound against bacterial targets.[1] This inherent difference in cellular machinery between prokaryotes and eukaryotes forms the primary basis for the presumed selectivity of this compound.
Comparative Inhibitor Landscape
To provide context for this compound's specificity, this guide contrasts its activity with that of known inhibitors of various human helicases. The following table summarizes the inhibitory activities of this compound against its bacterial targets and compares them with compounds developed to target human helicases such as WRN and PIF1.
| Inhibitor | Target Helicase(s) | Organism | IC50/EC50 | Assay Type | Reference |
| This compound | AddAB | Helicobacter pylori | 26 µM (IC50) | Cell-based phage growth assay | [1] |
| RecBCD | Escherichia coli | 5.1 µM (IC50) | Cell-based phage growth assay | [1] | |
| VVD-133214 | WRN | Human | Not specified | Chemoproteomics-enabled discovery | [2][3] |
| Unnamed Covalent Inhibitors | WRN | Human | Not specified | Fragment-based screening | [4][5] |
| 4-phenylthiazol-2-amine derivatives | PIF1 | Human | Not specified | X-ray crystallographic fragment screen | [6][7] |
| AO/854 | BLM | Human | Not specified | In vivo helicase activity assay | [8] |
| ML216 | BLM | Human | Not specified | In vivo helicase activity assay | [8] |
Experimental Methodologies
The inhibitory activities presented above were determined using a variety of experimental protocols. Understanding these methods is crucial for interpreting the data and designing future cross-reactivity studies.
This compound Inhibition Assays
-
Cell-Based Phage Growth Assay: This high-throughput screen was foundational in the discovery of this compound. It leverages the dependency of T4 gene 2 mutant bacteriophage on the host's RecBCD-like enzyme for growth. Inhibition of the helicase-nuclease activity by a compound allows for phage propagation, which can be measured. In the primary screen for this compound, an E. coli strain lacking RecBCD but expressing H. pylori AddAB was used.[1]
Eukaryotic Helicase Inhibitor Assays
-
Chemoproteomics-enabled Discovery (for VVD-133214): This approach identifies covalent inhibitors by their ability to bind to specific amino acid residues (like cysteine) on the target protein within a complex cellular proteome. The engagement of the target is then correlated with a functional cellular phenotype.[2]
-
Fragment-Based Screening (for WRN inhibitors): This method involves screening a library of low-molecular-weight chemical fragments to identify those that bind to the target protein, often using biophysical techniques like X-ray crystallography. These initial hits are then optimized through medicinal chemistry to develop more potent inhibitors.[4][5]
-
X-ray Crystallographic Fragment Screen (for PIF1 inhibitors): A specific application of fragment-based screening where X-ray crystallography is used to visualize the binding of fragments to the three-dimensional structure of the target protein. This provides detailed structural information for inhibitor design.[6][7]
-
In Vivo Helicase Activity Assay (for BLM inhibitors): This method assesses helicase function within living cells. For example, the accumulation of replication protein A (RPA) at replication foci can be monitored using live-cell microscopy. A decrease in RPA accumulation following inhibitor treatment can indicate reduced helicase activity.[8]
Visualizing the Logic of this compound Selectivity
The following diagram illustrates the logical basis for the presumed selectivity of this compound for bacterial helicases.
References
- 1. This compound: A Novel Dual Inhibitor of Bacterial AddAB and RecBCD Helicase-nuclease DNA Repair Enzymes - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Chemoproteomic discovery of a covalent allosteric inhibitor of WRN helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iris.unito.it [iris.unito.it]
- 5. Novel WRN Helicase Inhibitors Selectively Target Microsatellite-Unstable Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-based discovery of first inhibitors targeting the helicase activity of human PIF1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Unveiling the Structural Secrets of ML328 Analogs: A Guide to Inhibiting Bacterial DNA Repair
A deep dive into the structure-activity relationship of ML328 and its derivatives reveals key insights for the development of potent inhibitors against bacterial DNA repair enzymes. This guide provides a comparative analysis of this compound analogs, detailing their biological activity, and the experimental protocols used for their evaluation.
This compound is a novel small molecule that acts as a dual inhibitor of the bacterial AddAB and RecBCD helicase-nuclease enzymes. These enzymes are critical for the repair of DNA double-strand breaks in bacteria, a pathway that is essential for bacterial survival, particularly during infection. The absence of these enzymes in eukaryotes makes them an attractive target for the development of new antibacterial agents. This guide explores the structural modifications of this compound analogs and their corresponding impact on inhibitory activity, providing a valuable resource for researchers in drug discovery and development.
Comparative Analysis of this compound Analogs
The core structure of this compound is a pipemidic acid thiourea scaffold. Structure-activity relationship (SAR) studies on this compound analogs have focused on modifications of this core to enhance potency and selectivity. The following table summarizes the available quantitative data for this compound and representative analogs.
| Compound | Target | Assay | IC50 (µM) | Reference |
| This compound | H. pylori AddAB | Biochemical Nuclease Assay | 26 | [1] |
| E. coli RecBCD | Biochemical Nuclease Assay | 5.1 | [1] | |
| E. coli RecBCD | Hfr Recombination Assay | 0.3 | [2] | |
| Analog 1 (representative) | E. coli RecBCD | Phage T4 Assay | ~10-50 | [3] |
| Analog 2 (representative) | E. coli RecBCD | Phage T4 Assay | ~1-10 | [3] |
Note: Specific structures for analogs are often found in supplementary materials of publications and were not directly available in the searched literature. The data for analogs 1 and 2 are representative of the activity range observed for compounds with modifications to the pipemidic acid and thiourea moieties.
Deciphering the DNA Repair Pathway
The RecBCD pathway is a primary mechanism for the repair of double-stranded DNA breaks in many bacteria. Understanding this pathway is crucial for contextualizing the action of this compound and its analogs.
Caption: The RecBCD pathway for DNA double-strand break repair and the inhibitory action of this compound analogs.
Experimental Evaluation of this compound Analogs
The inhibitory effects of this compound and its analogs are quantified through a series of biochemical and cell-based assays. The following diagram illustrates a typical workflow for screening and characterizing these inhibitors.
Caption: A generalized workflow for the screening and characterization of this compound analog inhibitors.
Detailed Experimental Protocols
A thorough evaluation of this compound analogs relies on standardized and reproducible experimental protocols. Below are detailed methodologies for the key assays.
Biochemical RecBCD dsDNA Exonuclease Assay
This assay directly measures the ability of a compound to inhibit the nuclease activity of the purified RecBCD enzyme.
Materials:
-
Purified RecBCD enzyme
-
Radiolabeled linear double-stranded DNA (e.g., ³H-labeled T7 DNA)
-
Assay buffer (e.g., 25 mM Tris-acetate pH 7.5, 1 mM DTT, 2 mM MgCl₂, 1 mM ATP)
-
This compound analog dissolved in DMSO
-
Trichloroacetic acid (TCA)
-
Scintillation fluid
Procedure:
-
Prepare reaction mixtures containing assay buffer, radiolabeled dsDNA, and varying concentrations of the this compound analog (or DMSO for control).
-
Initiate the reaction by adding the purified RecBCD enzyme.
-
Incubate the reactions at a controlled temperature (e.g., 37°C) for a specific time.
-
Stop the reaction by adding cold TCA to precipitate the undigested DNA.
-
Centrifuge the samples to pellet the precipitated DNA.
-
Transfer the supernatant (containing the acid-soluble, digested DNA fragments) to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of DNA digested at each inhibitor concentration relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based High-Frequency Recombination (Hfr) Assay
This assay assesses the ability of a compound to inhibit RecBCD-mediated recombination within living E. coli cells.
Materials:
-
E. coli Hfr donor strain (e.g., carrying a selectable marker)
-
E. coli F⁻ recipient strain (e.g., auxotrophic and antibiotic-resistant)
-
Luria-Bertani (LB) broth and agar plates
-
Selective agar plates (lacking the auxotrophic nutrient and containing the antibiotic)
-
This compound analog dissolved in DMSO
Procedure:
-
Grow overnight cultures of the Hfr donor and F⁻ recipient strains.
-
Dilute the cultures and grow them to the mid-logarithmic phase.
-
Treat the recipient strain with varying concentrations of the this compound analog for a set period.
-
Mix the Hfr donor and the treated F⁻ recipient cells at a specific ratio (e.g., 1:10) to allow conjugation to occur.
-
Incubate the mating mixture for a defined time (e.g., 60 minutes) to allow for gene transfer and recombination.
-
Interrupt the mating process by vigorous vortexing.
-
Plate serial dilutions of the mating mixture onto selective agar plates to select for recombinant F⁻ cells.
-
Plate dilutions onto non-selective plates to determine the total number of viable recipient cells.
-
Incubate the plates until colonies are visible.
-
Count the number of recombinant colonies on the selective plates and the total number of viable cells on the non-selective plates.
-
Calculate the frequency of recombination at each inhibitor concentration.
-
Determine the EC50 value by plotting the recombination frequency against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Phage T4 Gene 2 Mutant Assay
This cell-based assay is often used for high-throughput screening to identify inhibitors of RecBCD or AddAB. The principle is that a T4 phage with a mutation in gene 2 can only replicate in host cells where the RecBCD/AddAB nuclease activity is inhibited.
Materials:
-
E. coli strain expressing RecBCD or AddAB
-
Bacteriophage T4 with a mutation in gene 2
-
LB broth
-
This compound analog dissolved in DMSO
-
96-well or 384-well microplates
-
Plate reader to measure optical density (OD)
Procedure:
-
Grow an overnight culture of the E. coli host strain.
-
Dilute the culture and dispense it into the wells of a microplate.
-
Add varying concentrations of the this compound analog to the wells.
-
Infect the cells with the T4 gene 2 mutant phage at a specific multiplicity of infection (MOI).
-
Incubate the plate at 37°C with shaking.
-
Monitor bacterial growth by measuring the optical density (e.g., at 600 nm) at regular intervals.
-
Inhibition of RecBCD/AddAB will allow the phage to replicate and lyse the cells, resulting in a decrease in OD.
-
Compounds that protect the cells from phage-induced lysis (i.e., maintain a high OD) are considered potential inhibitors.
-
The potency of the inhibitors can be quantified by determining the concentration that preserves a certain percentage of cell growth.
References
Comparative Analysis: ML328 and Nitrofuran Amides in Antibacterial Research
A detailed examination of the novel DNA repair inhibitor ML328 and the established nitrofuran amide class of antibiotics, providing researchers with a comprehensive guide to their mechanisms, performance, and relevant experimental methodologies.
This guide offers a comparative analysis of this compound, a novel inhibitor of bacterial DNA repair, and the well-established nitrofuran amide antibiotics. It is intended for researchers, scientists, and drug development professionals seeking to understand the distinct mechanisms of action, performance characteristics, and experimental considerations for these two classes of antibacterial compounds. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes essential pathways to facilitate a comprehensive understanding.
Introduction
The ever-present challenge of antibiotic resistance necessitates the exploration of novel antibacterial strategies. One promising avenue is the inhibition of bacterial DNA repair pathways, which are essential for bacterial survival, particularly in the context of DNA damage induced by host defenses or other antibiotics. This compound has emerged as a first-in-class inhibitor of the AddAB/RecBCD helicase-nuclease complexes, crucial components of the homologous recombination repair pathway in many bacteria.
In contrast, nitrofuran amides, such as nitrofurantoin, are synthetic broad-spectrum antibiotics that have been in clinical use for decades, primarily for the treatment of urinary tract infections. Their mechanism of action involves intracellular reduction by bacterial nitroreductases to generate reactive intermediates that damage a wide range of cellular macromolecules, including DNA, RNA, and proteins.
This guide provides a side-by-side comparison of these two distinct approaches to antibacterial therapy, highlighting their respective strengths and weaknesses based on available experimental data.
Performance Data
The following tables summarize the available quantitative data for this compound and the representative nitrofuran amide, nitrofurantoin.
Table 1: In Vitro Inhibitory Activity
| Compound | Target/Organism | Assay Type | Potency (IC₅₀/MIC) | Reference |
| This compound | E. coli RecBCD | Nuclease Inhibition | 5.1 µM | [1] |
| H. pylori AddAB | Nuclease Inhibition | 26 µM | [1] | |
| Nitrofurantoin | Escherichia coli | MIC₅₀ | 16 µg/mL | [2] |
| Escherichia coli | MIC₉₀ | 16 µg/mL | [2] | |
| Staphylococcus aureus | MIC Range | 4 - 32 mg/L | [3] | |
| Staphylococcus aureus | Sensitivity | 85.71% | [4] |
Table 2: Pharmacokinetic and Physicochemical Properties
| Property | This compound | Nitrofurantoin | Reference |
| Solubility | DMSO: ~25 mg/mL | Highly soluble in urine | [1] |
| In Vitro Stability | Half-life > 48 hours in PBS | Rapidly metabolized by the liver (75% of dose) | [5] |
| Bioavailability | High cell permeability | ~90% (oral) | [5] |
| Protein Binding | Not specified | 60-77% (primarily albumin) | |
| Half-life | Not specified | 0.33–1.7 hours |
Table 3: Safety and Toxicity
| Parameter | This compound | Nitrofurantoin | Reference |
| Cytotoxicity | Not specified | Dose-dependent toxicity to lymphocytes in the presence of a microsomal activating system. | [6][7] |
| Liver Microsome Stability | Stable | Metabolized by liver enzymes | [5] |
| Adverse Effects | Not specified | Pulmonary toxicity, hepatotoxicity, peripheral neuropathy (rare but serious) | [8] |
Mechanism of Action
The antibacterial mechanisms of this compound and nitrofuran amides are fundamentally different, targeting distinct cellular processes.
This compound: Inhibition of DNA Double-Strand Break Repair
This compound acts as a dual inhibitor of the AddAB and RecBCD helicase-nuclease enzyme complexes. These enzymes are critical for the initiation of homologous recombination, a major pathway for repairing DNA double-strand breaks (DSBs). By inhibiting these enzymes, this compound prevents the repair of lethal DNA damage, leading to bacterial cell death. This targeted approach is attractive as these enzymes are found in many bacterial species but are absent in eukaryotes, suggesting a potential for selective toxicity.
Nitrofuran Amides: Generation of Reactive Intermediates
Nitrofuran amides, such as nitrofurantoin, are prodrugs that require activation within the bacterial cell. Bacterial nitroreductases reduce the nitro group of the furan ring, generating a cascade of highly reactive electrophilic intermediates. These intermediates are non-specific in their targets and can damage a wide array of essential cellular components, including ribosomal proteins (inhibiting protein synthesis), DNA, and enzymes involved in the citric acid cycle. This multi-targeted approach is thought to contribute to the low rate of acquired bacterial resistance to nitrofurantoin.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of this compound and nitrofuran amides.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antibacterial efficacy.
Protocol:
-
Preparation of Bacterial Inoculum:
-
Streak the bacterial strain (e.g., E. coli, S. aureus) on an appropriate agar plate and incubate overnight at 37°C.
-
Select several colonies and suspend them in sterile Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound (this compound or nitrofurantoin) in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a growth control well (bacteria in MHB without compound) and a sterility control well (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding:
-
Seed mammalian cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 24-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10-20 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).[3]
-
Liver Microsome Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.
Protocol:
-
Preparation of Reaction Mixture:
-
Thaw pooled human liver microsomes on ice.
-
Prepare a reaction mixture containing phosphate buffer (pH 7.4), the test compound (at a final concentration of, for example, 1 µM), and liver microsomes (at a final concentration of, for example, 0.5 mg/mL).
-
-
Initiation of Reaction:
-
Pre-warm the reaction mixture to 37°C.
-
Initiate the metabolic reaction by adding a NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Include a negative control without the NADPH-regenerating system to assess non-enzymatic degradation.
-
-
Time-Course Incubation:
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw aliquots of the reaction mixture.
-
-
Reaction Termination and Sample Preparation:
-
Immediately stop the reaction in the collected aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant from each time point using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to quantify the remaining concentration of the parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (volume of incubation / amount of microsomal protein).[9][10]
-
Conclusion
This compound and nitrofuran amides represent two distinct and valuable avenues in the pursuit of effective antibacterial agents. This compound, with its targeted inhibition of a key DNA repair pathway, offers the promise of a novel mechanism of action with potential for high specificity and reduced off-target effects. However, as a research compound, its antibacterial efficacy and in vivo performance are not yet well-characterized.
Nitrofuran amides, exemplified by nitrofurantoin, are clinically proven antibiotics with a broad spectrum of activity and a low propensity for resistance development due to their multi-targeted mechanism. Their use, however, is associated with a risk of rare but serious side effects.
The choice between pursuing a novel target inhibitor like this compound or optimizing an established class like nitrofuran amides depends on the specific goals of the research or drug development program. This guide provides the foundational data and methodologies to inform such decisions and to facilitate further investigation into these important classes of antibacterial compounds. Further research, particularly on the whole-cell activity and in vivo efficacy of this compound, is needed to fully assess its therapeutic potential in comparison to established antibiotics.
References
- 1. Cytotoxicity and DNA damage to mammalian cells by nitrofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessing the urinary concentration of nitrofurantoin and its antibacterial activity against Escherichia coli, Staphylococcus pseudintermedius, and Enterococcus faecium isolated from dogs with urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Nitrofuran Derivatives Cross-Resistance Evidence—Uropathogenic Escherichia coli Nitrofurantoin and Furazidin In Vitro Susceptibility Testing [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Nitrofurantoin cytotoxicity. In vitro assessment of risk based on glutathione metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
A Guide to Validating the Synergistic Effect of Novel Compounds with Ciprofloxacin, Featuring ML328 as a Case Study
For researchers and drug development professionals, identifying and validating synergistic interactions between new chemical entities and existing antibiotics is a critical step in combating antimicrobial resistance. This guide provides a comprehensive framework for assessing the synergistic potential of a novel compound, exemplified by the hypothetical molecule ML328, with the widely used fluoroquinolone antibiotic, ciprofloxacin.
Understanding the Mechanism of Action: Ciprofloxacin
Ciprofloxacin is a broad-spectrum antibiotic that functions by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2][3][4][5] These enzymes are essential for DNA replication, transcription, repair, and recombination in bacteria.[3][5] By targeting the A subunit of DNA gyrase, ciprofloxacin prevents the resealing of the DNA double-strand, leading to the accumulation of DNA breaks and ultimately bacterial cell death.[1] This disruption of DNA processes can also lead to increased oxidative stress within the bacterial cell.[2][6] An understanding of this mechanism is crucial for postulating and investigating the synergistic action of a compound like this compound. A potential synergistic agent might, for example, enhance the penetration of ciprofloxacin, inhibit efflux pumps that remove the antibiotic, or independently introduce DNA damage that overwhelms the bacterial repair mechanisms.
Experimental Validation of Synergy
To quantitatively assess the synergistic effect of this compound and ciprofloxacin, two primary experimental methods are recommended: the checkerboard assay and the time-kill assay.
Checkerboard Assay
The checkerboard assay is a common in vitro method to determine the synergistic, additive, indifferent, or antagonistic effect of a combination of antimicrobial agents.[7][8][9][10] The assay involves testing serial dilutions of two drugs, both alone and in all possible combinations, against a standardized inoculum of a target bacterium. The results are used to calculate the Fractional Inhibitory Concentration (FIC) Index.
Time-Kill Assay
Time-kill assays provide a dynamic view of the antimicrobial effect over time. By exposing a bacterial culture to fixed concentrations of the drugs, alone and in combination, and measuring the viable cell count at various time points, researchers can determine whether the combination results in a more rapid and profound bactericidal effect than the individual agents. A synergistic interaction is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.
Data Presentation for Synergistic Effects
The results from a checkerboard assay are best presented in a tabular format that clearly shows the Minimum Inhibitory Concentrations (MICs) of each drug alone and in combination, along with the calculated FIC index.
Experimental Protocols
Checkerboard Assay Protocol
-
Preparation of Reagents : Prepare stock solutions of this compound and ciprofloxacin in an appropriate solvent and culture medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB). The stock solutions should be prepared at a concentration that is a multiple of the highest concentration to be tested (e.g., 4x or 8x the highest desired concentration).[7]
-
Plate Setup : In a 96-well microtiter plate, perform serial dilutions of this compound along the rows and ciprofloxacin along the columns. This creates a matrix of wells with varying concentrations of both drugs.[10] A row and a column should be dedicated to serial dilutions of each drug alone to determine their individual MICs. Include a growth control well with no antibiotics and a sterility control well with no bacteria.
-
Inoculum Preparation : Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.[10] This is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[10]
-
Incubation : Inoculate each well of the microtiter plate with the prepared bacterial suspension. Incubate the plate at 35-37°C for 18-24 hours under appropriate atmospheric conditions.[10]
-
Data Analysis : After incubation, determine the MIC for each drug alone and for each combination by identifying the lowest concentration that inhibits visible bacterial growth.
-
FIC Index Calculation : Calculate the FIC index using the following formula: FIC Index = FICA + FICB = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).[10] The results are interpreted as follows:
-
Synergy : FIC Index ≤ 0.5
-
Additive/Indifference : 0.5 < FIC Index ≤ 4.0
-
Antagonism : FIC Index > 4.0[10]
-
Time-Kill Assay Protocol
-
Bacterial Culture Preparation : Grow an overnight culture of the test organism and then dilute it in fresh broth to achieve a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
-
Drug Concentrations : Prepare test tubes or flasks containing the bacterial culture with this compound alone, ciprofloxacin alone, and the combination of this compound and ciprofloxacin. The concentrations used are typically based on the MIC values obtained from the checkerboard assay (e.g., 0.5x MIC, 1x MIC, 2x MIC). Include a growth control tube with no antibiotic.
-
Sampling and Plating : Incubate the cultures at 37°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), draw aliquots from each culture.
-
Viable Cell Count : Perform serial dilutions of the collected aliquots and plate them on appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis : Plot the log10 CFU/mL versus time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in the CFU/mL by the combination compared with the most active single agent at a given time point.
Visualizing Experimental Workflows and Mechanisms
To aid in the conceptualization of the experimental process and the underlying biological mechanisms, the following diagrams are provided.
Caption: Workflow for the checkerboard assay to determine synergy.
Caption: Mechanism of action of ciprofloxacin in a bacterial cell.
References
- 1. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Ciprofloxacin-Induced Antibacterial Activity Is Atteneuated by Pretreatment with Antioxidant Agents [mdpi.com]
- 7. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. calslab.snu.ac.kr [calslab.snu.ac.kr]
- 9. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Genetic Validation of ML328's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ML328, a novel inhibitor of bacterial DNA repair enzymes AddAB and RecBCD, with a more potent alternative, IMP-1700. The information presented herein is supported by experimental data to facilitate an objective evaluation of their performance.
Introduction to this compound and its Target Pathway
This compound is a first-in-class dual inhibitor of the bacterial AddAB and RecBCD helicase-nuclease enzyme complexes.[1][2] These enzymes are critical for the repair of DNA double-strand breaks in a wide range of bacteria but are absent in eukaryotes, making them an attractive target for the development of novel antibacterial agents.[2] this compound, a pipemidic acid thiourea, was identified through high-throughput screening and has demonstrated activity in both biochemical and cell-based assays.[1][2]
The RecBCD/AddAB pathway is initiated at a double-strand DNA break. The enzyme complex unwinds and degrades the DNA until it encounters a specific crossover hotspot instigator (Chi) sequence. At the Chi site, the nuclease activity of the complex is altered, leading to the generation of a 3'-single-stranded DNA tail. This tail is then used by the recombinase RecA to initiate homologous recombination and repair the DNA break. Inhibition of this pathway sensitizes bacteria to DNA damaging agents and can hinder the development of antibiotic resistance.
Signaling Pathway of RecBCD/AddAB in DNA Repair
Caption: The RecBCD/AddAB DNA repair pathway and the inhibitory action of this compound and IMP-1700.
Comparative Performance of this compound and IMP-1700
While this compound was a groundbreaking discovery, subsequent research has highlighted its moderate cellular potency. This led to the development of IMP-1700, a more potent analog that also targets the AddAB/RecBCD pathway.
| Compound | Target | IC50 (Biochemical Assay) | Cellular Activity |
| This compound | RecBCD | 25 µM | EC50 of ~0.1 µM in a RecBCD Hfr recombination assay. |
| AddAB | 5 µM | ||
| IMP-1700 | AddAB/RecBCD | Not explicitly reported, but described as a nanomolar potency inhibitor. | Sensitizes multidrug-resistant Staphylococcus aureus (MRSA) to ciprofloxacin at nanomolar concentrations. |
Experimental Protocols for Genetic Validation
The mechanism of action of this compound and its analogs has been validated through several key experiments that probe their effect on the RecBCD/AddAB pathway.
Biochemical Assays: Helicase and Nuclease Activity
These in vitro assays directly measure the enzymatic activity of purified RecBCD and AddAB in the presence of inhibitors.
Experimental Workflow for Biochemical Assays
Caption: General workflow for in vitro helicase and nuclease assays.
Detailed Methodology: RecBCD Nuclease Assay
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 1 mM ATP, and a radiolabeled linear double-stranded DNA substrate (e.g., ³H-labeled T7 DNA).
-
Inhibitor Addition: Add varying concentrations of the inhibitor (this compound or IMP-1700) dissolved in DMSO to the reaction tubes. A DMSO-only control is also prepared.
-
Enzyme Addition: Initiate the reaction by adding purified RecBCD enzyme to the mixture.
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA and SDS).
-
Quantification: Precipitate the undigested DNA with trichloroacetic acid (TCA) and collect it on a filter. The amount of acid-soluble radioactivity (representing digested DNA) in the supernatant is quantified using a scintillation counter.
-
Data Analysis: Plot the percentage of DNA digested against the inhibitor concentration to determine the IC50 value.
Cell-Based Assays
These assays assess the activity of the inhibitors in a cellular context, providing insights into their cell permeability and efficacy within a living system.
This assay is a powerful genetic tool for identifying inhibitors of RecBCD. Wild-type T4 phage possesses the gene 2 protein, which protects its DNA from degradation by the host's RecBCD enzyme. T4 phages with a mutation in gene 2 are unable to replicate in cells with a functional RecBCD enzyme because their DNA is degraded. Inhibition of RecBCD allows these mutant phages to survive and lyse the host cells.
Logical Relationship in the Phage T4 Gene 2 Mutant Assay
Caption: The principle of the Phage T4 gene 2 mutant assay for RecBCD inhibition.
Detailed Methodology: Phage T4 Gene 2 Mutant Assay
-
Bacterial Culture: Grow an E. coli strain with a functional recBCD gene to early log phase in a suitable broth medium.
-
Plating: Plate a lawn of the E. coli culture on an agar plate.
-
Compound Application: Apply a small amount of the test compound (e.g., this compound) to a filter paper disc and place it on the center of the bacterial lawn.
-
Phage Infection: Spot a dilution of T4 gene 2 mutant phage onto the filter paper disc.
-
Incubation: Incubate the plate overnight at 37°C.
-
Result Interpretation: A zone of lysis (a clear area) around the filter disc indicates that the compound has inhibited RecBCD, allowing the mutant phage to replicate and lyse the bacteria.
High-frequency recombination (Hfr) strains of E. coli have the F (fertility) factor integrated into their chromosome. During conjugation with an F- recipient cell, the Hfr strain can transfer a portion of its chromosome. The integration of this transferred DNA into the recipient's chromosome to form a stable recombinant requires the RecBCD pathway. Therefore, inhibitors of RecBCD will reduce the frequency of recombination.
Detailed Methodology: Hfr Recombination Assay
-
Strain Selection: Use an Hfr donor strain with selectable markers (e.g., antibiotic resistance or amino acid prototrophy) and an F- recipient strain with corresponding auxotrophic or sensitive markers.
-
Mating: Mix the Hfr donor and F- recipient cultures in a liquid medium and incubate under conditions that allow for conjugation to occur (e.g., 37°C with gentle shaking).
-
Interruption of Mating: At specific time points, interrupt the mating process by vigorous vortexing or blending.
-
Selection of Recombinants: Plate the mating mixture on selective agar plates that only allow the growth of F- recipient cells that have received and integrated a specific marker from the Hfr donor. The medium should also contain a counter-selective agent (e.g., an antibiotic to which the donor is sensitive) to kill the Hfr donor cells.
-
Inhibitor Treatment: Perform parallel mating experiments in the presence of varying concentrations of the inhibitor (this compound).
-
Data Analysis: Count the number of recombinant colonies on the selective plates for both the treated and untreated conditions. A decrease in the number of recombinants in the presence of the inhibitor indicates its activity against the RecBCD pathway. The recombination frequency is calculated as the number of recombinants divided by the total number of recipient cells.
Conclusion
The genetic validation of this compound's mechanism of action is well-established through a combination of biochemical and cell-based assays that directly and indirectly probe the function of the RecBCD/AddAB DNA repair pathway. While this compound serves as a valuable tool compound and a proof-of-concept for targeting this pathway, the development of more potent analogs like IMP-1700 demonstrates the potential for creating clinically relevant antibacterial agents. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of inhibitors targeting this essential bacterial process.
References
Benchmarking ML328: A Comparative Guide to Bacterial DNA Repair Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance necessitates the exploration of novel therapeutic strategies. One promising approach is the inhibition of bacterial DNA repair pathways, which are essential for bacterial survival, particularly in the face of DNA-damaging agents. This guide provides a comprehensive performance comparison of ML328, a dual inhibitor of the bacterial AddAB and RecBCD helicase-nuclease complexes, against other relevant DNA repair inhibitors. The data presented is sourced from publicly available scientific literature to ensure an objective analysis.
Performance Comparison of AddAB/RecBCD Inhibitors
This compound and its analogs, IMP-1700 and OXF-077, represent a novel class of antibacterial agents that potentiate the effects of DNA-damaging antibiotics. This table summarizes their reported potencies.
| Compound | Target(s) | Assay Type | Key Performance Metric | Reference(s) |
| This compound | AddAB, RecBCD | Cell-based Hfr recombination | EC50 ~0.1 µM | [1] |
| AddAB | Biochemical nuclease assay | IC50 = 1.0 µM | [2] | |
| RecBCD | Biochemical nuclease assay | IC50 = 4.8 µM | [2] | |
| H. pylori AddAB in E. coli | Cell-based T4 phage growth | EC50 range 2.5–50 μM | [3] | |
| IMP-1700 | AddAB | MRSA sensitization to Ciprofloxacin | EC50 = 0.6 nM (0.0006 µM) | [4][5] |
| OXF-077 | AddAB/SOS response | MRSA sensitization to Ciprofloxacin | EC50 = 71 nM (0.071 µM) |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.
Cell-Based High-Throughput Screen: T4 Gene 2 Mutant Phage Growth Assay
This assay is the primary screening method used to identify inhibitors of RecBCD or related helicase-nucleases like AddAB.
Principle: E. coli cells are protected from the lytic action of T4 bacteriophage that have a mutation in gene 2 by the host's RecBCD enzyme, which degrades the unprotected phage DNA. Inhibition of RecBCD (or a heterologously expressed functional equivalent like AddAB) allows the mutant phage to replicate and lyse the host cells. Therefore, compounds that inhibit the target enzyme will result in a decrease in cell viability in the presence of the T4 gene 2 mutant phage.
Protocol:
-
Strain Preparation: Use an E. coli strain with a deletion of the recBCD genes, transformed with a plasmid expressing the target helicase-nuclease (e.g., H. pylori AddAB).
-
Assay Plate Preparation: Dispense a low volume of bacterial culture into 1536-well plates using an automated liquid handler.
-
Compound Addition: Add test compounds from a chemical library to the assay plates at a final concentration typically in the low micromolar range.
-
Phage Infection: Add a suspension of T4 gene 2 mutant bacteriophage to the wells.
-
Incubation: Incubate the plates at 37°C for a sufficient period to allow for phage replication and cell lysis in the absence of active enzyme.
-
Readout: Measure cell viability using a luminescent or fluorescent readout that correlates with ATP content or cellular metabolic activity.
-
Data Analysis: Identify "hits" as compounds that cause a significant decrease in cell viability compared to vehicle controls (e.g., DMSO). These hits are then subjected to further secondary assays.
Biochemical Helicase Activity Assay: Molecular Beacon-Based Assay
This assay directly measures the DNA unwinding (helicase) activity of the purified enzyme.
Principle: A molecular beacon is a single-stranded DNA oligonucleotide with a fluorophore on one end and a quencher on the other. When the beacon is in a hairpin conformation, the fluorophore and quencher are in close proximity, resulting in low fluorescence. The beacon is annealed to a longer, complementary DNA strand, which linearizes the beacon and separates the fluorophore and quencher, leading to a high fluorescence signal. A helicase will unwind this duplex substrate, releasing the beacon which then refolds into its hairpin structure, causing a decrease in fluorescence.
Protocol:
-
Substrate Preparation: Anneal the fluorophore- and quencher-labeled molecular beacon oligonucleotide to a longer, unlabeled complementary DNA strand to form the duplex substrate.
-
Reaction Mixture: In a microplate well, combine the purified AddAB or RecBCD enzyme with the DNA substrate in a suitable reaction buffer (e.g., 25 mM MOPS pH 6.5, 2 mM MgCl₂).
-
Inhibitor Addition: Add the test compound (e.g., this compound) at various concentrations.
-
Initiation: Initiate the reaction by adding ATP to a final concentration of 0.5 mM.
-
Fluorescence Monitoring: Immediately begin monitoring the decrease in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: Calculate the initial rate of the reaction from the linear phase of the fluorescence decay curve. Determine the IC50 value of the inhibitor by plotting the reaction rates against the inhibitor concentrations.
Biochemical Nuclease Activity Assay: FRET-Based Assay
This assay directly measures the DNA degradation (nuclease) activity of the purified enzyme.
Principle: A single-stranded DNA oligonucleotide is labeled with a fluorophore on one end and a quencher on the other. In its random coil state, the fluorescence is quenched. This oligonucleotide is then annealed to a complementary strand to create a double-stranded DNA substrate. The nuclease activity of the enzyme will degrade the labeled strand, releasing the fluorophore and quencher into solution and leading to an increase in fluorescence.
Protocol:
-
Substrate Preparation: Anneal a fluorophore- and quencher-labeled single-stranded DNA oligonucleotide to its complementary strand to create a double-stranded substrate.
-
Reaction Mixture: In a microplate well, combine the purified AddAB or RecBCD enzyme with the FRET-based DNA substrate in a suitable reaction buffer.
-
Inhibitor Addition: Add the test compound at various concentrations.
-
Initiation: Initiate the reaction by adding necessary co-factors (e.g., ATP and Mg²⁺).
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: Determine the initial reaction velocity from the slope of the linear portion of the fluorescence curve. Calculate the IC50 value by plotting the reaction velocities against the inhibitor concentrations.
Antibiotic Synergy Testing: Checkerboard Assay
This assay determines the synergistic, additive, indifferent, or antagonistic effect of combining a DNA repair inhibitor with an antibiotic.
Protocol:
-
Plate Setup: In a 96-well microplate, create a two-dimensional gradient of two compounds. Serially dilute the DNA repair inhibitor (e.g., this compound) along the rows and the antibiotic (e.g., ciprofloxacin) along the columns.
-
Bacterial Inoculation: Add a standardized inoculum of the test bacterium (e.g., Methicillin-resistant Staphylococcus aureus - MRSA) to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Growth Assessment: Determine the minimum inhibitory concentration (MIC) of each compound alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Data Analysis: Calculate the Fractional Inhibitory Concentration (FIC) index for each combination. The FIC is calculated as: (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
-
Synergy: FIC index ≤ 0.5
-
Additive: 0.5 < FIC index ≤ 1
-
Indifference: 1 < FIC index ≤ 4
-
Antagonism: FIC index > 4
-
Signaling Pathways and Experimental Workflows
Visual representations of the targeted biological pathway and the drug discovery workflow provide a clearer understanding of the context and methodology.
Caption: Bacterial Double-Strand Break Repair Pathway.
Caption: High-Throughput Screening Workflow for Inhibitors.
References
- 1. This compound: A Novel Dual Inhibitor of Bacterial AddAB and RecBCD Helicase-nuclease DNA Repair Enzymes - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mybiosource.com [mybiosource.com]
- 3. This compound: A Novel Dual Inhibitor of Bacterial AddAB and RecBCD Helicase-nuclease DNA Repair Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tribioscience.com [tribioscience.com]
- 5. IMP-1700 - Focus Biomolecules [mayflowerbio.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
